Propargyl iodide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-iodoprop-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3I/c1-2-3-4/h1H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCICQJXVYFFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3I | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216110 | |
| Record name | 1-Propyne, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.96 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659-86-9 | |
| Record name | Propargyl iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propyne, 3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10216110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propargyl iodide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R52FDD2XKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Propargyl Iodide: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical whitepaper provides an in-depth overview of propargyl iodide, a versatile reagent in organic synthesis, with a focus on its chemical properties, synthesis, and applications in drug development and research. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Properties
This compound, a valuable building block in organic synthesis, is a colorless liquid with a pungent odor.[1] It is soluble in organic solvents and plays a crucial role in the preparation of various pharmaceuticals and agrochemicals.[1]
Synonyms: 1-Iodo-2-propyne, 3-Iodo-1-propyne, 3-Iodopropyne, 3-iodoprop-1-yne.[4]
Quantitative Data
The physical and spectral properties of this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃H₃I[2][3] |
| Molecular Weight | 165.96 g/mol [3][4] |
| Boiling Point | 115.98°C (rough estimate) |
| Density | 2.0580 g/cm³ (rough estimate) |
| Flash Point | 45.3°C |
| Refractive Index | 1.5780 (estimate) |
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.523 | t | -CH₂I |
| 2.193 | t | ≡C-H |
Table 3: FT-IR Spectral Data
| Peak (cm⁻¹) | Functional Group |
| 3300-3250 | ≡C-H stretch |
| 2120-2100 | -C≡C- stretch |
| 1450-1400 | -CH₂- bend |
| 600-500 | C-I stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 166 | [M]⁺ (Molecular Ion)[4] |
| 39 | [C₃H₃]⁺ (Propargyl cation)[4] |
| 38 | [C₃H₂]⁺ |
Synthesis of this compound
This compound is commonly synthesized from propargyl alcohol. One established method involves the use of triphenylphosphine and iodine.
Experimental Protocol: Synthesis from Propargyl Alcohol
This protocol outlines the regioselective conversion of a primary alcohol to an iodide using triphenylphosphine and iodine.[5]
Materials:
-
Propargyl alcohol
-
Triphenylphosphine
-
Iodine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve propargyl alcohol and triphenylphosphine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Applications in Organic Synthesis
This compound is a key reagent in various organic transformations, most notably in the A³ (Aldehyde-Alkyne-Amine) coupling reaction to synthesize propargylamines. Propargylamines are important structural motifs in many biologically active compounds and are considered valuable intermediates in the synthesis of nitrogen-containing heterocycles.
The A³ Coupling Reaction
The A³ coupling is a one-pot, three-component reaction between an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt.[6][7] This reaction is highly atom-economical and allows for the efficient construction of propargylamines.[6]
Workflow for a Typical A³ Coupling Reaction
Caption: A generalized workflow for the A³ coupling reaction.
Mechanism of the A³ Coupling Reaction The reaction mechanism generally involves the formation of a metal acetylide from the terminal alkyne and the in-situ formation of an iminium ion from the aldehyde and amine. The nucleophilic attack of the acetylide on the iminium ion yields the propargylamine product.[7][8]
References
- 1. This compound(659-86-9) 1H NMR [m.chemicalbook.com]
- 2. 1-Propyne, 3-iodo- [webbook.nist.gov]
- 3. This compound CAS#: 659-86-9 [m.chemicalbook.com]
- 4. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 8. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl iodide molecular formula and weight.
An In-depth Technical Guide to Propargyl Iodide
Abstract
This compound (3-iodo-1-propyne) is a highly versatile organoiodine compound that serves as a critical building block in modern organic synthesis. Characterized by the presence of both a terminal alkyne and a reactive iodide, this molecule offers a dual functionality that is exploited in a wide array of chemical transformations. Its utility spans the synthesis of complex pharmaceuticals, the development of functionalized polymers, and mechanistic studies in chemical research. This guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key reactions, and applications of this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Identifiers
This compound is a colorless liquid at room temperature, soluble in common organic solvents but insoluble in water.[1] Its high reactivity is attributed to the electron-withdrawing nature of the alkyne and the excellent leaving group ability of the iodide atom.[1] All essential quantitative data are summarized in Table 1.
Table 1: Key Physicochemical Properties and Identifiers of this compound
| Property | Value | Reference |
| IUPAC Name | 3-iodoprop-1-yne | [2][3] |
| Synonyms | 1-Iodo-2-propyne, 3-Iodopropyne | [4] |
| CAS Number | 659-86-9 | [2][4] |
| Molecular Formula | C₃H₃I | [2][3][5] |
| Molecular Weight | 165.96 g/mol | [2][3][5] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | ~115.98 °C (estimate) | [4] |
| Density | ~2.058 g/cm³ (estimate) | [4] |
| Flash Point | 45.3 °C | [4] |
| Canonical SMILES | C#CCI | [2] |
| InChI Key | WGCICQJXVYFFCA-UHFFFAOYSA-N | [2] |
Synthesis of this compound
This compound can be synthesized through several established methods. Common approaches include the electrophilic iodination of propyne, the reaction of propargyl alcohol with hydroiodic acid, or the Finkelstein-type reaction of propargyl bromide with an iodide salt.[2][4]
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Propargyl Carbamate
This protocol is adapted from a patented procedure for the iodination of propargyl compounds.[6] It involves the in-situ generation of an iodinating agent using iodine and chlorine gas in a basic medium.
Materials:
-
Propargyl butylcarbamate (19.0 g, 0.122 mol)
-
Sodium hydroxide (NaOH) (10.1 g, 0.244 mol)
-
Iodine (I₂) (15.5 g, 0.061 mol)
-
Chlorine (Cl₂) gas (5.6 g, 0.079 mol)
-
Methanol (48 g)
-
Water (50 g initially, 105 g for quenching)
-
Reaction vessel with cooling capabilities and gas inlet
Procedure:
-
In a suitable reaction vessel cooled to 8 °C, prepare a solution of sodium hydroxide in methanol and water.
-
To this cooled solution, add the propargyl butylcarbamate.
-
Add the iodine in portions, ensuring the temperature of the reaction mixture is maintained at or below 8 °C.
-
Slowly bubble chlorine gas into the reaction mixture. The rate of addition should be controlled to keep the temperature below 8 °C.
-
After the complete addition of chlorine, continue stirring the mixture at 8 °C for an additional hour.
-
Quench the reaction by adding 105 g of water. A solid precipitate should form.
-
Isolate the precipitated solid product (iodopropargyl butylcarbamate) by filtration.
-
Wash the isolated solid with water and dry it under a vacuum. The resulting iodopropargyl compound can be further processed to yield this compound if necessary.
Chemical Reactivity and Key Reactions
This compound's reactivity is dominated by the chemistry of its two functional groups. It readily participates in nucleophilic substitutions, transition-metal-catalyzed cross-coupling reactions, and cyclization events.[2][4]
Iodocyclization Reactions
A significant application of this compound and its derivatives is in iodocyclization, a powerful method for constructing heterocyclic frameworks.[2][7] In these reactions, the iodine atom acts as an electrophile to activate the alkyne, which is then attacked by an intramolecular nucleophile to form a cyclic product.
Caption: Pathway for heterocycle synthesis via iodocyclization.
Experimental Protocol: Silver-Catalyzed Oxazoline Synthesis
This protocol describes a representative cyclization reaction where a this compound intermediate is used to synthesize oxazoline derivatives.[2]
Materials:
-
Propargylic amide substrate
-
Silver catalyst (e.g., Ag₂CO₃, AgOTf)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the propargylic amide substrate in the anhydrous solvent.
-
Add the silver catalyst (typically 5-10 mol%) to the solution.
-
If the substrate is not already the this compound, the iodide source would be introduced at this stage. (Note: The reference describes the cyclization of intermediates that contain the this compound moiety).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired oxazoline derivative.
Applications in Research and Drug Development
This compound is a valuable tool for synthetic chemists, enabling the construction of complex molecular architectures.[2]
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including anti-cancer and antiviral agents.[8] The propargyl group is often incorporated into molecules to enhance bioactivity or to serve as a handle for further functionalization via "click chemistry".[9]
-
Agrochemicals: It is used in the development of potent herbicides, fungicides, and pesticides.[4]
-
Material Science: The reactivity of this compound allows for its use in creating functionalized polymers and high-performance resins.[2][8]
-
Mechanistic Studies: Due to its ability to generate reactive propargyl radicals, it is frequently employed in studies of reaction mechanisms, particularly in combustion chemistry.[2]
Safety and Handling
This compound is a reactive and potentially hazardous chemical that must be handled with appropriate safety precautions. It is flammable and can explode when heated.[1] Upon decomposition, it can emit toxic iodide fumes.[1]
Table 2: Safety and Handling Information
| Aspect | Recommendation | Reference |
| Personal Protective Equipment (PPE) | Wear safety goggles, flame-resistant gloves, and impervious clothing. | [10] |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | [10][11] |
| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor. Keep away from heat and ignition sources. | [11] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, administer oxygen. | [10] |
| First Aid (Skin Contact) | Immediately remove contaminated clothing and wash skin with soap and water. | [10] |
| First Aid (Eye Contact) | Rinse cautiously with water for at least 15 minutes. | [10][11] |
| Storage | Keep container tightly closed in a dry, well-ventilated, and refrigerated place. Protect from light. | [12] |
This technical guide provides a foundational understanding of this compound, highlighting its synthesis, reactivity, and critical role in advancing chemical and pharmaceutical sciences. Researchers are encouraged to consult the cited literature and relevant Safety Data Sheets (SDS) for more detailed information before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 659-86-9 [smolecule.com]
- 3. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 659-86-9,this compound | lookchem [lookchem.com]
- 5. GSRS [precision.fda.gov]
- 6. EP2289873A1 - Process for the preparation of iodopropargyl compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. rawsource.com [rawsource.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. sodiumiodide.net [sodiumiodide.net]
- 12. fishersci.com [fishersci.com]
Propargyl Radical Generation from Propargyl Iodide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary mechanisms for generating the propargyl radical (•CH₂C≡CH), a crucial and highly reactive intermediate, from its propargyl iodide precursor. The propargyl radical's significance spans fundamental chemistry, combustion science, astrophysics, and organic synthesis, making a thorough understanding of its formation essential for professionals in these fields. This document details the core methodologies, presents quantitative data, and outlines experimental protocols for its generation and detection.
Core Mechanisms of Propargyl Radical Generation
The generation of the propargyl radical from this compound (I-CH₂C≡CH) is predominantly achieved through the homolytic cleavage of the carbon-iodine (C-I) bond. This bond is the weakest in the molecule, making it susceptible to dissociation via energetic input from photons or heat. Additionally, chemical methods involving single-electron transfer can facilitate this cleavage.
Photodissociation
Ultraviolet (UV) photolysis is a precise and widely used method for generating propargyl radicals. Absorption of a UV photon with sufficient energy excites the this compound molecule to a dissociative electronic state, leading to the rapid cleavage of the C-I bond.
The primary photodissociation pathway is: I-CH₂C≡CH + hν → •CH₂C≡CH + I•
Excitation, typically in the A-band of alkyl iodides (around 266 nm), promotes an electron from a non-bonding orbital on the iodine atom to an anti-bonding σ* orbital associated with the C-I bond (n → σ* transition). This process leads to direct and rapid dissociation. Studies on similar molecules like propargyl chloride and bromide using 193 nm light have shown this C-X (where X is a halogen) bond fission to be the dominant channel.
The iodine atom can be formed in either its ground electronic state (I(²P₃/₂)) or its spin-orbit excited state (I*(²P₁/₂)). The branching ratio between these two states is dependent on the excitation wavelength.
dot
Caption: Photodissociation of this compound.
Thermal Decomposition
At elevated temperatures, the C-I bond in this compound can be cleaved thermally. This method is common in high-temperature environments such as combustion systems and is often studied experimentally using shock tubes. The initiation step is the unimolecular dissociation of the precursor:
I-CH₂C≡CH + Δ → •CH₂C≡CH + I•
The rate of this reaction is highly dependent on temperature and pressure. Following initiation, the generated propargyl radicals can undergo secondary reactions, including self-recombination to form benzene and other C₆H₆ isomers, which is a key process in soot formation. Studies on the pyrolysis of propargyl alcohol and bromide show that homolytic cleavage of the weakest bond is the primary decomposition pathway.[1]
dot
References
Propargyl-allenyl tautomerization in synthesis.
An In-depth Technical Guide to Propargyl-Allenyl Tautomerization in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-allenyl tautomerization, an isomerization process that interconverts propargyl and allenyl isomers, is a fundamental reaction in organic synthesis. This transformation provides access to valuable and highly reactive allenyl intermediates from readily available propargyl precursors.[1][2][3] Allenes, with their unique perpendicular π-bonds, are versatile building blocks for the construction of complex molecular architectures, including those found in natural products and pharmaceutical agents.[1][4] This guide provides a comprehensive overview of the mechanisms, catalytic systems, and synthetic applications of propargyl-allenyl tautomerization, with a focus on its utility in modern organic synthesis and drug development.
Core Concepts and Mechanisms
The tautomerization between a propargyl group (containing a C≡C triple bond adjacent to a CH₂) and an allenyl group (containing a C=C=C double bond system) is typically facilitated by a catalyst. The process can be broadly categorized based on the type of catalysis: base-catalyzed, acid-catalyzed, and metal-catalyzed.
Base-Catalyzed Isomerization: This is one of the most common methods for effecting propargyl-allenyl tautomerization. The reaction proceeds via the deprotonation of the propargylic proton by a base to form a resonance-stabilized propargyl-allenyl anion. Subsequent protonation of this intermediate can lead to either the propargyl or the allenyl isomer. The position of the equilibrium often depends on the relative thermodynamic stability of the isomers, which can be influenced by the substitution pattern and the electronic properties of the molecule.[5][6]
Acid-Catalyzed Isomerization: In the presence of a strong acid, propargyl alcohols can undergo rearrangement to form allenyl derivatives. This transformation is thought to proceed through the formation of a carbocation intermediate, followed by elimination and rearrangement. For instance, TsOH has been used to catalyze the allenylation of pyrazolones with propargylic alcohols.
Metal-Catalyzed Isomerization: A wide range of transition metals, including gold, palladium, copper, and iridium, can catalyze the propargyl-allenyl rearrangement.[7][8][9] Gold catalysts, in particular, are highly effective for this transformation and often operate under mild conditions.[7][8][10] The mechanism of metal-catalyzed isomerization can vary but often involves the coordination of the metal to the alkyne, which facilitates the rearrangement. In some cases, the reaction may proceed through a metal-allenylidene or a metal-vinylidene intermediate.
Quantitative Data on Catalytic Systems
The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the propargyl-allenyl tautomerization. The following tables summarize quantitative data for various catalytic systems.
Table 1: Base-Catalyzed Synthesis of 4-Allenyloxazolines
This table summarizes the optimization of the DBU-catalyzed synthesis of a 4-allenyl-oxazoline from a (Z)-2-en-4-yn-1-ol, which involves a key propargyl-allenyl isomerization step.[1]
| Entry | CCl₃CN (equiv) | DBU (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | 1.2 | CH₂Cl₂ | rt | 1 | 80 |
| 2 | 1.5 | 1.2 | CH₂Cl₂ | rt | 1 | 90 |
| 3 | 2.0 | 1.2 | CH₂Cl₂ | rt | 1 | 95 |
| 4 | 2.0 | 1.5 | CH₂Cl₂ | rt | 1 | 100 |
| 5 | 2.0 | 2.0 | CH₂Cl₂ | rt | 1 | 100 |
Data extracted from a study on the preparation of 4-allenyloxazolines.[1]
Table 2: Gold-Catalyzed Rearrangement of Propargyl Alcohols
This table presents data on the gold(I)-catalyzed Meyer-Schuster rearrangement of a propargyl alcohol to an enone, demonstrating the efficiency of gold catalysis.[11]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | E/Z Ratio |
| 1 | 5 | Toluene | 60 | 30 | >95 | 61/39 |
| 2 | 5 | Toluene | 60 | 60 | >95 | 96/4 |
Data adapted from a study on gold-catalyzed rearrangement of propargyl alcohols.[11]
Table 3: Iridium-Catalyzed Enantioselective Propargyl/Allenyl Silylation
This table showcases the regiodivergent synthesis of propargyl- and allenylsilanes, where the propargyl-allenyl tautomerism is a key mechanistic feature.[12]
| Entry | Substrate | Product Type | Yield (%) | ee (%) | Propargyl:Allenyl Ratio |
| 1 | Aryl-Alkyl Alkyne | Propargylsilane | 95 | 98 | >20:1 |
| 2 | Dialkyl Alkyne | Propargylsilane | 85 | 97 | >20:1 |
| 3 | 1,3-Enyne | Allenylsilane | 78 | 95 | 1:>20 |
Data from a study on iridium-catalyzed propargylic C-H deprotonation.[12]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of synthetic methods. Below are protocols for key experiments involving propargyl-allenyl tautomerization.
Protocol 1: Base-Catalyzed Synthesis of 4-Allenyloxazolines
This protocol describes the synthesis of 4-(1-(4-chlorophenyl)-3-phenylpropa-1,2-dien-1-yl)-5-(m-tolyl)-2-(trichloromethyl)-4,5-dihydrooxazole.[1]
Reagents and Equipment:
-
(Z)-1-(4-chlorophenyl)-5-phenyl-2-(m-tolyl)pent-2-en-4-yn-1-ol (0.2 mmol)
-
Trichloroacetonitrile (CCl₃CN) (0.4 mmol, 2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of (Z)-1-(4-chlorophenyl)-5-phenyl-2-(m-tolyl)pent-2-en-4-yn-1-ol (0.2 mmol) in dichloromethane, add trichloroacetonitrile (0.4 mmol).
-
Add DBU (0.3 mmol) to the mixture at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/CH₂Cl₂) to afford the desired 4-allenyl-oxazoline.
Protocol 2: Gold-Catalyzed Meyer-Schuster Rearrangement
This protocol is for the gold-catalyzed rearrangement of 1-phenyl-1-hexyn-3-ol to the corresponding enone.[5][11]
Reagents and Equipment:
-
1-phenyl-1-hexyn-3-ol
-
(Triphenylphosphine)gold(I) bis(trifluoromethanesulfonyl)imidate (PPh₃AuNTf₂)
-
Toluene
-
Methanol (for quenching)
-
Air condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
In a round-bottom flask equipped with an air condenser, dissolve 1-phenyl-1-hexyn-3-ol in toluene.
-
Add the gold catalyst, PPh₃AuNTf₂ (5 mol%).
-
Heat the reaction mixture to 60 °C and stir for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to isolate the enone product.
Visualizations of Mechanisms and Workflows
General Mechanism of Base-Catalyzed Tautomerization
Caption: Base-catalyzed propargyl-allenyl tautomerization mechanism.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for a catalyzed reaction.
Applications in Drug Development and Complex Molecule Synthesis
The propargyl-allenyl tautomerization is a powerful tool for the synthesis of complex molecules with potential therapeutic applications. The allenyl moiety serves as a versatile handle for further functionalization and can be found in a number of biologically active compounds.
Synthesis of Heterocycles: The in situ generation of allenes from propargyl precursors followed by intramolecular cyclization is a common strategy for the synthesis of various heterocyclic systems. For example, the synthesis of 4-allenyl-oxazolines, which are valuable building blocks in medicinal chemistry, relies on a propargyl-allenyl isomerization step.[1][4] Similarly, this rearrangement has been employed in tandem reactions to construct polycyclic isoindoline derivatives.[13]
Construction of Spirooxindoles: The spirooxindole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmaceutical agents. Gold-catalyzed dearomatization of N-propargyl tryptamines involves a propargyl to allenyl isomerization, leading to the formation of spirooxindoles.[14] This methodology provides an efficient route to enantiomerically enriched spirocyclic compounds.
Access to Chiral Building Blocks: Asymmetric catalysis of propargyl-allenyl rearrangements allows for the synthesis of chiral allenes, which are important precursors for the stereoselective synthesis of complex targets. For instance, the enantioselective Saucy-Marbet Claisen rearrangement of propargyl ethers furnishes chiral allenyl oxindoles. These compounds are key intermediates in the synthesis of indole alkaloids and other pharmaceutically relevant molecules.
Incorporation into Bioactive Molecules: The functional group compatibility of many modern catalytic systems for propargyl-allenyl isomerization allows for the late-stage functionalization of complex molecules, including derivatives of existing drugs. For example, fragments of bioactive molecules like fenofibric acid have been successfully incorporated into substrates for iridium-catalyzed propargylic silylation, a reaction that proceeds via an η³-propargyl/allenyl intermediate.[12]
Conclusion
Propargyl-allenyl tautomerization is a versatile and powerful transformation in modern organic synthesis. The development of a diverse array of catalytic systems, including base-promoted, acid-catalyzed, and particularly metal-mediated methods, has significantly expanded the scope and applicability of this reaction. Its ability to generate highly reactive and synthetically useful allene intermediates from stable and accessible propargyl precursors makes it an invaluable tool for the construction of complex molecular architectures. For researchers in drug development, mastering this reaction opens up new avenues for the synthesis of novel heterocyclic scaffolds, chiral building blocks, and complex natural product analogues, thereby accelerating the discovery of new therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks [mdpi.com]
- 4. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prezi.com [prezi.com]
- 6. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-Catalyzed 1,2-Shift of Diverse Migrating Groups in Allenyl Systems as a New Paradigm toward Densely Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of polycyclic isoindoline derivatives via tandem Pd-catalyzed coupling, propargyl-allenyl isomerization, [4 + 2] cycloaddition and aromatization reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Chemical Properties of Organoiodine Compounds
For Researchers, Scientists, and Drug Development Professionals
Organoiodine compounds, organic molecules containing one or more carbon-iodine (C-I) bonds, are of significant interest across various scientific disciplines, including organic synthesis, medicinal chemistry, and materials science.[1] Their unique chemical properties, stemming from the nature of the C-I bond, render them versatile reagents and valuable building blocks in the construction of complex molecular architectures.[2] This technical guide provides a comprehensive overview of the core chemical properties of organoiodine compounds, with a focus on their structure, reactivity, and applications in synthetic and medicinal chemistry.
The Carbon-Iodine Bond: A Gateway to Reactivity
The defining feature of organoiodine compounds is the carbon-iodine bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest.[2][3][4] This weakness is a direct consequence of the large atomic radius of iodine and the relatively small electronegativity difference between carbon and iodine.[2][5] These characteristics lead to a bond that is highly polarizable and prone to cleavage, making the iodide a superior leaving group in nucleophilic substitution and elimination reactions.[2][4]
The inherent weakness of the C-I bond dictates the high reactivity of organoiodine compounds, making them valuable intermediates in organic synthesis.[2] However, this lability can also be a drawback, as it can lead to decomposition, often observed as a yellow or brown discoloration due to the formation of molecular iodine (I₂).[2][4]
Quantitative Data on Carbon-Halogen Bonds
For comparative purposes, the following table summarizes key quantitative data for methyl halides, illustrating the distinct properties of the carbon-iodine bond.
| Property | C-F | C-Cl | C-Br | C-I |
| Bond Dissociation Energy (kcal/mol) | 115[2] | 83.7[2] | 72.1[2] | 57.6[2] |
| Bond Length (pm) | 139 | 178 | 193 | 214 |
| Electronegativity of Halogen (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |
Physical Properties and Structural Features
A notable characteristic of organoiodine compounds is their high density, a direct result of the high atomic weight of iodine.[2][4] For instance, methylene iodide (CH₂I₂) has a density of 3.325 g/mL.[2][4]
Structurally, most organoiodine compounds feature iodine in the -1 oxidation state, connected to a single carbon center.[2] However, iodine's ability to exist in higher oxidation states gives rise to a fascinating class of molecules known as hypervalent organoiodine compounds.
Hypervalent Iodine Compounds: Powerful Oxidizing Agents
Hypervalent organoiodine compounds, or iodanes, feature an iodine atom with a formal oxidation state greater than -1, such as +3 (λ³-iodanes) and +5 (λ⁵-iodanes).[6] These compounds are renowned for their potent oxidizing properties and have found widespread application in modern organic synthesis as environmentally friendly reagents.[7][8]
Common examples of hypervalent iodine reagents include:
-
Iodosylbenzene (PhIO): A polymeric solid used in various oxidation reactions.[6]
-
Dess-Martin Periodinane (DMP): A mild and selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[6][9]
-
2-Iodoxybenzoic acid (IBX): A powerful and versatile oxidant, also used for the oxidation of alcohols.[6][10]
The reactivity of hypervalent iodine compounds is often compared to that of heavy metal oxidants like those of lead(IV), thallium(III), and mercury(II), but with the significant advantage of being non-toxic and environmentally benign.[11][12] Their reactions often proceed through mechanisms involving ligand exchange and reductive elimination, pathways reminiscent of transition metal chemistry.[7][8]
Applications in Drug Development and Medicinal Chemistry
Organoiodine compounds have garnered significant interest in the field of drug development.[1] Certain iodinated molecules exhibit promising biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1]
A prominent application of organoiodine compounds in medicine is their use as X-ray contrast agents.[2][4] The high atomic number of iodine allows it to absorb X-rays effectively, enhancing the visibility of internal structures during diagnostic imaging procedures like angiography and urography.[2][4] Many commercial contrast agents are derivatives of 1,3,5-triiodobenzene, containing approximately 50% iodine by weight.[2][4]
Furthermore, the thyroid hormones, thyroxine (T₄) and triiodothyronine (T₃), are naturally occurring organoiodine compounds essential for human health, underscoring the biological relevance of this class of molecules.[2]
Key Synthetic Transformations Involving Organoiodine Compounds
The unique reactivity of the C-I bond makes organoiodine compounds, particularly aryl and vinyl iodides, highly valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[13][14][15] Aryl and vinyl iodides are excellent electrophiles for this reaction due to the facile oxidative addition of the C-I bond to the palladium(0) catalyst.[15]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Aryl Iodide
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or GC-MS).[13]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.[16]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[17][18] Aryl iodides are particularly effective substrates for this transformation, often reacting under mild conditions.[19]
Experimental Protocol: General Procedure for Sonogashira Coupling of an Aryl Iodide
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Under a positive flow of the inert gas, add the degassed solvent (e.g., triethylamine or a mixture of THF and an amine base) followed by the terminal alkyne (1.1 mmol, 1.1 equiv).[19]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Upon completion, remove the solvent under reduced pressure. Dilute the residue with an organic solvent and water.
-
Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to yield the desired coupled product.
Conclusion
The distinct chemical properties of organoiodine compounds, particularly the weak and polarizable carbon-iodine bond, establish them as indispensable tools in modern organic and medicinal chemistry. Their high reactivity as electrophiles and the ability of iodine to access higher oxidation states in hypervalent compounds provide a rich and versatile chemistry. From facilitating the construction of complex molecular frameworks through cross-coupling reactions to enabling life-saving medical diagnostics, the applications of organoiodine compounds are vast and continue to expand, making them a critical area of study for researchers and scientists in both academia and industry.
References
- 1. Organoiodine Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 2. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. en-academic.com [en-academic.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hypervalent organoiodine compounds - Wikipedia [en.wikipedia.org]
- 7. Hypervalent organo iodines reagents in organic synthesis | PPTX [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Hypervalent Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. Yoneda Labs [yonedalabs.com]
- 16. rsc.org [rsc.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
The Propargyl Iodide Pathway: A Technical Guide to Radical Initiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of propargyl iodide's role as a potent radical initiator. This compound (3-iodo-1-propyne) is a valuable organoiodine compound, recognized for its ability to generate highly reactive propargyl radicals.[1][2][3] These radicals are pivotal intermediates in a variety of synthetic transformations, including carbon-carbon bond formation, polymerization, and the synthesis of complex molecular architectures such as heterocycles.[1] This document details the mechanistic underpinnings of this compound-mediated radical generation, summarizes key quantitative data from seminal studies, provides illustrative experimental protocols, and visualizes the core processes for enhanced comprehension.
The Core Mechanism: Homolytic Cleavage and Radical Generation
The utility of this compound as a radical initiator stems from the inherent weakness of the carbon-iodine (C-I) bond. This bond can undergo homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two resulting fragments, upon exposure to heat or light.[4] This cleavage generates a propargyl radical and an iodine radical.[1]
Initiation Step: C₃H₃I → C₃H₃• + I•[1]
This initiation is a critical step in combustion chemistry, where propargyl radicals contribute to the formation of aromatic compounds like benzene through recombination.[1] The generated propargyl radical is not a single entity but exists in resonance with the allenyl radical, a tautomeric form that contributes to its diverse reactivity.[5] This tautomerization allows for the formation of both propargyl and allene derivatives in subsequent reactions.[5]
The generation of these radical species has been confirmed experimentally through techniques such as electron paramagnetic resonance (EPR) spectroscopy with spin trapping.[1][6] Theoretical calculations, such as those performed at the CBS-QB3 level, have further substantiated the feasibility of a radical pathway in reactions involving this compound.[6]
Caption: Radical initiation from this compound.
Applications in Synthesis and Polymerization
The reactive nature of the propargyl radical makes it a versatile tool in organic synthesis and material science.
Radical-Mediated Transformations in Organic Synthesis
This compound serves as an excellent precursor for generating propargyl radicals that can participate in a variety of coupling and cyclization reactions.[1]
-
Formation of Allenylzincs: Propargyl iodides are effective precursors for creating allenylzincs through a reaction with diethylzinc.[6] This process is suspected to proceed via a radical chain mechanism, initiated by the generation of propargyl radicals.[2][6] These allenylzinc reagents are valuable for enantioselective propargylation of aldehydes to produce homopropargyl alcohols.[2]
-
Synthesis of Heterocycles: In the presence of a silver catalyst, intermediates derived from this compound can undergo cyclization with propargylic amides to yield five-membered heterocycles with high selectivity.[1]
-
Copper-Catalyzed Cross-Coupling: this compound is utilized in copper-catalyzed cross-coupling reactions, demonstrating significant versatility in forming new carbon-carbon bonds.[1]
Radical Polymerization
This compound and other organoiodine compounds can act as initiators in living radical polymerization processes.[1][7] This is particularly relevant in iodine-mediated living radical polymerization, which can be conducted under visible light irradiation.[7] Hypervalent iodide radical initiators, which can be derived from iodide-terminated polymers, are also employed in the controlled radical polymerization of unsaturated monomers.[8]
Quantitative Data Overview
The efficiency and outcome of reactions initiated by this compound are highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Conditions for Radical Generation and Subsequent Reactions
| Reaction Type | Substrate/Reagents | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodocyclization | This compound, Alcohols | - | Cyclic compounds | - | [1] |
| Silver-Catalyzed Cyclization | This compound intermediates, Propargylic amides | Bis(pyridyl)silver complexes, 23°C | Oxazoline derivatives | 48-95 | [1] |
| Formation of Allenes | This compound, Terminal alkynes, Zn, Pd(PPh₃)₄ | Zn, Pd(PPh₃)₄, THF, rt | Allenes | 54-93 | [1] |
| Formation of Allenylzincs | Propargyl iodides, Diethylzinc | Oxygen (promoter) | Allenylzincs | - |[6] |
Table 2: Self-Reaction of Propargyl Radicals
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Key Products | Reference |
|---|---|---|---|
| 500 | (3.30 ± 0.35) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene | [9] |
| 700 | (2.74 ± 0.43) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene | [9] |
| 1000 | (1.20 ± 0.14) x 10⁻¹¹ | 1,5-Hexadiyne, Fulvene, Benzene |[9] |
Experimental Protocols
This section provides a generalized protocol for a typical radical-mediated reaction using this compound, based on common laboratory practices for such syntheses.
General Protocol for a Radical-Mediated Propargylation Reaction
Objective: To synthesize a homopropargylic alcohol via a radical-mediated addition of a propargyl group to an aldehyde.
Materials:
-
This compound (3-iodo-1-propyne)
-
Aldehyde (substrate)
-
A metal mediator (e.g., Zinc dust, Indium)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with the metal mediator (e.g., Zinc dust). The flask is flame-dried under vacuum and backfilled with an inert gas (e.g., Argon or Nitrogen).
-
Addition of Reagents: Anhydrous solvent is added to the flask, followed by the aldehyde substrate. The mixture is stirred to ensure proper mixing.
-
Initiation: this compound is added dropwise to the stirred mixture at a controlled temperature (often room temperature or slightly elevated). The reaction is monitored for signs of initiation (e.g., color change, exotherm).
-
Reaction Progression: The reaction mixture is stirred for a specified period (typically several hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a suitable quenching solution.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel.
-
Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General Experimental Workflow.
Signaling Pathways and Catalytic Cycles
In many synthetic applications, this compound is used in conjunction with a catalyst, often a transition metal. The following diagram illustrates a generalized catalytic cycle for a cross-coupling reaction involving a propargyl radical.
Caption: Generalized Catalytic Cycle.
Conclusion
This compound stands out as a versatile and efficient precursor for the generation of propargyl radicals. Its application spans from fundamental studies in combustion chemistry to sophisticated organic syntheses and the development of advanced polymer materials. The ease of homolytic cleavage of its carbon-iodine bond under thermal or photochemical conditions provides a reliable entry point into radical-mediated transformations. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide can unlock new synthetic pathways to novel and complex molecular targets. The continued exploration of this compound and its derivatives in radical chemistry promises to yield further innovations in chemical synthesis.
References
- 1. Buy this compound | 659-86-9 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. 1-Propyne, 3-iodo- | C3H3I | CID 136471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst-free iodine-mediated living radical polymerization under irradiation over a wide visible-light spectral scope - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US9193810B2 - Free radical and controlled radical polymerization processes using hypervalent iodide radical initiators - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Propargyl Iodide: A Technical Guide to its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl iodide (3-iodo-1-propyne) is a highly reactive organoiodine compound that serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility in various synthetic transformations, including nucleophilic substitutions, coupling reactions, and the formation of complex heterocyclic structures, is significantly influenced by its solubility profile.[1][2] Understanding the solubility of this compound in different solvent systems is paramount for reaction design, optimization, purification, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in water and a range of common organic solvents, supplemented with data from its structural analogs, propargyl bromide and propargyl chloride.
Core Principles of this compound Solubility
The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. This compound possesses a polarizable carbon-iodine bond and a terminal alkyne group, contributing to a moderate overall polarity. However, the dominant feature is its organic, hydrocarbon-like structure, which dictates its solubility behavior.
Generally, haloalkanes like this compound exhibit low solubility in water. This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker dipole-dipole interactions between the haloalkane and water.[3] Conversely, they tend to be readily soluble in organic solvents with similar polarity and intermolecular forces.
Solubility Profile of this compound and its Analogs
While specific quantitative solubility data for this compound is scarce in the literature, a consistent qualitative profile emerges from various sources. This profile can be further illuminated by examining the reported solubilities of the closely related propargyl halides.
Table 1: Qualitative Solubility of Propargyl Halides
| Solvent | This compound (C₃H₃I) | Propargyl Bromide (C₃H₃Br) | Propargyl Chloride (C₃H₃Cl) |
| Water | Insoluble[4] | Insoluble/Immiscible[5][6][7][8] | Insoluble/Slightly Soluble[9][10] |
| Ethanol | Soluble[4] | Miscible/Soluble[4][5][6] | Miscible/Soluble[9] |
| Diethyl Ether | Soluble[4] | Miscible/Soluble[4][5][6] | Miscible[9] |
| Chloroform | Inferred Soluble | Miscible/Soluble[4][5][7] | Miscible[9] |
| Benzene | Inferred Soluble | Miscible/Soluble[4][5] | Miscible[9] |
| Carbon Tetrachloride | Inferred Soluble | Miscible/Soluble[4][5] | Miscible |
| Petroleum Ether | Inferred Soluble | Inferred Soluble | Miscible[9] |
| Ethyl Acetate | Inferred Soluble | Inferred Soluble | Miscible[9] |
Note: "Inferred Soluble" for this compound is based on its structural similarity to the bromide and chloride analogs and general statements of its solubility in organic solvents.
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following general experimental protocol can be adapted for the quantitative determination of this compound solubility in a chosen solvent.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Centrifuge (optional)
-
Syringe filters (chemically compatible)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess is crucial to ensure that a saturated solution is formed.
-
Place the container in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow equilibrium to be reached. This may range from several hours to a day, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the equilibration time.
-
-
Sample Preparation:
-
Once equilibrium is reached, cease agitation and allow any undissolved this compound to settle. If necessary, the sample can be centrifuged at a constant temperature to facilitate phase separation.
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To avoid transferring any undissolved solute, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).
-
-
Quantitative Analysis:
-
Accurately dilute the collected aliquot with a known volume of the pure solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known this compound concentrations in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
-
Safety Precautions: this compound is a reactive and potentially hazardous compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Factors Influencing Haloalkyne Solubility
The solubility of a haloalkyne like this compound is a result of the interplay between its molecular structure and the properties of the solvent. The following diagram illustrates these key relationships.
Caption: Key determinants of haloalkyne solubility.
Conclusion
This compound is a versatile synthetic intermediate with a solubility profile characteristic of a moderately polar organic compound. It is readily soluble in a wide array of organic solvents but demonstrates poor solubility in water. While precise quantitative data remains limited, a strong qualitative understanding can be derived from available information and comparison with its halogenated analogs. For applications demanding exact solubility values, the provided experimental protocol offers a robust framework for their determination. A thorough understanding of these solubility characteristics is essential for the effective application of this compound in research, development, and manufacturing.
References
- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 659-86-9 [smolecule.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chembk.com [chembk.com]
- 5. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propargyl bromide, 97%, 80% w/w in toluene, stab. with magnesium oxide | Fisher Scientific [fishersci.ca]
- 7. Propargyl bromide | 106-96-7 [chemicalbook.com]
- 8. Propargyl Bromide | 106-96-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Propargyl chloride 98 624-65-7 [sigmaaldrich.com]
- 10. Propargyl Chloride | 624-65-7 | TCI AMERICA [tcichemicals.com]
Fundamental reaction pathways involving propargyl iodide.
An In-depth Technical Guide to the Fundamental Reaction Pathways of Propargyl Iodide
Introduction
This compound (3-iodo-1-propyne) is a highly versatile organoiodine compound with the chemical formula C₃H₃I.[1] It is a colorless liquid at room temperature, soluble in organic solvents, and serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring a terminal alkyne and a reactive carbon-iodine bond, allows it to participate in a diverse array of chemical transformations. This reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] This guide provides a comprehensive overview of the fundamental reaction pathways involving this compound, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 659-86-9 | [1] |
| Molecular Formula | C₃H₃I | [1] |
| Molecular Weight | 165.96 g/mol | [1] |
| Boiling Point | 115.98°C (estimate) | [1] |
| Density | 2.0580 g/cm³ (estimate) | [1] |
| Refractive Index | 1.5780 (estimate) | [1] |
| Flash Point | 45.3°C | [1] |
| Vapor Pressure | 22.1 mmHg at 25°C | [1] |
Synthesis of this compound
This compound can be synthesized via several methods, primarily involving the functionalization of propargyl alcohol or the halogenation of propyne.
-
From Propargyl Alcohol : Treatment of propargyl alcohol with hydroiodic acid (HI) under acidic conditions results in an Sₙ2 displacement of the hydroxyl group to afford this compound.[1][2]
-
From Propargyl Bromide : A common laboratory-scale synthesis involves the Finkelstein reaction, where propargyl bromide is treated with sodium iodide in a suitable solvent like acetone. The insolubility of the sodium bromide byproduct drives the reaction to completion.[3]
-
Iodination of Propyne : Direct iodination of propyne with molecular iodine (I₂) can yield this compound, often in the presence of a Lewis acid.[1][2]
A general workflow for the synthesis of this compound from propargyl bromide is outlined below.
Caption: Workflow for the synthesis of this compound.
Core Reaction Pathways
This compound's reactivity is dominated by three fundamental pathways: nucleophilic substitution, radical reactions, and metal-catalyzed transformations such as coupling and cycloaddition reactions.
Nucleophilic Substitution (Sₙ2)
The carbon atom attached to the iodine is electrophilic, making it susceptible to attack by nucleophiles. The reaction typically proceeds via a concerted Sₙ2 mechanism, where the nucleophile attacks the carbon, and the iodide ion is displaced as a leaving group.[4] This pathway is fundamental for introducing the propargyl moiety into various molecular scaffolds. A wide range of nucleophiles, including amines, thiols, and azides, can be used.[1][4]
Caption: Generalized Sₙ2 nucleophilic substitution pathway.
Radical Reactions
The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage, especially at elevated temperatures or under photolytic conditions, to generate a propargyl radical and an iodine atom.[2] This propargyl radical is a key intermediate in combustion chemistry and a versatile species in organic synthesis.[2][5]
3.2.1 Propargyl Radical Self-Reaction
Propargyl radicals can recombine in a complex, multi-channel process to form various C₆H₆ isomers, including 1,5-hexadiyne, fulvene, and benzene.[3] The distribution of these products is strongly dependent on reaction conditions such as temperature and pressure.[2][3]
Caption: Propargyl radical formation and self-reaction pathways.
Coupling Reactions
This compound is a valuable substrate in various metal-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
A³ (Aldehyde-Alkyne-Amine) Coupling : While this compound itself is not a direct component, this reaction is crucial for synthesizing propargylamines, which are structurally related and highly important. The reaction couples an aldehyde, a terminal alkyne, and an amine, often catalyzed by copper or silver salts.[6][7][8]
-
Palladium-Catalyzed Coupling : Propargyl derivatives can undergo Pd-catalyzed coupling with partners like aryl iodides. For instance, fluorinated propargyl amidines react with iodoarenes to yield 2,5-disubstituted imidazoles.[9][10]
-
Formation of Allenylzincs : this compound reacts with diethylzinc to form allenylzinc reagents. This transformation proceeds via a zinc/iodine exchange and may involve a radical mechanism.[1] These reagents are useful for subsequent additions to electrophiles like aldehydes.[2]
Cyclization and Cycloaddition Reactions
The dual functionality of the propargyl group allows it to participate in intramolecular and intermolecular cyclization reactions.
-
Iodocyclization : Propargyl alcohols can react with electrophilic iodine sources (including in situ generated species) to form various iodo-substituted heterocyclic and carbocyclic compounds.[2][11][12]
-
[3+2] Cycloaddition (Click Chemistry) : The terminal alkyne of this compound and its derivatives is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions with azides, leading to the formation of 1,2,3-triazole rings. This "click" reaction is often catalyzed by copper(I) species.[13][14]
-
Gold-Catalyzed Cycloadditions : Propargyl esters and acetals can undergo gold(I)-catalyzed cycloaddition reactions with various partners, such as vinyl derivatives, to produce highly substituted vinylcyclopropanes and other complex cyclic systems.[15][16]
Caption: General pathway for the iodocyclization of propargyl alcohols.
Quantitative Data Summary
Quantitative analysis of reaction outcomes is critical for methodology selection and optimization.
Isomeric Product Distribution from Propargyl Radical Self-Reaction
The relative yields of C₆H₆ isomers from the self-reaction of propargyl radicals show a strong temperature dependence. Experiments were conducted using this compound as the precursor in a high-pressure single-pulse shock tube.[3]
| Temperature (K) | 1,5-Hexadiyne (%) | 1,2-Hexadiene-5-yne (%) | 3,4-Dimethylenecyclobutene (%) | Fulvene (%) | Benzene (%) |
| ~800 | ~40 | ~35 | ~20 | <5 | <1 |
| ~1000 | ~15 | ~20 | ~15 | ~30 | ~20 |
| ~1200 | <5 | <5 | <5 | ~40 | ~45 |
| ~1350 | <1 | <1 | <1 | ~20 | ~78 |
| Data are approximate values derived from graphical representations in the cited literature.[3] |
Rate Coefficients for Propargyl Radical Reactions
Rate coefficients provide insight into the kinetics of elementary reaction steps. The following data were determined at 295 K.[17]
| Reaction | Rate Coefficient (k) | Units |
| C₃H₃ + C₃H₃ (Self-Reaction) | 4.3 (± 0.6) x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ |
| C₃H₃ + O₂ (High-pressure limit) | 2.3 (± 0.5) x 10⁻¹³ | cm³ molecule⁻¹ s⁻¹ |
| C₃H₃ + H | 2.5 (± 1.1) x 10⁻¹⁰ | cm³ molecule⁻¹ s⁻¹ |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for practical application.
Synthesis of this compound from Propargyl Bromide
This procedure is adapted from a method used for preparing this compound as a radical precursor.[3]
-
Preparation : Saturate 200 mL of dry acetone with 35 g of sodium iodide (NaI).
-
Reaction : Decant the saturated NaI solution. Add 11 mL of propargyl bromide to the solution and shake. An immediate precipitate of sodium bromide (NaBr) will form.
-
Work-up : Remove the NaBr precipitate by washing with distilled water, as NaBr is insoluble in acetone but highly soluble in water.
-
Isolation : The remaining acetone solution contains the this compound product. Further purification can be achieved by extraction and distillation.
Synthesis of Propargylamines via A³ Coupling
This protocol describes a general copper-catalyzed three-component coupling reaction.[7]
-
Setup : To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Reaction : Seal the vial and heat the reaction mixture to 80-100 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (typically 1-4 hours).
-
Quenching : Upon completion, cool the reaction mixture to room temperature.
-
Extraction : Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.
Nucleophilic Substitution: Synthesis of Propargyl Azide
This procedure details the Sₙ2 displacement of bromide (and is applicable to iodide) to form an azide.[4]
-
Setup : In a round-bottom flask under an inert atmosphere, dissolve Propargyl-PEG8-bromide (1.0 eq) in anhydrous DMF. (Note: This protocol uses a PEGylated bromide, but the core reaction is directly applicable to this compound).
-
Reagent Addition : Add sodium azide (NaN₃, 1.2 eq) to the solution.
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50-60°C to increase the rate. Monitor completion by TLC or LC-MS.
-
Work-up : Pour the reaction mixture into deionized water and extract with diethyl ether (3x the volume of the aqueous layer).
-
Purification : Combine the organic layers and wash with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the azide-functionalized product.
Conclusion
This compound is a cornerstone reagent in modern organic synthesis, offering a gateway to a vast chemical space through its participation in nucleophilic substitutions, radical transformations, and a variety of metal-catalyzed coupling and cyclization reactions. Its ability to generate reactive intermediates like the propargyl radical makes it particularly valuable for both mechanistic studies and the construction of complex molecular frameworks. A thorough understanding of these fundamental pathways, supported by quantitative data and robust experimental protocols, is essential for leveraging the full synthetic potential of this versatile building block in research and development.
References
- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 659-86-9 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Propargylic amine synthesis by amination [organic-chemistry.org]
- 9. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26377G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides [ouci.dntb.gov.ua]
- 13. tandfonline.com [tandfonline.com]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. scispace.com [scispace.com]
- 16. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 17. tsapps.nist.gov [tsapps.nist.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Propargyl Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of propargyl iodide from propargyl alcohol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Direct conversion of propargyl alcohol to this compound using hydroiodic acid (HI) can be complicated by a competing Meyer-Schuster rearrangement, leading to the formation of α-iodoenal byproducts. To circumvent this, a robust and reliable method employing the Appel reaction conditions (triphenylphosphine and iodine) is presented. This method proceeds via an SN2 mechanism, ensuring the selective formation of the desired this compound and preventing rearrangement.
Introduction
This compound is a key reagent in organic chemistry, enabling the introduction of the propargyl moiety into a wide range of molecules. Its utility is prominent in the synthesis of complex organic scaffolds, including those found in pharmaceuticals and agrochemicals. The direct reaction of propargyl alcohol with hydroiodic acid is a known method for its synthesis; however, this approach is often plagued by low yields and the formation of undesired rearrangement products under acidic conditions.
An alternative and more efficient strategy involves the use of triphenylphosphine (PPh₃) and iodine (I₂), commonly known as the Appel reaction. This reaction provides a mild and selective conversion of alcohols to iodides through an SN2 pathway, which preserves the propargylic framework and avoids the Meyer-Schuster rearrangement.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C₃H₃I[1] |
| Molecular Weight | 165.96 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~116 °C (rough estimate)[1] |
| Density | ~2.058 g/cm³ (rough estimate)[1] |
| Refractive Index | ~1.578 (estimate)[1] |
| CAS Number | 659-86-9[1] |
Spectroscopic Data
The structural identity of the synthesized this compound can be confirmed by the following spectroscopic methods.
| Spectroscopy | Data |
| ¹H NMR | δ (ppm): 2.1 (t, 1H), 3.8 (d, 2H) |
| ¹³C NMR | δ (ppm): -5.3, 75.2, 80.8 |
| Infrared (IR) | ν (cm⁻¹): ~3300 (≡C-H), ~2100 (C≡C) |
| Mass Spectrometry (MS) | m/z: 166 (M⁺) |
Experimental Protocol: Synthesis of this compound via Appel Reaction
This protocol details the synthesis of this compound from propargyl alcohol using triphenylphosphine and iodine.
Materials and Reagents:
-
Propargyl alcohol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propargyl alcohol (1.0 equivalent) and triphenylphosphine (2.0 equivalents) in anhydrous dichloromethane (10 volumes relative to the alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagents: In a separate flask, prepare a solution of iodine (2.0 equivalents) and imidazole (3.0 equivalents) in anhydrous dichloromethane (10 volumes). Slowly add this solution to the cooled reaction mixture via a dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any remaining iodine.
-
Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data:
| Parameter | Value |
| Stoichiometry | Propargyl Alcohol:PPh₃:Iodine:Imidazole = 1:2:2:3 |
| Typical Yield | 70-90% (after purification) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Diagrams
Reaction Scheme
Caption: Synthesis of this compound via Appel Reaction.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Reaction Mechanism (Simplified SN2)
Caption: Simplified SN2 mechanism for the Appel reaction.
References
Application Notes & Protocols: The Use of Propargyl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Propargyl Halides in the Context of Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, renowned for its efficiency in forming C(sp²)-C(sp) bonds. The reaction classically involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide[1][2][3]. This method has been extensively applied in the synthesis of pharmaceuticals, natural products, and advanced materials[1][3].
Propargyl halides, such as propargyl iodide, are sp³-hybridized alkyl halides. Their use in a traditional Sonogashira reaction is unconventional and presents distinct challenges. A primary competing pathway is the SN2 substitution reaction between the propargyl halide and the amine base typically used in the Sonogashira protocol, which can prevent the desired cross-coupling from occurring[4].
However, palladium-catalyzed coupling reactions between propargyl substrates (halides, acetates, etc.) and terminal alkynes are possible and provide a powerful tool for synthesis. These "Sonogashira-type" reactions often proceed through different mechanistic pathways than the classic Sonogashira cycle and can yield unique products, most notably allenynes, rather than the isomeric 1,4-diynes. Understanding these nuances is critical for successfully employing propargyl halides in cross-coupling strategies.
Mechanistic Insight
The standard Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: Classical Sonogashira Catalytic Cycle.
In contrast, the palladium-catalyzed reaction of a propargyl halide with a terminal alkyne often leads to allenynes. This outcome is rationalized by the formation of a propargyl-palladium intermediate which can exist in equilibrium with an allenyl-palladium species. Reductive elimination from the allenyl-palladium intermediate furnishes the allenyne product.
Caption: Proposed mechanism for allenyne synthesis.
Data Summary: Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for palladium-catalyzed couplings of propargyl substrates and alternative methods for 1,4-diyne synthesis.
Table 1: Palladium-Catalyzed Coupling of Propargyl Chlorides with Terminal Alkynes for Allenyne Synthesis
| Entry | Propargyl Chloride (R¹) | Terminal Alkyne (R²) | Catalyst / Co-catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | H-C≡C-CH₂Cl | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | RT | 0.5 | 80 |
| 2 | H-C≡C-CH₂Cl | 1-Heptyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | RT | 0.5 | 85 |
| 3 | Ph-C≡C-CH₂Cl | 1-Heptyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | RT | 0.5 | 82 |
| 4 | Me₃Si-C≡C-CH₂Cl | Phenylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | RT | 0.5 | 84 |
Table 2: Copper-Catalyzed Synthesis of 1,4-Diynes from Propargyl Bromides [5]
| Entry | Propargyl Bromide (R¹) | Terminal Alkyne (R²) | Catalyst | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ph-C≡C-CH₂Br | Phenylacetylene | CuBr | K₃PO₄ / DMAc | 40 | 12 | 85 |
| 2 | Ph-C≡C-CH₂Br | 4-MeO-Ph-C≡CH | CuBr | K₃PO₄ / DMAc | 40 | 12 | 88 |
| 3 | 4-Cl-Ph-C≡C-CH₂Br | Phenylacetylene | CuBr | K₃PO₄ / DMAc | 40 | 12 | 82 |
| 4 | Ph-C≡C-CH(Me)Br | Phenylacetylene | CuBr | K₃PO₄ / DMAc | 40 | 12 | 78 |
DMAc = N,N-dimethylacetamide; RT = Room Temperature
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of allenynes and 1,4-diynes.
Caption: General experimental workflow.
Protocol 1: Palladium-Catalyzed Synthesis of Allenynes from Propargyl Chloride and a Terminal Alkyne
Materials:
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Propargyl chloride (or substituted variant)
-
Terminal alkyne
-
Diisopropylamine (anhydrous)
-
Anhydrous diethyl ether or pentane for workup
-
Saturated aqueous NH₄Cl solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware (dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous diisopropylamine (5 mL).
-
To this stirred suspension, add the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Add the propargyl chloride (1.0 mmol, 1.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.
-
Filter the mixture through a pad of celite to remove the precipitated ammonium salt and catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure allenyne.
Protocol 2: Copper-Catalyzed Synthesis of 1,4-Diynes from Propargyl Bromide [5]
Materials:
-
Copper(I) bromide (CuBr)
-
Potassium phosphate (K₃PO₄), finely powdered and dried
-
Substituted propargyl bromide
-
Terminal alkyne
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate and petroleum ether for workup
-
Schlenk flask and standard glassware (dried)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the propargyl bromide (1.0 mmol, 1.0 equiv), terminal alkyne (1.2 mmol, 1.2 equiv), CuBr (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMAc (5 mL) via syringe.
-
Seal the flask and stir the mixture at 40 °C for 12 hours.
-
After cooling to room temperature, add water (20 mL) and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired 1,4-diyne.
Conclusion
While this compound is not a standard substrate for the classical Sonogashira reaction, related palladium- and copper-catalyzed coupling reactions provide effective methods for its utilization. These transformations enable the synthesis of valuable molecular scaffolds, such as allenynes and 1,4-diynes, which are important in medicinal chemistry and materials science. A careful choice of catalyst (palladium vs. copper) and reaction conditions is crucial to selectively achieve the desired isomeric product. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to employ propargyl halides in advanced cross-coupling strategies.
References
- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Propargyl Iodide: A Versatile Reagent in Modern Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propargyl iodide (3-iodo-1-propyne) has emerged as a powerful and versatile building block in pharmaceutical synthesis. Its high reactivity, driven by the presence of both a terminal alkyne and a labile iodide, allows for its participation in a wide array of synthetic transformations. This enables the efficient construction of complex molecular architectures found in numerous biologically active compounds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in the synthesis of key pharmaceutical intermediates and scaffolds, including propargylamines, tetrahydroquinolines, and advanced bioconjugates.
Key Applications in Pharmaceutical Synthesis
This compound is a key reagent in several important synthetic methodologies:
-
Multicomponent Reactions (A³ Coupling): The A³ coupling reaction, a one-pot synthesis of propargylamines from an aldehyde, an amine, and an alkyne, is a cornerstone of modern synthetic chemistry.[1][2] this compound can serve as the alkyne component, although more commonly, a terminal alkyne is coupled with other reactants. However, the propargylamine products are themselves valuable intermediates.[3][4]
-
Synthesis of Heterocycles: this compound is instrumental in the synthesis of various nitrogen-containing heterocycles. For instance, it is used in the Povarov reaction to produce N-propargyl tetrahydroquinolines, a scaffold present in many biologically active molecules.[5][6][7]
-
Bioconjugation and Click Chemistry: The terminal alkyne functionality of the propargyl group is ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[8][9][10] This reaction is widely used to attach propargyl-containing linkers to biomolecules, such as in the development of Antibody-Drug Conjugates (ADCs).[8][9]
Experimental Protocols
Synthesis of Propargylamines via A³ Coupling
Propargylamines are crucial intermediates in the synthesis of various pharmaceuticals, including potential anticancer agents.[3][4] The A³ coupling reaction provides a highly efficient route to these compounds. While typically employing a terminal alkyne, this example demonstrates the general principle of this multicomponent reaction.
Reaction Scheme:
Caption: General workflow for the A³ coupling reaction.
Protocol:
A mixture of an aldehyde (1.0 mmol), a secondary amine (1.2 mmol), a terminal alkyne (in this conceptual adaptation, this compound would be the alkyne source, though typically a different terminal alkyne is used) (1.5 mmol), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%) in toluene (5 mL) is stirred in a sealed tube.[11] The reaction mixture is heated to 80-100 °C and monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-4 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous ammonium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Phenylacetylene | CuI (5 mol%) | Toluene | 80 | 2 | 95 | [11] |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuI (5 mol%) | Toluene | 100 | 3 | 92 | [11] |
| 4-Methoxybenzaldehyde | Pyrrolidine | 1-Heptyne | CuI (2.5 mol%) | None | 25 | 0.5 | 98 | [12] |
| Thiophene-2-carboxaldehyde | Diethylamine | Phenylacetylene | CuI (10 mol%) | None | 25 | 4 | 91 | [12] |
Table 1: Representative Yields for A³ Coupling Reactions.
Synthesis of N-Propargyl Tetrahydroquinolines via Povarov Reaction
The Povarov reaction is a powerful tool for the synthesis of N-substituted tetrahydroquinolines.[5][7] This protocol outlines the synthesis of N-propargyl-1,2,3,4-tetrahydroquinolines.
Reaction Scheme:
Caption: Workflow for the Povarov reaction.
Protocol:
To a solution of N-propargylaniline (1.0 mmol) and formaldehyde (1.1 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, a Lewis acid catalyst such as Indium(III) chloride (InCl₃) (20 mol%) is added. The mixture is stirred for 20 minutes. A solution of an alkene, for example, N-vinyl-2-pyrrolidinone (1.1 mmol), in acetonitrile is then added, and the reaction is stirred vigorously overnight at room temperature. The reaction mixture is then processed according to standard procedures, typically involving quenching, extraction, and purification by column chromatography.
| N-Propargylaniline Derivative | Alkene | Catalyst | Solvent | Yield (%) | Reference |
| N-propargyl-4-methoxyaniline | N-vinyl-2-pyrrolidinone | InCl₃ | MeCN | 85 | [7] |
| N-propargyl-4-chloroaniline | N-vinylformamide | InCl₃ | MeCN | 78 | [5] |
| N-propargylaniline | N-vinyl-2-pyrrolidinone | Sc(OTf)₃ | MeCN | 82 | [7] |
| N-propargyl-3-methoxyaniline | N-vinyl-2-pyrrolidinone | Yb(OTf)₃ | MeCN | 80 | [7] |
Table 2: Representative Yields for the Povarov Reaction to Synthesize N-Propargyl Tetrahydroquinolines.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Linkers
This compound can be used to synthesize propargyl-containing linkers for bioconjugation. The terminal alkyne is then utilized in a CuAAC reaction with an azide-modified biomolecule.
Reaction Scheme:
Caption: Workflow for CuAAC in ADC synthesis.
Protocol:
A propargyl-functionalized linker (1.0 equivalent) and an azide-containing molecule (e.g., an antibody or a small molecule drug) (1.0 - 1.2 equivalents) are dissolved in a 1:1 mixture of t-butanol and deionized water.[8] A freshly prepared solution of copper(II) sulfate (CuSO₄) (0.1 equivalents) and sodium ascorbate (0.2 equivalents) is added to the reaction mixture. The reaction is stirred at room temperature and monitored by an appropriate analytical technique (e.g., LC-MS or SDS-PAGE). Upon completion, the conjugate is purified using size-exclusion chromatography or other suitable methods.
| Alkyne Component | Azide Component | Copper Source | Reducing Agent | Ligand | Solvent | Yield (%) | Reference |
| Propargyl-PEG3-OCH2-Boc | Azido-PEG4-MMAF | CuSO₄ | Sodium Ascorbate | THPTA | tBuOH/H₂O | >90 | [8] |
| Propargyl alcohol | 3-azido-7-hydroxycoumarin | CuSO₄ | Sodium Ascorbate | THPTA | PBS buffer | >95 | [13] |
| Propargyl-PEG10-acid | Azide-functionalized peptide | CuI | DIPEA | None | DMF | High | [9] |
| Propargyl-functionalized oligo | Azide-labeled protein | CuSO₄ | Sodium Ascorbate | TBTA | Aqueous buffer | High | [14] |
Table 3: Representative Conditions and Yields for CuAAC Reactions.
Application in Targeting Signaling Pathways
Many anticancer drugs function by inhibiting specific signaling pathways that are dysregulated in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[15][16][17][18] Small molecule inhibitors targeting kinases in this pathway, such as PI3K and Akt, are a major focus of drug discovery.[15][16][19] The heterocyclic scaffolds synthesized using this compound can serve as cores for such inhibitors.
Caption: Inhibition of the PI3K/Akt pathway by a propargyl-containing drug.
The diagram above illustrates how a hypothetical kinase inhibitor, featuring a pharmacophore synthesized using this compound, can block the PI3K/Akt signaling pathway. By inhibiting key kinases like PI3K and Akt, the drug prevents the downstream signaling cascade that leads to cell proliferation and survival, ultimately promoting apoptosis in cancer cells.
Conclusion
This compound is a highly valuable reagent for the synthesis of a diverse range of pharmaceutical compounds. Its utility in multicomponent reactions, heterocyclic synthesis, and bioconjugation makes it an indispensable tool for medicinal chemists and drug development professionals. The protocols and data presented herein provide a foundation for the application of this compound in the development of novel therapeutics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment | Semantic Scholar [semanticscholar.org]
- 7. Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. broadpharm.com [broadpharm.com]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. lifechemicals.com [lifechemicals.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electrophilic Iodination of Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohols are versatile building blocks in organic synthesis, characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond.[1][2] The unique reactivity of the alcohol-alkyne functional group allows for a variety of chemical transformations.[1][2] Electrophilic iodination is a key reaction of propargyl alcohols that leads to the formation of highly functionalized and valuable intermediates, such as α-iodoenones, β-iodoenones, and iodinated heterocycles.[1][2] These products are pivotal in the synthesis of complex molecules, natural products, and pharmacologically active compounds, primarily due to the reactive carbon-iodine bond which facilitates further functionalization via cross-coupling reactions.
The reaction typically proceeds through an electrophilic attack on the alkyne by an iodonium ion (I⁺), often leading to a Meyer-Schuster-type rearrangement to yield α,β-unsaturated carbonyl compounds.[1][3] The regioselectivity and stereoselectivity of the reaction can be controlled by the choice of substrate, iodine source, and reaction conditions, allowing for the synthesis of a diverse array of iodinated products.
Reaction Mechanisms and Pathways
The electrophilic iodination of propargyl alcohols can proceed via several pathways, primarily dictated by the substrate structure and the reagents employed. The most common pathway involves an initial electrophilic attack followed by a rearrangement, while another significant pathway is iodocyclization.
-
Iodo-Meyer-Schuster Rearrangement: This is a common pathway for the formation of α-iodoenones. An electrophilic iodine source reacts with the alkyne to form a cyclic iodonium-bridged intermediate.[1][2] This is followed by a rearrangement, akin to the Meyer-Schuster rearrangement, to produce the final α-iodoenone product. The stereochemistry of the resulting double bond (Z or E) is a key aspect of this transformation.
-
Iodocyclization: When the propargyl alcohol contains a suitably positioned internal nucleophile, an intramolecular cyclization can occur following the initial electrophilic activation of the alkyne. This atom- and step-economical process is a powerful method for constructing iodinated heterocyclic compounds like iodofurans and iodopyrans.[4][5][6]
Data Summary: Methods for Electrophilic Iodination
The following table summarizes various methods for the electrophilic iodination of propargyl alcohols, highlighting the diversity of reagents, conditions, and outcomes.
| Method | Substrate Type | Iodine Source / Catalyst | Solvent | Conditions | Product Type | Yield (%) | Z/E Ratio | Ref. |
| Direct Iodination | Tertiary Propargyl Alcohols | I₂, HIO₃ | Dioxane/H₂O | RT, 1-4 h | α-Iodoenals | 65-85 | - | [1] |
| Direct Iodination | Secondary Propargyl Alcohols | NIS, HTIB (cat.) | Methanol | RT, 1-3 h | (Z)-α-Iodoenones | 60-85 | High Z-selectivity | [1] |
| Direct Iodination | Aryl-substituted Secondary Alcohols | HI, O₂ | Toluene | 50 °C | (Z)-α-Iodoenals | 70-92 | High Z-selectivity | [1][2] |
| Tosylate Rearrangement | Propargyl Tosylates | IPy₂BF₄ (Barluenga's Reagent) | CH₂Cl₂ | -15 °C to RT | (Z)-α-Iodoenones | 65-95 | 5:1 to 20:1 | [1][2] |
| Alkoxy-rearrangement | Alkoxy Propargyl Alcohols | I₂ or NIS | CH₂Cl₂ or Toluene | RT, 2-10 h | (Z)-α-Iodo-α,β-unsaturated esters | 75-95 | High Z-selectivity | [1][2] |
| Iodocyclization | Pent-2-yne-1,5-diol derivatives | I₂ | Wet-DCM | RT | 4,5-dihalogenated 3,6-dihydro-2H-pyran | Good | - | [6] |
| Iodocyclization | Aryl Propargylic Alcohols | I₂ | CH₂Cl₂ | RT, 10 min | Dihalogenated 6,9-dihydropyrido[1,2-a]indoles | up to 94 | - | [7] |
NIS: N-Iodosuccinimide; HTIB: Hydroxy(tosyloxy)iodobenzene; IPy₂BF₄: Bis(pyridine)iodonium tetrafluoroborate; RT: Room Temperature.
Experimental Protocols
Below are detailed methodologies for key electrophilic iodination reactions.
Protocol 1: Synthesis of (Z)-α-Iodoenones via Direct Iodination [1]
This protocol is adapted from the iodination of secondary propargyl alcohols using N-Iodosuccinimide (NIS) and a catalytic amount of Hydroxy(tosyloxy)iodobenzene (HTIB).
-
Materials:
-
Secondary propargyl alcohol (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.2 mmol)
-
Hydroxy(tosyloxy)iodobenzene (HTIB) (0.1 mmol)
-
Methanol (5 mL)
-
Saturated aqueous Na₂S₂O₃ solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
-
Procedure: a. To a solution of the secondary propargyl alcohol (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add NIS (1.2 mmol) and HTIB (0.1 mmol). b. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine. d. Remove the methanol under reduced pressure. e. Add water and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 15 mL). f. Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α-iodoenone.
Protocol 2: Synthesis of (Z)-α-Iodoenones from Propargyl Tosylates [1][2]
This protocol utilizes Barluenga's reagent for a highly stereoselective rearrangement of propargyl tosylates.
-
Materials:
-
Propargyl tosylate (1.0 mmol)
-
Bis(pyridine)iodonium tetrafluoroborate (IPy₂BF₄) (1.1 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL, anhydrous)
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure: a. Dissolve the propargyl tosylate (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., Nitrogen or Argon). b. Cool the solution to -15 °C using an appropriate cooling bath. c. Add IPy₂BF₄ (1.1 mmol) portion-wise to the cooled solution. d. Allow the reaction mixture to slowly warm to room temperature while stirring. Monitor the reaction by TLC. e. Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution. f. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL). g. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. h. Purify the residue by flash chromatography to yield the pure (Z)-α-iodoenone.
Protocol 3: General Procedure for Iodocyclization to Form Iodofurans [6]
This protocol describes a general method for the iodine-mediated cyclization of propargyl alcohols to form substituted iodofurans.
-
Materials:
-
Propargyl alcohol derivative (e.g., 1-phenylpent-2-yn-1,4-diol) (1.0 mmol)
-
Iodine (I₂) (1.2 mmol)
-
Sodium bicarbonate (NaHCO₃) (2.0 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous Na₂S₂O₃ solution
-
Anhydrous Na₂SO₄
-
-
Procedure: a. To a solution of the propargyl alcohol derivative (1.0 mmol) in dichloromethane (10 mL), add sodium bicarbonate (2.0 mmol). b. Add iodine (1.2 mmol) in one portion to the stirring suspension. c. Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC. d. After completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution until the iodine color disappears. e. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL). f. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. g. Purify the crude product via flash column chromatography to obtain the desired iodofuran derivative.
General Experimental Workflow
The logical flow for performing an electrophilic iodination reaction, from setup to final product analysis, is outlined below.
References
- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Propargylation of Aldehydes and Ketones: A Detailed Guide to Synthesis and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Application Note
The introduction of a propargyl group into organic molecules is a cornerstone of modern synthetic chemistry, providing a versatile functional handle for subsequent transformations such as click chemistry, cyclization reactions, and further carbon-carbon bond formations. The propargylation of aldehydes and ketones, in particular, is a fundamental and widely utilized method for the synthesis of secondary and tertiary propargyl alcohols, respectively. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.[1][2][3][4] This document provides a comprehensive overview of the key methodologies for the propargylation of aldehydes and ketones, complete with detailed experimental protocols and a summary of reaction efficiencies.
Introduction to Propargylation Reactions
The propargylation of aldehydes and ketones involves the nucleophilic addition of a propargyl or allenyl organometallic reagent to the carbonyl carbon.[4][5] The reaction typically proceeds via a six-membered transition state, and the regioselectivity, yielding either the propargyl or allenyl alcohol, is a critical aspect that can be controlled by the choice of reagents, catalysts, and reaction conditions.[6] A variety of propargylating agents have been developed, ranging from classical Grignard and organolithium reagents to more functional group tolerant organoboronates and organosilanes.[2][3][4][7]
Key Methodologies and Reagents
Several effective methods for the propargylation of carbonyl compounds have been established, each with its own advantages in terms of reactivity, selectivity, and substrate scope.
-
Organoboron Reagents: Allenyl- and propargylboronates have become popular reagents due to their stability, ease of handling, and the ability to participate in catalytic and enantioselective transformations.[6][7] Reactions can be catalyzed by metals such as zinc, copper, or silver, or by organocatalysts like chiral diols and phosphoric acids.[1][6][7]
-
Organometallic Reagents (Barbier-type reactions): In situ generation of organometallic nucleophiles from propargyl halides and a metal (e.g., zinc, tin, indium) in the presence of the carbonyl substrate is a common and operationally simple approach.[2][4][8][9]
-
Organosilane Reagents: Propargylic silanes can also serve as effective nucleophiles, often activated by a Lewis acid or a fluoride source.[10]
-
Photoredox Catalysis: Recent advancements have introduced photoredox catalysis as a mild and efficient method for propargylation, often utilizing titanium complexes as catalysts.[2][11][12]
Data Presentation
The following tables summarize the quantitative data for the propargylation of various aldehydes and ketones using different catalytic systems.
Table 1: Zinc-Catalyzed Propargylation of Aldehydes and Ketones with Propargylboronate [6]
| Entry | Carbonyl Substrate | Product | Yield (%) | Propargyl:Allene Ratio |
| 1 | Benzaldehyde | 1-Phenyl-3-butyn-1-ol | 95 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-butyn-1-ol | 98 | >99:1 |
| 3 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-3-butyn-1-ol | 92 | 98:2 |
| 4 | Acetophenone | 2-Phenyl-4-pentyn-2-ol | 90 | 83:17 |
| 5 | Cyclohexanone | 1-(1-Propynyl)cyclohexanol | 85 | 95:5 |
Table 2: Copper-Catalyzed Enantioselective Propargylation of Ketones [1]
| Entry | Ketone Substrate | Ligand | Yield (%) | ee (%) |
| 1 | Acetophenone | (R,R)-Walphos-8 | 85 | 92 |
| 2 | 4-Methoxyacetophenone | (R,R)-Walphos-8 | 88 | 95 |
| 3 | 2-Heptanone | (R,R)-Walphos-8 | 75 | 88 |
| 4 | Propiophenone | (R,R)-Walphos-8 | 82 | 90 |
Table 3: Photoredox Titanium-Catalyzed Propargylation of Aldehydes [11][12]
| Entry | Aldehyde Substrate | Yield (%) |
| 1 | Hydrocinnamaldehyde | 93 |
| 2 | Benzaldehyde | 85 |
| 3 | 4-Bromobenzaldehyde | 78 |
| 4 | Furfural | 75 |
| 5 | Cyclohexanecarboxaldehyde | 88 |
Experimental Protocols
Protocol 1: Zinc-Catalyzed Propargylation of an Aldehyde with Pinacol Propargylboronate[6]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and the pinacol propargylboronate (1.2 mmol).
-
Solvent Addition: Add anhydrous solvent (e.g., THF or toluene, 5 mL).
-
Catalyst Addition: Add the zinc catalyst, such as diethylzinc (Et₂Zn, 2-5 mol%), to the stirred solution at room temperature.[6]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 30 minutes to 1 hour.[6]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Photoredox Titanium-Catalyzed Propargylation of an Aldehyde[12][13]
-
Reaction Setup: In a dry Schlenk tube under an argon atmosphere, combine the organic photocatalyst (e.g., 3DPAFIPN, 5 mol%), the titanium catalyst (e.g., [Cp₂TiCl₂], 10 mol%), and a Hantzsch ester (2 equivalents).[12]
-
Solvent and Reagent Addition: Add inhibitor-free dry THF to achieve a 0.05 M solution of the aldehyde. Subject the mixture to four freeze-pump-thaw cycles and backfill with argon. Add the aldehyde (1.0 mmol) and propargyl bromide (80% v/v in toluene, 3.0 mmol).[11][12]
-
Irradiation: Irradiate the vigorously stirred reaction mixture with a 456 nm LED lamp for 24-48 hours.[11]
-
Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homopropargyl alcohol.[11][12]
Mandatory Visualization
Caption: General mechanism for the catalytic propargylation of aldehydes and ketones.
Caption: A typical experimental workflow for the propargylation of aldehydes and ketones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 7. scispace.com [scispace.com]
- 8. Homopropargylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 11. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: The Role of Propargyl Iodide in Heterocyclic Synthesis
Introduction
Propargyl iodide is a highly versatile and reactive building block in organic synthesis, prized for its utility in constructing a wide array of heterocyclic compounds.[1] Its structure, featuring a reactive carbon-iodine bond and a terminal alkyne, allows it to participate in a diverse range of transformations including cyclization, coupling, and multicomponent reactions.[1][2] This reactivity makes it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development, where heterocyclic scaffolds form the core of many pharmaceutical agents.[3][4] These application notes provide an overview of key synthetic strategies employing this compound and its derivatives, complete with quantitative data and detailed experimental protocols.
Key Synthetic Applications
The primary applications of this compound in heterocyclic synthesis can be categorized as follows:
-
Iodocyclization Reactions: this compound and its alcohol precursors can undergo electrophilic iodocyclization to generate iodine-substituted heterocycles.[2][5] This method is particularly effective for synthesizing oxygen-containing rings like furans and oxazoles, pre-installing a reactive iodide functionality for further synthetic elaboration.[6][7]
-
Multicomponent Reactions (A³ Coupling): The propargyl moiety is central to the A³ (Aldehyde-Alkyne-Amine) coupling reaction, which efficiently produces propargylamines.[8][9] These propargylamine intermediates are crucial precursors for a vast range of nitrogen-containing heterocycles, including pyrroles, pyridines, and pyrazines.[10][11][12]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, the propargyl group is a key component in "click chemistry."[13] this compound can be used to introduce the propargyl group onto various molecules, which then readily react with azides to form stable 1,4-disubstituted 1,2,3-triazole rings, a common motif in pharmaceuticals.[14][15]
-
Direct Synthesis of Five-Membered Heterocycles: Propargyl derivatives are fundamental starting materials for the construction of aromatic five-membered rings such as furans, pyrroles, and thiophenes through various catalytic cyclization and annulation strategies.[16][17][18]
Visualizing Synthetic Pathways
The following diagram illustrates the central role of this compound as a precursor to various classes of heterocyclic compounds through distinct reaction pathways.
Caption: Synthetic routes from this compound to major heterocycle classes.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the synthesis of various heterocyclic systems using propargyl derivatives.
Table 1: Synthesis of Oxygen-Containing Heterocycles
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Propargylic Amide | AgOTf, (4-MeOPy)₂AgOTf | CH₂Cl₂, 25 °C, 1-2 h | 2,5-Disubstituted Oxazole | 75-98 | [2] |
| Propargylic Alcohol | I₂ | CH₂Cl₂, rt | 3-Iodofuran | 88-93 | [5] |
| 1,3-Dicarbonyl Compound | Propargylic Alcohol | FeCl₃ | Polysubstituted Furan | 72-90 | [3][19] |
| Diol (Propargyl derivative) | Au[P(t-Bu)₂(o-biphenyl)]Cl, AgOTf | Molecular Sieves, 0 °C | Substituted Furan | 96 |[16] |
Table 2: Synthesis of Nitrogen-Containing Heterocycles | Aldehyde, Amine, Alkyne | Catalyst/Conditions | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Aryl Aldehyde, Secondary Amine, Phenylacetylene | Tetrabutylammonium Iodide (TBAI) | Acetonitrile, 80 °C | Propargylamine | 85-95 |[10] | | Aldehyde, Amine, Terminal Alkyne | Copper(I) Iodide (30 mol%) | Solvent-free, 80 °C | Propargylamine | ~80 | | | N-propargylic β-enaminones | Zinc Chloride | Refluxing Methanol | 2-Acetyl-1H-pyrrole | Good to High |[18] | | Propargyl Bromide, Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, rt, 1-4 h | 1,4-Disubstituted 1,2,3-Triazole | High to Quantitative |[13] |
Table 3: Synthesis of Sulfur-Containing Heterocycles
| Starting Material | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Iodothioanisole | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | 2-Alkynylthioanisole | - | [20] |
| 2-Alkynylthioanisole | I₂, ICl, or Br₂ | - | 3-Halo-benzo[b]thiophene | 77-92 | [20] |
| 1-Mercapto-3-yn-2-ols | I₂ | - | 3-Iodothiophene | - |[21] |
Experimental Protocols
Protocol 1: Silver-Catalyzed Synthesis of Oxazolines from Propargylic Amides
This protocol describes the silver-catalyzed cyclization of a this compound intermediate, formed in situ, to yield oxazoline derivatives. The reaction proceeds with high selectivity under mild conditions.[2]
Workflow Diagram
Caption: Experimental workflow for silver-catalyzed oxazoline synthesis.
Materials:
-
N-propargylamide substrate
-
Bis(pyridine)silver(I) trifluoromethanesulfonate catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
-
Standard laboratory glassware, magnetic stirrer, TLC plates
Procedure:
-
To a solution of the N-propargylamide (1.0 equiv) in anhydrous dichloromethane (0.1 M), add the bis(pyridine)silver(I) triflate catalyst (5 mol%).
-
Stir the reaction mixture at room temperature (approx. 25 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaCl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired oxazoline.
Protocol 2: A³ Coupling for Propargylamine Synthesis
This protocol details a metal-free, iodide-catalyzed three-component reaction to synthesize propargylamines, which are versatile intermediates for nitrogen heterocycles.[10]
Mechanism Overview
Caption: Simplified mechanism of the A³ coupling reaction.
Materials:
-
Aryl aldehyde (1.0 mmol)
-
Secondary amine (1.0 mmol)
-
Terminal alkyne (e.g., phenylacetylene) (1.0 mmol)
-
Tetrabutylammonium iodide (TBAI) (0.1 mmol, 10 mol%)
-
Acetonitrile (5 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl aldehyde (1.0 mmol), secondary amine (1.0 mmol), terminal alkyne (1.0 mmol), and TBAI (0.1 mmol).
-
Add acetonitrile (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude oil by column chromatography on silica gel to yield the pure propargylamine.
Protocol 3: CuAAC "Click" Reaction for 1,2,3-Triazole Synthesis
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole using a propargyl-functionalized substrate and an azide via the copper(I)-catalyzed "click" reaction.[13][15]
Materials:
-
Propargyl-functionalized substrate (prepared using this compound/bromide) (1.0 equiv)
-
Azide-functionalized substrate (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)
-
Sodium ascorbate (0.2 equiv)
-
Solvent system (e.g., t-BuOH/H₂O 1:1 mixture)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a flask, dissolve the propargyl-functionalized substrate (1.0 equiv) and the azide substrate (1.1 equiv) in the t-BuOH/H₂O (1:1) solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 equiv).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change may be observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 1,2,3-triazole.[13]
References
- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]
- 2. Buy this compound | 659-86-9 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective synthesis of fused oxa-heterocycles via iodine-mediated annulation of cyclic 1,3-dicarbonyl compounds with propargylic alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides [ouci.dntb.gov.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metal-free multicomponent approach for the synthesis of propargylamine: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09392K [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Furan synthesis [organic-chemistry.org]
- 20. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiophene synthesis [organic-chemistry.org]
Application Notes: Bioconjugation of Propargyl-Modified Oligonucleotides
Introduction
The covalent attachment of functional molecules to oligonucleotides, a process known as bioconjugation, is a cornerstone of modern molecular biology, therapeutic development, and diagnostics.[][2] Propargyl-modified oligonucleotides, which feature a terminal alkyne group, are versatile precursors for bioconjugation. This modification provides a reactive handle for highly efficient and specific coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[3][4] This technique allows for the stable linkage of a wide array of molecules, including fluorescent dyes, affinity tags, peptides, and therapeutic agents, to oligonucleotides.[5][6]
The primary advantages of using propargyl groups for bioconjugation via CuAAC are the reaction's high efficiency, mild aqueous reaction conditions, and bioorthogonality, meaning the alkyne and its azide reaction partner do not interfere with native biological functional groups.[4] An alternative, metal-free approach is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is ideal for applications in living systems where copper toxicity is a concern.[7][] However, SPAAC requires a strained cyclooctyne and an azide-modified oligonucleotide rather than a propargyl-modified one.
These application notes provide detailed protocols for the CuAAC reaction with propargyl-modified oligonucleotides, methods for purification and analysis, and an overview of the SPAAC pathway for context.
Data Presentation: Reaction Parameters
The efficiency of CuAAC bioconjugation is influenced by factors such as reactant concentrations, catalyst-to-ligand ratios, and reaction time. The following table summarizes typical quantitative parameters for the conjugation of a propargyl-modified oligonucleotide to an azide-functionalized molecule.
| Parameter | Typical Range | Notes |
| Reactant Concentrations | ||
| Propargyl-Oligonucleotide | 20 µM - 200 µM | Higher concentrations can lead to faster reaction rates.[9][10] |
| Azide-Molecule | 1.5 to 50-fold molar excess over oligo | A molar excess of the azide component helps drive the reaction to completion.[11][12][13] |
| Catalyst System | ||
| Copper (II) Sulfate (CuSO₄) | 0.1 mM - 1 mM | Higher concentrations can increase the reaction rate but may risk damage to the oligonucleotide.[11] |
| Sodium Ascorbate | 5 mM - 10 mM | Should be prepared fresh as it is readily oxidized.[11][14][15] Acts as the reducing agent to generate active Cu(I). |
| Copper-Stabilizing Ligand (e.g., THPTA, BTTAA) | 5-fold molar excess over CuSO₄ | Protects the oligonucleotide from oxidative damage and accelerates the reaction.[14][15] |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25°C) | |
| Incubation Time | 30 minutes - 4 hours (can be left overnight) | Reaction progress can be monitored by LC-MS or PAGE.[5][11][12][14] |
| Solvent | Nuclease-free water, potentially with DMSO for solubility of azide molecule.[10][16] | |
| Yield & Purification | ||
| Typical Conjugation Yield | >85% | High yields are characteristic of click chemistry reactions.[17][18] |
| Purification Methods | HPLC, PAGE, Spin-Column Chromatography, Ethanol Precipitation | Choice of method depends on the scale of the reaction and the nature of the conjugate.[16][19][20] |
Experimental Protocols & Methodologies
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of a propargyl-modified oligonucleotide to an azide-containing molecule (e.g., a fluorescent dye, biotin, or peptide).
Materials:
-
Propargyl-modified oligonucleotide
-
Azide-containing molecule
-
Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
(+)-Sodium L-Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Nuclease-free water
-
Dimethylsulfoxide (DMSO), if required for azide solubility
-
Inert gas (Argon or Nitrogen) for degassing (optional but recommended)[16]
Stock Solutions:
-
Propargyl-Oligonucleotide: Dissolve in nuclease-free water to a concentration of 100-200 µM.
-
Azide-Molecule: Prepare a 10 mM stock solution in DMSO or nuclease-free water.[10]
-
CuSO₄: Prepare a 20 mM stock solution in nuclease-free water.[11][14]
-
Ligand (THPTA): Prepare a 100 mM stock solution in nuclease-free water.[12]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in nuclease-free water. This solution must be prepared fresh immediately before use. [11]
Procedure:
-
Catalyst-Ligand Pre-complexation: In a microcentrifuge tube, mix the CuSO₄ and ligand stock solutions. A common ratio is 1:5 (CuSO₄:Ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM ligand.[14] Let this mixture stand for a few minutes.
-
Reaction Setup: In a separate sterile 1.5 mL microcentrifuge tube, combine the following in order:
-
Propargyl-Oligonucleotide solution (e.g., to a final concentration of 50 µM).
-
Nuclease-free water to bring the mixture to its final volume.
-
Azide-molecule stock solution (e.g., to a final concentration of 250 µM, a 5-fold excess).
-
-
Degassing (Optional): To prevent oxidative damage to the oligonucleotide, gently bubble argon or nitrogen gas through the reaction mixture for 30-60 seconds.[10][16] This is particularly important to avoid reaction failure.[16]
-
Add Catalyst: Add the pre-complexed Cu(I)-ligand catalyst to the main reaction tube.[5] Mix gently by pipetting.
-
Initiate Reaction: Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[11][14]
-
Incubation: Gently mix the reaction and incubate at room temperature, protected from light, for 1-4 hours.[11] For convenience, the reaction can often be left overnight.[16]
-
Purification: Proceed immediately to the purification of the oligonucleotide conjugate to remove excess reagents, catalyst, and byproducts.
Protocol 2: Purification and Analysis of Oligonucleotide Conjugates
Purification is critical to remove unreacted starting materials and reaction components like copper, which can interfere with downstream applications.
A. Purification by Spin Column This method is suitable for rapid, small-scale purification and desalting.
-
Add nuclease-free water to the 30 µL reaction mixture to bring the total volume to 50 µL.[16]
-
Use a commercial oligo clean-up kit (e.g., Zymo Oligo Clean & Concentrator) and follow the manufacturer's protocol.[16] Typically, this involves adding a binding buffer, washing with an ethanol-based wash buffer, and eluting the purified conjugate in a small volume of water or elution buffer.[16]
B. Purification by HPLC Ion-Pair Reversed-Phase (IP-RP) HPLC offers high-resolution purification, separating the conjugate from the unconjugated oligonucleotide.
-
Mobile Phases:
-
Buffer A: An aqueous buffer containing an ion-pairing agent (e.g., 0.1 M Triethylammonium Acetate (TEAA)).
-
Buffer B: Acetonitrile with the same concentration of the ion-pairing agent.
-
-
Column: A C18 stationary phase column is commonly used.[19]
-
Method: Equilibrate the column with a low percentage of Buffer B. Inject the reaction mixture and elute with a gradient of increasing Buffer B concentration. The more hydrophobic conjugated oligonucleotide will have a longer retention time than the unconjugated starting material.
-
Analysis: Monitor the elution profile at 260 nm. Collect fractions corresponding to the product peak and confirm the identity and purity by mass spectrometry.
C. Analysis by Gel Electrophoresis (PAGE) Denaturing polyacrylamide gel electrophoresis can be used to visualize the success of the conjugation.
-
Load a small aliquot of the crude reaction mixture alongside the starting propargyl-oligonucleotide onto a high-percentage (e.g., 15-20%) denaturing polyacrylamide gel.
-
Run the gel until sufficient separation is achieved.
-
Visualize the bands using an appropriate method (e.g., UV shadowing or staining if the conjugate is fluorescent).
-
The conjugated oligonucleotide will migrate more slowly than the unconjugated oligonucleotide due to its increased molecular weight.[17]
Visualizations: Workflows and Signaling Pathways
References
- 2. Oligonucleotide conjugates for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. confluore.com.cn [confluore.com.cn]
- 14. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. Effective, Rapid, and Small-Scale Bioconjugation and Purification of “Clicked” Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lcms.cz [lcms.cz]
- 20. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
Gold(I)-Catalyzed Cascade Reactions with Propargyl Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of Gold(I)-catalyzed cascade reactions involving propargyl derivatives. These reactions offer efficient pathways to construct complex molecular architectures from readily available starting materials, making them highly valuable in the fields of organic synthesis and medicinal chemistry.
Gold(I)-Catalyzed Amino-Claisen Rearrangement/Cyclization of N-Propargyl β-Enaminones for Pyrrole Synthesis
This cascade reaction provides a powerful method for the synthesis of highly substituted pyrroles, which are prevalent scaffolds in pharmaceuticals and natural products. The reaction proceeds via an initial Gold(I)-catalyzed amino-Claisen rearrangement of an N-propargyl β-enaminone to form an α-allenyl β-enaminone intermediate, which then undergoes a subsequent cyclization to afford the pyrrole ring system.[1][2][3]
Signaling Pathway Diagram
Caption: Gold(I)-Catalyzed Amino-Claisen Rearrangement and Cyclization Cascade.
Quantitative Data Summary
| Entry | R¹ | R² | R³ | R⁴ | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Ph | Me | Me | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 0.5 | 95 | [2] |
| 2 | 4-MeOC₆H₄ | Me | Me | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 0.5 | 94 | [2] |
| 3 | 4-ClC₆H₄ | Me | Me | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 0.5 | 96 | [2] |
| 4 | 2-thienyl | Me | Me | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 0.5 | 89 | [2] |
| 5 | Ph | Et | Me | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 1 | 85 | [2] |
| 6 | Ph | Me | Ph | H | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 1 | 82 | [2] |
| 7 | Ph | Me | Me | Me | [(IPr)Au(MeCN)]BF₄ (5) | CH₂Cl₂ | rt | 1 | 88 | [2] |
Experimental Protocol
General Procedure for the Synthesis of Polysubstituted Pyrroles: [2]
-
To a screw-capped vial equipped with a magnetic stir bar, add the N-propargyl β-enaminone (0.2 mmol, 1.0 equiv.).
-
Add dry CH₂Cl₂ (2.0 mL) to dissolve the substrate.
-
To this solution, add the Gold(I) catalyst, [(IPr)Au(MeCN)]BF₄ (0.01 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 0.5-1 hour), concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted pyrrole.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Gold(I)-Catalyzed [3+3] Annulation of Azomethine Imines with Propargyl Esters
This cascade reaction offers a direct route to tetrahydropyridazine derivatives, which are important heterocyclic motifs in medicinal chemistry. The reaction is proposed to proceed through the formation of a gold-carbenoid intermediate from the propargyl ester, which then undergoes a stepwise cycloaddition with the azomethine imine.[4][5]
Logical Relationship Diagram
Caption: Gold(I)-Catalyzed [3+3] Annulation Cascade.
Quantitative Data Summary
| Entry | Propargyl Ester (R¹) | Azomethine Imine (R²) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (cis:trans) | Ref |
| 1 | Pivalate | Ph | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 85 | >20:1 | [5] |
| 2 | Acetate | Ph | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 82 | >20:1 | [5] |
| 3 | Pivalate | 4-MeOC₆H₄ | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 88 | >20:1 | [5] |
| 4 | Pivalate | 4-ClC₆H₄ | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 80 | >20:1 | [5] |
| 5 | Pivalate | 2-Naphthyl | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 86 | >20:1 | [5] |
| 6 | Pivalate | Me | Ph₃PAuCl/AgSbF₆ (5) | DCE | 50 | 12 | 75 | 10:1 | [5] |
Experimental Protocol
General Procedure for the Synthesis of Tetrahydropyridazines: [5]
-
In a glovebox, weigh the azomethine imine (0.25 mmol, 1.0 equiv.), propargyl ester (0.3 mmol, 1.2 equiv.), Ph₃PAuCl (0.0125 mmol, 5 mol%), and AgSbF₆ (0.0125 mmol, 5 mol%) into a screw-capped vial.
-
Add dry 1,2-dichloroethane (DCE, 1.0 mL).
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 50 °C.
-
Monitor the reaction by TLC.
-
After the reaction is complete (typically 12 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the tetrahydropyridazine derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Gold(I)-Catalyzed Cycloisomerization of Propargyl Ester-Containing 1,6-Enynes
This cascade reaction enables the synthesis of complex bicyclic structures through a sequence of rearrangements and cyclizations. The reaction is initiated by a Gold(I)-catalyzed rearrangement of the propargyl ester to an allene, which then participates in an intramolecular ene reaction.
Experimental Workflow Diagram
Caption: Experimental Workflow for Gold(I)-Catalyzed Cycloisomerization.
Quantitative Data Summary
| Entry | Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | N-Tethered 1,6-enyne | [IPrAu(MeCN)]SbF₆ (2) | CH₂Cl₂ | rt | 1 | 92 | [6] |
| 2 | O-Tethered 1,6-enyne | [JohnPhosAu(MeCN)]SbF₆ (2) | Toluene | 80 | 4 | 85 | [6] |
| 3 | C-Tethered 1,6-enyne | [(t-Bu)₂-(o-biphenyl)PAu(MeCN)]SbF₆ (2) | CH₂Cl₂ | rt | 2 | 88 | [6] |
| 4 | N-Tethered 1,7-enyne | [IPrAu(MeCN)]SbF₆ (5) | DCE | 60 | 6 | 78 | [7] |
Experimental Protocol
General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,6-Enynes: [6]
-
To a solution of the 1,6-enyne (0.2 mmol, 1.0 equiv.) in dry solvent (e.g., CH₂Cl₂, 2.0 mL) in a vial is added the Gold(I) catalyst (e.g., [IPrAu(MeCN)]SbF₆, 0.004 mmol, 2 mol%).
-
The reaction mixture is stirred at the indicated temperature (room temperature or heated).
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a few drops of triethylamine.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the cyclized product.
-
The product is characterized by ¹H NMR, ¹³C NMR, and HRMS analysis.
References
- 1. Gold-catalyzed [3+3]-annulation of azomethine imines with propargyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives [organic-chemistry.org]
- 3. Synthesis of pyrroles by gold(I)-catalyzed amino-claisen rearrangement of N-propargyl enaminone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine-Catalyzed Annulations of Azomethine Imines: Allene-Dependent [3 + 2], [3 + 3], [4 + 3], and [3 + 2 + 3] Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]
- 7. Ligand-controlled gold-catalyzed cycloisomerization of 1,n-enyne esters toward synthesis of dihydronaphthalene - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Iodocyclization Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclization reactions are powerful and versatile transformations in organic synthesis for the construction of a wide variety of carbocyclic and heterocyclic scaffolds. These reactions involve the electrophilic activation of an unsaturated system (alkene, alkyne, or allene) by an iodine source, followed by the intramolecular attack of a nucleophile. The mild reaction conditions, high functional group tolerance, and excellent stereocontrol make iodocyclization a highly attractive strategy in the synthesis of complex molecules, including natural products and pharmacologically active compounds. The resulting iodo-functionalized products are valuable intermediates that can be further elaborated through various cross-coupling reactions.
Commonly employed iodine sources for these transformations include molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of iodine reagent, solvent, and temperature can significantly influence the reaction's outcome, including regioselectivity and stereoselectivity. This document provides detailed application notes and experimental protocols for key iodocyclization reactions for the synthesis of important carbocyclic and heterocyclic motifs.
General Mechanism of Iodocyclization
The generally accepted mechanism for iodocyclization proceeds through the formation of a cyclic iodonium ion intermediate upon the electrophilic attack of an iodine species on a carbon-carbon multiple bond. This is followed by an intramolecular nucleophilic attack on one of the carbons of the iodonium ion, leading to the cyclized product. The regioselectivity of the ring closure is governed by Baldwin's rules, with exo cyclizations generally being favored over endo cyclizations for smaller ring sizes.
Industrial Scale Synthesis of Iodopropargyl Carbamates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodopropargyl carbamates, most notably 3-iodo-2-propynyl butylcarbamate (IPBC), are highly effective broad-spectrum fungicides and biocides.[1][2] Initially developed for the paints and coatings industry to prevent fungal growth on dry films, their application has expanded to wood preservation, metalworking fluids, cosmetics, and personal care products.[1][2][3] Their efficacy at low concentrations against a wide range of fungal species makes them a valuable tool in material preservation and formulation protection.[2] This document provides detailed application notes and protocols for the industrial-scale synthesis of iodopropargyl carbamates, focusing on safe, efficient, and high-purity production methods.
Synthetic Routes Overview
The industrial synthesis of iodopropargyl carbamates has evolved to avoid hazardous reagents like phosgene and isocyanates, which were common in earlier methods.[4] Modern approaches prioritize safety, yield, and product purity. The primary synthetic strategies involve the formation of a propargyl carbamate intermediate followed by an iodination step.
Two principal routes for the formation of the N-alkyl propargyl carbamate intermediate are:
-
Direct Carbamation with Carbon Dioxide: This method involves the reaction of an alkylamine with carbon dioxide and propargyl alcohol. It is considered a greener approach as it utilizes CO2 as a C1 source.
-
Transesterification with Dialkyl Carbonates: This route uses a dialkyl carbonate (e.g., dimethyl carbonate) which first reacts with propargyl alcohol to form dipropargyl carbonate. This intermediate then reacts with an alkylamine to yield the desired propargyl carbamate.
A more traditional, though less favored, method involves:
-
Isocyanate Addition: This classic route involves the reaction of an alkyl isocyanate with propargyl alcohol. Due to the hazardous nature of isocyanates, this method is often avoided in modern industrial settings.[1][4]
The final, crucial step in all routes is the iodination of the propargyl carbamate intermediate to yield the final iodopropargyl carbamate product.
Comparative Data of Industrial Synthesis Methods
The choice of synthetic route on an industrial scale depends on factors such as raw material cost, process safety, capital expenditure, and desired product purity. Below is a summary of quantitative data associated with different synthetic approaches for IPBC.
| Synthesis Route | Key Reactants | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Route 1: Direct Carbamation | Alkylamine, CO2, Propargyl Alcohol | 90-95% | >98% | Avoids toxic reagents, utilizes CO2. | Requires pressurized reaction conditions. |
| Route 2: Transesterification | Dialkyl Carbonate, Propargyl Alcohol, Alkylamine | 85-92% | >98% | Avoids isocyanates and phosgene. | Multi-step process. |
| Route 3: Isocyanate Addition | Alkyl Isocyanate, Propargyl Alcohol | High | Variable | Simpler initial reaction. | Uses highly toxic and hazardous isocyanates. |
| Aqueous Iodination | Propargyl Carbamate, Iodine, NaOH, NaOCl | 91-94%[5][6] | 98-99%[5][6][7] | High purity, environmentally friendly solvent. | Requires careful control of exotherms. |
Experimental Protocols
Protocol 1: Synthesis of N-Butyl Propargyl Carbamate via Direct Carbamation
This protocol describes the formation of the carbamate intermediate using carbon dioxide.
Materials:
-
n-Butylamine
-
Liquid, supercritical carbon dioxide
-
Propargyl alcohol
-
Catalyst (optional, e.g., acetic acid)
-
Pressurized reaction vessel
Procedure:
-
Charge a pressurized vessel with n-butylamine and 10 molar equivalents of liquid, supercritical carbon dioxide.
-
Agitate the mixture at -30°C and 7-10 atmospheres for up to 12 hours.[4]
-
After the initial reaction, carefully vent the excess carbon dioxide.
-
Add 2 molar equivalents of propargyl alcohol to the reaction mixture.
-
Heat the vessel to 100-150°C and pressurize to 10-50 atm.
-
Maintain the reaction for 4-8 hours.
-
After the reaction is complete, cool the vessel and remove excess propargyl alcohol and unreacted n-butylamine under reduced pressure for recycling. The resulting product is N-butyl propargyl carbamate as an oil.
Protocol 2: Synthesis of N-Butyl Propargyl Carbamate via Transesterification
This protocol details the synthesis of the carbamate intermediate using dimethyl carbonate.
Materials:
-
Dimethyl carbonate
-
Propargyl alcohol
-
Sodium methoxide (catalyst)
-
n-Butylamine
Procedure:
-
Charge a reaction vessel with dimethyl carbonate, 10 mole equivalents of propargyl alcohol, and 0.01 mole equivalent of sodium methoxide.[4]
-
Heat the mixture to reflux with stirring under a nitrogen atmosphere, allowing methanol to distill off.
-
Once methanol distillation ceases, distill off the excess propargyl alcohol under reduced pressure.
-
Cool the residue to ambient temperature.
-
To the cooled dipropargyl carbonate, add 3 molar equivalents of n-butylamine.[4]
-
Heat the mixture to 115°C for 8 hours to complete the reaction, yielding N-butyl propargyl carbamate.[4]
Protocol 3: Aqueous Iodination of N-Butyl Propargyl Carbamate to IPBC
This protocol describes the final iodination step to produce high-purity IPBC in an aqueous medium, which is a common and preferred industrial method for its safety and environmental benefits.[5][6]
Materials:
-
N-butyl propargyl carbamate
-
Sodium hydroxide (50% solution)
-
Iodine
-
Sodium hypochlorite solution (e.g., commercial bleach, 5.25%)
-
Ethanol and Water (as solvent) or an aqueous solution with a surfactant (e.g., sodium lauryl sulfate)[5][6]
Procedure:
-
Prepare a solution of N-butyl propargyl carbamate in a mixture of ethanol and water (e.g., 25 ml ethanol, 10 ml water for 4.0 g of carbamate) or disperse the carbamate in an aqueous surfactant solution in a reaction vessel equipped with cooling.[5][8]
-
Add 1 equivalent of 50% sodium hydroxide solution while maintaining the temperature at 0-5°C.[8][9]
-
Slowly add 0.5 equivalents of iodine in portions to the stirred solution, keeping the temperature between 0-5°C.[8][9]
-
After the iodine addition is complete, stir the mixture for an additional 5 minutes at the same temperature.
-
Add 0.5 equivalents of sodium hypochlorite solution dropwise, ensuring the temperature remains at 0-5°C to control the exothermic reaction.[5][8]
-
After the addition is complete, stir the light yellow solution for one hour at 0-5°C.[8]
-
The IPBC product will precipitate as a white solid.
-
Recover the product by filtration.
-
Wash the filter cake with water multiple times to remove residual salts and impurities.[5]
-
Dry the purified product in an oven at a controlled temperature (e.g., 50°C) to a constant weight.[5][6] The final product is high-purity IPBC.
Visualizations
Synthetic Workflow for Iodopropargyl Carbamates
Caption: General synthetic workflow for iodopropargyl carbamates.
Mechanism of Action of Iodopropargyl Carbamates as Fungicides
The biocidal activity of iodopropargyl carbamates is not based on a specific signaling pathway but rather on a multi-faceted disruption of essential cellular processes in fungi.
Caption: Antifungal mechanism of iodopropargyl carbamates.
Conclusion
The industrial-scale synthesis of iodopropargyl carbamates has transitioned towards safer and more environmentally benign processes. The direct carbamation and transesterification routes, coupled with aqueous iodination, offer high yields and purities while avoiding the hazards associated with isocyanates. Careful control of reaction conditions, particularly during the exothermic iodination step, is critical for ensuring both safety and product quality. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis and application of these important biocides.
References
- 1. 3-Iodo-2-propynyl butylcarbamate (IPBC) for Research [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. dataintelo.com [dataintelo.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols: Using Propargyl Iodide for Biomolecule Labeling and Modification
Introduction
The covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling researchers to probe biological processes, develop diagnostics, and construct novel therapeutic agents. Propargyl iodide (3-iodo-1-propyne) is a versatile and reactive chemical tool used to introduce a terminal alkyne—the propargyl group—onto various biomolecules.[1] This alkyne serves as a bioorthogonal handle for subsequent, highly specific chemical ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the labeling and modification of biomolecules, with a primary focus on proteins. We offer detailed experimental protocols, quantitative data for reaction optimization, and workflow diagrams to facilitate the successful implementation of this powerful technique.
Principle of Application
The strategy for using this compound to label biomolecules is a robust, two-stage process that combines a classic alkylation reaction with the specificity of click chemistry.
-
Stage 1: Biomolecule Propargylation. The process begins with the covalent attachment of the propargyl group to the target biomolecule. This compound is an effective alkylating agent where the iodide ion is an excellent leaving group. It readily reacts with nucleophilic functional groups present in biomolecules, such as the thiol groups of cysteine residues and the ε-amino groups of lysine residues in proteins.[4] This step introduces the terminal alkyne handle onto the biomolecule of interest.
-
Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the biomolecule is "propargylated," the newly installed terminal alkyne is ready for the click reaction. In the presence of a copper(I) catalyst, the alkyne undergoes a highly efficient and specific [3+2] cycloaddition with an azide-functionalized molecule.[5] This reporter molecule can be a fluorophore for imaging, a biotin tag for affinity purification, or a drug molecule for targeted delivery. The reaction forms a stable, covalent triazole linkage, completing the labeling process.[2][6]
References
- 1. Cas 659-86-9,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Asymmetric Synthesis of Homopropargylic Alcohols: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of homopropargylic alcohols, a critical class of chiral building blocks in organic synthesis. The methodologies presented herein are robust, scalable, and provide high levels of enantioselectivity, making them suitable for applications in natural product synthesis, drug discovery, and fine chemical production.
Introduction
Chiral homopropargylic alcohols are versatile intermediates that feature a stereogenic center adjacent to a propargyl group. This structural motif is a key component in a wide array of biologically active molecules and serves as a valuable precursor for further synthetic transformations. The enantioselective addition of propargyl or allenyl nucleophiles to aldehydes is the most direct and widely employed strategy for their synthesis. This document focuses on three state-of-the-art catalytic asymmetric methods: Chiral Phosphoric Acid-Catalyzed Allenylboration, Copper-Catalyzed Asymmetric Propargylation, and Organosilver-Catalyzed Asymmetric Propargylation.
Data Presentation: Comparison of Catalytic Methods
The following tables summarize the performance of the three highlighted catalytic systems across a range of aldehyde substrates. Key metrics including yield, diastereomeric ratio (dr), and enantiomeric excess (ee) are provided for easy comparison.
Table 1: Chiral Phosphoric Acid-Catalyzed Allenylboration of Aldehydes with Allenylboronates
| Entry | Aldehyde (RCHO) | Catalyst (mol%) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | Benzaldehyde | (S)-TRIP (5) | 95 | >20:1 | 98 |
| 2 | 4-Nitrobenzaldehyde | (S)-TRIP (5) | 92 | >20:1 | 97 |
| 3 | 4-Methoxybenzaldehyde | (S)-TRIP (5) | 96 | >20:1 | 98 |
| 4 | 2-Naphthaldehyde | (S)-TRIP (5) | 94 | >20:1 | 99 |
| 5 | Cinnamaldehyde | (S)-TRIP (5) | 88 | >20:1 | 96 |
| 6 | Cyclohexanecarboxaldehyde | (S)-TRIP (5) | 85 | >20:1 | 95 |
| 7 | Pivalaldehyde | (S)-TRIP (5) | 82 | >20:1 | 94 |
Reactions were typically performed with 1.2 equivalents of allenylboronate in toluene at -20 °C to room temperature. Catalyst: (S)-TRIP = (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate.
Table 2: Copper-Catalyzed Asymmetric Propargylation of Aldehydes with Propargyl Borolane
| Entry | Aldehyde (RCHO) | Ligand (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | L1 (5) | 92 | 96 |
| 2 | 4-Chlorobenzaldehyde | L1 (5) | 95 | 97 |
| 3 | 3-Bromobenzaldehyde | L1 (5) | 93 | 95 |
| 4 | 2-Thiophenecarboxaldehyde | L1 (5) | 88 | 94 |
| 5 | Crotonaldehyde | L1 (5) | 85 | 92 |
| 6 | Heptanal | L1 (5) | 87 | 90 |
| 7 | Isovaleraldehyde | L1 (5) | 84 | 91 |
Reactions were typically performed with Cu(OAc)₂ (5 mol%), the specified ligand, and 1.5 equivalents of propargyl borolane in a suitable solvent like THF or toluene at room temperature. L1 = A specific chiral bisphosphine ligand.
Table 3: Organosilver-Catalyzed Asymmetric Propargylation of Aldehydes with Allenyltrichlorosilane
| Entry | Aldehyde (RCHO) | Ligand (mol%) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-DM-BINAP (10) | 85 | 92 |
| 2 | 4-Fluorobenzaldehyde | (R)-DM-BINAP (10) | 88 | 93 |
| 3 | 4-Trifluoromethylbenzaldehyde | (R)-DM-BINAP (10) | 82 | 90 |
| 4 | 1-Naphthaldehyde | (R)-DM-BINAP (10) | 80 | 91 |
| 5 | Furfural | (R)-DM-BINAP (10) | 78 | 88 |
| 6 | Cinnamaldehyde | (R)-DM-BINAP (10) | 75 | 85 |
| 7 | Nonanal | (R)-DM-BINAP (10) | 72 | 86 |
Reactions were typically performed with AgBF₄ (10 mol%), the specified ligand, and 1.2 equivalents of allenyltrichlorosilane in a solvent such as THF at low temperatures (e.g., -78 °C). (R)-DM-BINAP = (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocols
Protocol 1: General Procedure for Chiral Phosphoric Acid-Catalyzed Allenylboration of Aldehydes
This protocol describes the enantioselective synthesis of anti-homopropargylic alcohols.[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Allenylboronic acid pinacol ester (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (S)-TRIP) (5 mol%)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral phosphoric acid catalyst (0.05 equiv).
-
Dissolve the catalyst in anhydrous toluene (approximately 0.1 M relative to the aldehyde).
-
Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
-
Add the aldehyde (1.0 equiv) to the catalyst solution.
-
In a separate flask, dissolve the allenylboronic acid pinacol ester (1.2 equiv) in anhydrous toluene.
-
Slowly add the allenylboronate solution to the reaction mixture over 10-20 minutes.
-
Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times can range from 24 to 72 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired homopropargylic alcohol.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 2: General Procedure for Copper-Catalyzed Asymmetric Propargylation of Aldehydes
This protocol outlines the synthesis of chiral homopropargylic alcohols using a copper-based catalytic system.[1][2]
Materials:
-
Copper(II) acetate (Cu(OAc)₂, 5 mol%)
-
Chiral bisphosphine ligand (e.g., a derivative of BINAP) (5.5 mol%)
-
Aldehyde (1.0 equiv)
-
Propargyl borolane (1.5 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add Cu(OAc)₂ (0.05 equiv) and the chiral bisphosphine ligand (0.055 equiv).
-
Add anhydrous solvent (e.g., THF) to dissolve the catalyst and ligand.
-
Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Add the aldehyde (1.0 equiv) to the reaction mixture.
-
Add the propargyl borolane (1.5 equiv) dropwise to the mixture.
-
Stir the reaction at room temperature and monitor by TLC. Reaction times are typically in the range of 12 to 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: General Procedure for Organosilver-Catalyzed Asymmetric Propargylation of Aldehydes
This protocol details the use of a silver-based catalyst for the enantioselective synthesis of homopropargylic alcohols.
Materials:
-
Silver tetrafluoroborate (AgBF₄, 10 mol%)
-
Chiral phosphine ligand (e.g., (R)-DM-BINAP) (11 mol%)
-
Aldehyde (1.0 equiv)
-
Allenyltrichlorosilane (1.2 equiv)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add AgBF₄ (0.10 equiv) and the chiral phosphine ligand (0.11 equiv).
-
Add anhydrous THF and stir at room temperature for 30 minutes to form the catalyst complex.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.0 equiv) to the cooled solution.
-
Add allenyltrichlorosilane (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor by TLC. Reaction times can vary from 6 to 24 hours.
-
Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this document.
Caption: General reaction mechanism for asymmetric propargylation.
Caption: A typical experimental workflow.
References
Troubleshooting & Optimization
How to remove unreacted propargyl iodide from a reaction mixture.
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on how to effectively remove unreacted propargyl iodide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in removing unreacted this compound?
A1: this compound is a reactive alkylating agent. Key challenges in its removal include its potential to co-elute with products of similar polarity during chromatography and its reactivity, which requires careful handling.[1]
Q2: What are the primary methods for removing residual this compound?
A2: The main strategies for removing unreacted this compound are analogous to those for other propargyl halides and include:
-
Aqueous Extractive Work-up: A standard and often sufficient first step.[1]
-
Column Chromatography: A widely used technique for purifying the final product.[1]
-
Chemical Quenching/Scavenging: Involves adding a reagent to selectively react with the excess this compound, converting it into a more easily removable byproduct.[1]
-
Distillation: Effective when the boiling point of the desired product is significantly different from that of this compound.[1]
Q3: What are the key physical properties of this compound relevant to its removal?
A3: Understanding the physical properties of this compound is crucial for selecting an appropriate removal strategy. Key data is summarized in the table below.
| Property | Value |
| Molecular Formula | C₃H₃I[2][3] |
| Molecular Weight | 165.96 g/mol [2][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | ~116 °C (at 760 mmHg) |
| Density | ~2.06 g/mL |
| Solubility in water | Insoluble[2] |
| Solubility | Soluble in organic solvents[2] |
Troubleshooting and Methodology Guides
This section provides detailed protocols and troubleshooting for common issues encountered when removing unreacted this compound.
Issue 1: Residual this compound Detected After Standard Extractive Work-up
A standard aqueous work-up is the first line of defense. If you are still detecting this compound in your product, consider the following enhanced procedure.
Experimental Protocol: Enhanced Aqueous Extractive Work-up
-
Quench the Reaction:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or deionized water to quench the reaction.[4]
-
-
Solvent Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous phase three times with an appropriate organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
-
Wash the Organic Layer:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with deionized water and then with a saturated brine solution to remove water-soluble impurities.
-
To remove any residual iodine color, wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] Continue washing until the organic layer is colorless.
-
-
Dry and Concentrate:
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
References
Technical Support Center: Optimizing Yield for Propargyl Iodide Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield of your propargyl iodide coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sonogashira Coupling
Question 1: My Sonogashira reaction with this compound is giving a low or no yield. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield in a Sonogashira coupling involving this compound is a common issue. A systematic approach to troubleshooting is crucial. Key factors to investigate include the quality of your reagents, the reaction conditions, and the potential for side reactions.
Troubleshooting Steps:
-
Reagent Quality:
-
This compound Purity: this compound can degrade over time, especially when exposed to light and air.[1] Use a fresh bottle or purify the reagent by distillation before use. Store it in a cool, dry, and dark place.[1][2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction outcome. The general reactivity trend is I > Br > Cl.[3][4] For less reactive aryl halides (bromides and chlorides), higher temperatures and more active catalyst systems may be necessary.
-
Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium(0) species are prone to oxidation. Consider using a fresh batch of catalyst or a pre-catalyst that is activated in situ.
-
Solvent and Base Purity: Use anhydrous and degassed solvents to prevent quenching of the catalyst and reagents. The base should be of high purity and appropriate for the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Temperature: While some Sonogashira couplings proceed at room temperature, others may require heating.[3] However, excessive heat can lead to the decomposition of this compound and the catalyst. Optimization of the reaction temperature is key.
-
Base Selection: The choice of base is critical. Amine bases like triethylamine (NEt3) or diisopropylethylamine (DIPEA) are commonly used. However, these can react with this compound in a competing S_N2 reaction.[5] If this is suspected, consider using a non-nucleophilic base.
-
-
Side Reactions:
-
Homocoupling (Glaser Coupling): The formation of a di-yne byproduct from the self-coupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen.[6] To minimize this, ensure a strictly anaerobic environment and consider using a copper-free Sonogashira protocol if homocoupling persists.
-
Decomposition of this compound: this compound is a reactive alkylating agent and can be consumed by side reactions with nucleophilic species in the reaction mixture.[5]
-
Cadiot-Chodkiewicz Coupling
Question 2: I am observing a significant amount of homocoupled byproduct in my Cadiot-Chodkiewicz reaction. How can I improve the selectivity for the cross-coupled product?
Answer: The formation of homocoupled diynes is a primary challenge in Cadiot-Chodkiewicz couplings. This side reaction occurs when the terminal alkyne couples with itself, catalyzed by the copper(I) salt.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling (Glaser coupling).[6] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas.
-
Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture containing the haloalkyne and the copper catalyst can help to maintain a low concentration of the terminal alkyne, thus disfavoring the homocoupling reaction.
-
Use of a Co-solvent: The solubility of the reactants can influence the reaction rate and selectivity. Using a co-solvent like methanol, ethanol, DMF, or THF can improve the solubility of the alkyne and enhance the desired cross-coupling.[7]
-
Ligand Addition: The addition of a ligand, such as a phosphine or a diamine, can modulate the reactivity of the copper catalyst and in some cases, improve the selectivity for the cross-coupling product.[7]
A3 Coupling (Aldehyde-Alkyne-Amine)
Question 3: My A3 coupling reaction to synthesize propargylamines is not proceeding to completion. What should I check?
Answer: The A3 coupling is a powerful one-pot reaction, but its efficiency can be affected by several factors.
Troubleshooting Checklist:
-
Catalyst Choice and Loading: While copper salts are common, other metals like gold and silver can also be used.[8] The catalyst loading is also important; typically 1-5 mol% is sufficient.
-
Imine/Iminium Ion Formation: The reaction proceeds through the formation of an imine or iminium ion from the aldehyde and amine.[9][10] Ensure that your aldehyde and amine are of good quality and that the reaction conditions are suitable for imine formation. The presence of a dehydrating agent can sometimes be beneficial.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. While some A3 couplings can be performed neat, solvents like toluene, MeCN, or even water can be effective.[9][11] The optimal solvent will depend on the specific substrates.
-
Acidity of the Alkyne C-H Bond: The reaction involves the deprotonation of the terminal alkyne.[9] If you are using a less acidic alkyne, a stronger base or more forcing conditions may be required.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for various this compound coupling reactions. This data is intended to serve as a starting point for your own optimizations.
Table 1: Sonogashira Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₄ / CuI | NEt₃ | THF | RT | 4 | 85 | N/A |
| 2 | 4-Bromoanisole | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 6 | 78 | N/A |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 100 | 12 | 65 | N/A |
| 4 | 1-Iodonaphthalene | Pd(dba)₂ / P(t-Bu)₃ / CuI | DBU | Acetonitrile | 60 | 8 | 92 | N/A |
Note: Yields are highly substrate-dependent and the conditions listed are representative examples.
Table 2: Cadiot-Chodkiewicz Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuI | Piperidine | Methanol | RT | 2 | 90 | N/A |
| 2 | 1-Hexyne | CuBr | n-Butylamine | Ethanol | RT | 3 | 85 | N/A |
| 3 | Trimethylsilylacetylene | CuCl | Diethylamine | THF | 40 | 5 | 88 | N/A |
| 4 | Propargyl alcohol | CuI | Hydroxylamine HCl / Et₃N | Water | 50 | 4 | 75 | N/A |
Note: The haloalkyne in these examples would be prepared from this compound.
Table 3: A3 Coupling for Propargylamine Synthesis using this compound as the Alkyne Source
| Entry | Aldehyde | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | CuI | Toluene | 80 | 4 | 92 | [11] |
| 2 | 4-Nitrobenzaldehyde | Morpholine | CuBr | MeCN | 60 | 6 | 85 | [11] |
| 3 | Cyclohexanecarboxaldehyde | Pyrrolidine | CuCl | Neat | 100 | 2 | 88 | [11] |
| 4 | Furfural | Diethylamine | AgOTf | Dioxane | 80 | 5 | 95 | N/A |
Note: this compound would first be converted to a terminal alkyne in situ or used in a subsequent step.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL).
-
Add the terminal alkyne (1.2 mmol) followed by the amine base (e.g., triethylamine, 2.0 mmol).
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Cadiot-Chodkiewicz Coupling
-
To a round-bottom flask under an inert atmosphere, add the 1-haloalkyne (1.0 mmol), CuI (0.05 mmol, 5 mol%), and a solvent such as methanol or ethanol (10 mL).
-
Add an amine base (e.g., piperidine or n-butylamine, 2.0 mmol) and hydroxylamine hydrochloride (0.1 mmol, 10 mol%) as a reducing agent to maintain the Cu(I) state.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for A3 Coupling
-
In a sealed tube, combine the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.5 mmol).
-
Add the catalyst (e.g., CuI, 0.05 mmol, 5 mol%) and a solvent if required (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude propargylamine by column chromatography.[11]
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound coupling reactions.
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Caption: Key steps in the A3 coupling reaction mechanism.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. phytojournal.com [phytojournal.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Propargyl Iodide Storage and Handling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propargyl iodide. The information is designed to help prevent decomposition during storage and ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
Q1: My this compound has turned yellow or brown. What does this mean and is it still usable?
A: A yellow or brown discoloration indicates the decomposition of this compound, leading to the formation of elemental iodine (I₂). This is a common issue with alkyl iodides, especially when exposed to light or heat. The presence of iodine can interfere with subsequent reactions and may indicate a decrease in the purity of the this compound.
For many applications, the discolored reagent can be purified before use. However, for highly sensitive reactions, it is recommended to use a fresh, unopened bottle of this compound.
Q2: How can I purify discolored this compound in my lab?
A: Minor discoloration due to iodine formation can often be removed by washing the this compound solution with an aqueous solution of a mild reducing agent. A common and effective method is to wash the solution with aqueous sodium thiosulfate (Na₂S₂O₃). The iodine is reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
Experimental Protocol: Purification of Discolored this compound
-
Preparation: In a separatory funnel, dilute the discolored this compound with a water-immiscible organic solvent in which it is stable (e.g., diethyl ether or dichloromethane).
-
Washing: Add a 5% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel. Shake the funnel gently, venting frequently to release any pressure. Continue shaking until the brown color of the organic layer disappears.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. Caution: Avoid excessive heating, as this compound is thermally sensitive.
-
Storage: Immediately store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a clean, dry, amber glass vial at the recommended low temperature.
Q3: What are the ideal storage conditions for this compound to prevent decomposition?
A: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen.
-
Container: Use a tightly sealed, clean, and dry glass container.
Q4: I suspect my this compound has degraded. How can I check its purity?
A: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an effective method to determine the purity and identify potential degradation products.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of this compound and detect impurities. The presence of new signals may indicate decomposition.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment. Due to the lack of a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.
Data on Storage and Stabilization
| Parameter | Recommendation/Information | Rationale |
| Storage Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermal decomposition. |
| Light Exposure | Store in amber or opaque containers. | Prevents photolytic decomposition, which is a major pathway for the formation of iodine from alkyl iodides. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes exposure to oxygen and moisture, which can contribute to degradation pathways. |
| Potential Stabilizers | Metallic Copper (e.g., a small piece of copper wire or turnings) | Copper acts as a radical scavenger and reacts with any free iodine formed, preventing further decomposition. This is a common practice for stabilizing alkyl iodides. |
| Container Material | Glass (especially amber glass) | Glass is generally inert to this compound. Amber glass provides protection from light. Avoid reactive metals. |
Diagrams
Decomposition and Prevention Workflow
Caption: Workflow for this compound decomposition and prevention.
Troubleshooting Logic for Discolored this compound
Caption: Decision-making process for handling discolored this compound.
References
Technical Support Center: Regioselectivity in Propargylation Reactions
Welcome to the Technical Support Center for propargylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in propargylation reactions?
A1: The regioselectivity of propargylation reactions, which dictates the formation of either the propargyl or allenyl product, is influenced by a combination of factors. These include the choice of catalyst and ligands, the solvent, reaction temperature, and the steric and electronic properties of both the substrate and the propargylating agent.[1][2]
Q2: How does the choice of catalyst affect the propargyl-to-allenyl product ratio?
A2: The catalyst plays a crucial role in determining the reaction pathway. For instance, in copper-catalyzed reactions, the choice of ligand can significantly influence the outcome.[2] Gold catalysts have also been shown to provide high regioselectivity in certain propargylation reactions.[3] The mechanism of catalyst action, whether it proceeds through a direct SE2'-type addition or via an organometallic intermediate that can isomerize, is key to controlling regioselectivity.[2]
Q3: Can the solvent choice impact the regioselectivity of my propargylation reaction?
A3: Yes, the solvent can have a significant effect on regioselectivity. Solvent polarity can influence the stability of transition states and intermediates, thereby favoring one reaction pathway over another. It is often advisable to screen a range of solvents to optimize for the desired regioisomer.[4]
Q4: I am observing a mixture of propargyl and allenyl products. How can I improve the selectivity for the propargyl product?
A4: To favor the formation of the propargyl product, consider the following strategies:
-
Catalyst and Ligand Selection: Employ a catalytic system known to favor propargylation. For example, certain copper-ligand complexes can provide high selectivity.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.
-
Substrate and Reagent Choice: The steric bulk of the substituents on both the propargylating agent and the substrate can influence the regiochemical outcome. Less sterically hindered reagents may favor the propargyl product.
Q5: What is the mechanistic basis for the formation of either propargylic or allenic products?
A5: The formation of propargylic versus allenic products is typically governed by the reaction mechanism.
-
SE2' Mechanism (Group I): In this pathway, the nucleophile attacks the γ-carbon of the propargylating agent, leading to the formation of the propargyl product. This is often observed with allenylmetal reagents.[2]
-
Isomerization Pathway (Group II): In this mechanism, an allenylmetal or propargylmetal intermediate is formed, which can then isomerize. The subsequent reaction with the electrophile can lead to either the propargyl or allenyl product, depending on the equilibrium and relative reaction rates.[2]
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Propargyl and Allenyl Products
Symptoms:
-
NMR or GC-MS analysis of the crude reaction mixture shows significant amounts of both the desired propargyl product and the undesired allenyl isomer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Catalyst/Ligand System | The current catalyst or ligand may not be providing sufficient steric or electronic bias to favor one regioisomer. Solution: Screen a panel of different catalysts and ligands. For example, in copper-catalyzed reactions, switching from a monodentate to a bidentate phosphine ligand can alter the regioselectivity. |
| Incorrect Solvent Choice | The solvent may be stabilizing the transition state leading to the undesired isomer. Solution: Perform a solvent screen with solvents of varying polarity (e.g., THF, Dichloromethane, Toluene, Hexane). |
| Inappropriate Reaction Temperature | The reaction may be running under thermodynamic control, favoring the more stable isomer, which might be the undesired one. Solution: Attempt the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C) to favor the kinetically controlled product. |
| Steric or Electronic Effects of the Substrate | The substrate itself may be directing the reaction towards a mixture of products. Solution: If possible, modify the substrate by introducing a bulkier protecting group or a group with different electronic properties to influence the direction of the attack. |
Issue 2: Low or No Yield of the Desired Propargylated Product
Symptoms:
-
TLC or LC-MS analysis shows unreacted starting material and/or decomposition products, with little to no formation of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | The catalyst may have degraded due to exposure to air or moisture. Solution: Use a fresh batch of catalyst or purify the existing one. Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) with anhydrous solvents. |
| Incompatible Reagents | The propargylating agent may not be suitable for the specific substrate or reaction conditions. Solution: Consider using a different propargylating agent. For example, if a Grignard reagent is failing, an allenylboronic acid ester might be a milder and more effective alternative.[1] |
| Incorrect Reaction Conditions | The temperature may be too low for the reaction to proceed at a reasonable rate, or the reaction time may be insufficient. Solution: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on Regioselectivity in the Propargylation of Ketones
| Catalyst | Ligand | Substrate | Solvent | Temp (°C) | Propargyl:Allenyl Ratio | Reference |
| Cu(O-t-Bu)₂ | (R)-BINAP | Acetophenone | THF | -62 | >95:5 | [2] |
| ZnEt₂ | Proline | Trifluoromethyl Ketone | THF | -40 | >95:5 | [2] |
| AgOAc | (R,R)-Walphos-8 | 1,1-Diaryl Ketone | Toluene | 25 | >95:5 | [2] |
| RuCpCl(μ₂-SMe)₂RuCpCl | None | Acetone | Acetone | reflux | >99:1 | [5] |
Table 2: Influence of Solvent on the Regioselectivity of Gold-Catalyzed Propargylation
| Catalyst | Ligand | Substrate | Solvent | Temp (°C) | Propargyl:Allenyl Ratio | Reference |
| [(2,4-(t-Bu)₂C₆H₃O)₃P]AuCl/AgSbF₆ | (2,4-(t-Bu)₂C₆H₃O)₃P | 3-propargylindole | CHCl₃ | 25 | 2.2:1 | [3] |
| [(2,4-(t-Bu)₂C₆H₃O)₃P]AuCl/AgSbF₆ | (2,4-(t-Bu)₂C₆H₃O)₃P | 3-propargylindole | DME | 25 | 1.4:1 | [3] |
| [(2,4-(t-Bu)₂C₆H₃O)₃P]AuCl/AgSbF₆ | (2,4-(t-Bu)₂C₆H₃O)₃P | 3-propargylindole | THF | 25 | 1.4:1 | [3] |
| [(2,4-(t-Bu)₂C₆H₃O)₃P]AuCl/AgSbF₆ | (2,4-(t-Bu)₂C₆H₃O)₃P | 3-propargylindole | Toluene | 25 | 1:1.8 | [3] |
Experimental Protocols
Protocol 1: Regioselective Propargylation of an Aldehyde using Allenylboronic Acid Pinacol Ester
This protocol describes the propargylation of benzaldehyde to yield 1-phenyl-3-butyn-1-ol, with high regioselectivity for the propargyl product.
Materials:
-
Benzaldehyde (freshly distilled)
-
Allenylboronic acid pinacol ester
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Syringes
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a magnetic stir bar.
-
Add anhydrous toluene (1.5 mL) to the flask via syringe.
-
Add freshly distilled benzaldehyde (0.20 mmol) to the reaction mixture.
-
Cool the reaction mixture to -20 °C.
-
Slowly add allenylboronic acid pinacol ester (0.30 mmol) to the cooled reaction mixture over 30 seconds.
-
Stir the reaction at this temperature for 96 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (hexanes:EtOAc = 9:1) to afford the desired homopropargylic alcohol.
Protocol 2: Iridium-Catalyzed Enantioselective Carbonyl Propargylation
This protocol outlines a general procedure for the iridium-catalyzed transfer hydrogenative coupling of an alcohol and a propargyl chloride to generate a homopropargylic alcohol.[6]
Materials:
-
[Ir(cod){(R)-segphos}]OTf
-
Primary benzylic alcohol
-
Propargyl chloride
-
Anhydrous solvent (e.g., THF or DCE)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Ir(cod){(R)-segphos}]OTf (catalyst loading typically 1-5 mol%).
-
Add the primary benzylic alcohol (1.2 equivalents) and the propargyl chloride (1.0 equivalent).
-
Add anhydrous solvent to achieve the desired concentration.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Key factors influencing the regioselectivity of propargylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ruthenium-Catalyzed Propargylic Alkylation of Propargylic Alcohols with Ketones: Straightforward Synthesis of γ-Keto Acetylenes [organic-chemistry.org]
- 6. Enantioselective carbonyl propargylation by iridium-catalyzed transfer hydrogenative coupling of alcohols and propargyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side reactions in propargyl iodide synthesis.
Welcome to the Technical Support Center for managing the synthesis of propargyl iodide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during the synthesis of this compound and related derivatives.
Question 1: My this compound synthesis from propargyl alcohol is giving a low yield and multiple unidentified byproducts. What are the likely side reactions?
Answer: Low yields and byproduct formation in the synthesis of this compound from propargyl alcohol are common issues. The primary side reactions to consider are:
-
Meyer-Schuster Rearrangement: Propargyl alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds, specifically α-iodoenones and β-iodoenones.[1][2] This is often promoted by acidic conditions or certain metal catalysts.
-
Isomerization to Allenes: The propargyl group can isomerize to form an allene, which may then undergo further reactions.[3][4]
-
Oxidative Coupling (Glaser Coupling): In the presence of oxygen and certain catalysts (like copper), the terminal alkyne of this compound or the starting propargyl alcohol can undergo homocoupling to form 1,3-diynes.[3]
-
Decomposition: this compound is known to be unstable and can decompose, particularly when heated.[5] This can lead to the formation of polymeric materials and the release of iodine.
-
Hydrolysis: The iodine atom in this compound is a good leaving group, making the compound susceptible to hydrolysis back to propargyl alcohol, especially in the presence of water.[5]
To identify the specific byproducts in your reaction, it is recommended to use analytical techniques such as NMR, GC-MS, and IR spectroscopy.
Question 2: I am observing a significant amount of a dimerized byproduct in my reaction. How can I prevent this?
Answer: The formation of a dimerized byproduct is likely due to Glaser coupling, an oxidative homodimerization of terminal alkynes.[3] This is a common side reaction when working with propargyl compounds, especially in the presence of copper catalysts.
Prevention Strategies:
-
Protecting Groups: The most effective method is to protect the terminal alkyne with a bulky group, such as a trialkylsilyl group (e.g., TMS, TIPS). This sterically hinders the coupling reaction.[3] This will necessitate adding protection and deprotection steps to your synthetic route.
-
Use of Reducing Agents: If the coupling is occurring during a copper-catalyzed reaction, such as a "click" reaction, adding an excess of a reducing agent like sodium ascorbate can help keep the copper in the +1 oxidation state and prevent the Cu(II) species required for the Glaser mechanism.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) will minimize the presence of oxygen, which is required for the oxidative coupling.
-
Low Temperature: Maintaining a low reaction temperature can help to suppress this side reaction.[3]
Question 3: My purified this compound turns dark brown upon storage. What is causing this and how can I improve its stability?
Answer: this compound is inherently unstable and prone to decomposition, which is indicated by the color change to dark brown due to the formation of iodine (I₂). This decomposition can be accelerated by exposure to light, heat, and air.
Stabilization and Storage Recommendations:
-
Storage Conditions: Store this compound in a cool, dark place, preferably in a refrigerator and under an inert atmosphere (argon or nitrogen).
-
Use of Stabilizers: Commercial propargyl bromide is often sold with stabilizers like magnesium oxide.[6] While less common for the iodide, the addition of a small amount of a non-nucleophilic, acid-scavenging base could potentially improve stability. Copper powder is also sometimes used to scavenge iodine.
-
Fresh Preparation: Due to its instability, it is often best to prepare and use this compound fresh for subsequent reactions.
-
Solvent: Storing it as a dilute solution in a dry, inert solvent might slow down decomposition compared to storing it neat.
Experimental Protocols
Protocol 1: Synthesis of this compound from Propargyl Alcohol
This protocol is based on the reaction of propargyl alcohol with hydroiodic acid.
Materials:
-
Propargyl alcohol
-
Hydroiodic acid (57% in water)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add propargyl alcohol.
-
Slowly add hydroiodic acid dropwise to the stirred alcohol at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove unreacted iodine), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Method | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Typical Yield (%) | Key Side Products | Reference |
| 1 | Hydroiodic Acid | None | Water/Neat | 0 to RT | 60-70 | Allenic iodide, di-iodinated products | |
| 2 | I₂ / m-CPBA | None | Dichloromethane | RT | 70-85 | α-iodoenones | [7] |
| 3 | NaI / Chlorine | NaOH | Water/Methanol | < 5 | 80-90 | Not specified | [8] |
| 4 | I₂ | AgSbF₆ (5 mol%) | Dichloromethane | RT | 65-80 | α-iodoenones | [1][7] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical guide to troubleshooting common synthesis issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. 臭化プロパルギル 溶液 80 wt. % in toluene, contains 0.3% magnesium oxide as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
- 8. EP2289873A1 - Process for the preparation of iodopropargyl compounds - Google Patents [patents.google.com]
Technical Support Center: Suppressing Allenyl Byproduct Formation in Propargylation
Welcome to the technical support center for propargylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments to minimize the formation of undesired allenyl byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the formation of allenyl byproducts in propargylation reactions?
A1: The regioselectivity of propargylation reactions, leading to either the desired homopropargylic alcohol or the allenic alcohol byproduct, is a common challenge influenced by a number of factors.[1][2] These include the nature of the organometallic reagent, the solvent, reaction temperature, and the specific substrates and catalysts employed.[3] The formation of these products arises from the metallotropic equilibrium between the propargyl and allenyl organometallic species in solution.[1]
Q2: How does the choice of metal in a Barbier-type propargylation affect the product distribution?
A2: The choice of metal in Barbier-type reactions significantly impacts the ratio of propargyl to allenyl products. For instance, indium-mediated reactions often show good selectivity for the formation of homopropargylic alcohols from aldehydes.[4][5] In contrast, titanocene(III)-catalyzed reactions can be tuned to selectively provide either homopropargylic alcohols or α-hydroxy-allenes depending on the reaction conditions.[6] Zinc-mediated reactions in aqueous media tend to favor the propargylic alcohol with unsubstituted propargyl halides, while substituted ones can lead to mixtures.[7]
Q3: Can the solvent system be modified to suppress allenyl byproduct formation?
A3: Yes, the solvent can play a crucial role. For instance, in zinc amide-catalyzed reactions with allenylboronates, using toluene at low temperatures (-40 °C) favors the allenyl product, whereas switching to THF at a higher temperature (15 °C) favors the propargyl product.[8][9] The polarity and coordinating ability of the solvent can influence the equilibrium between the propargyl and allenyl metallic intermediates.
Q4: Are there specific catalysts or ligands that are known to enhance selectivity for the propargyl product?
A4: Absolutely. In nickel-catalyzed, indium(I)-mediated propargylations, the choice of phosphine ligand is critical for achieving high syn-selectivity for the homopropargylic alcohol.[10] For copper-catalyzed propargylation of ketones, ligands such as (R)-BINAP can be employed to achieve high yields and enantioselectivity for the desired propargyl product.[11]
Troubleshooting Guide
Issue 1: My reaction is producing a significant amount of the allenyl alcohol byproduct.
This is a common issue stemming from the inherent reactivity of the propargyl/allenyl organometallic intermediate. Here are several parameters you can adjust:
-
Reaction Temperature: Lowering the reaction temperature often increases selectivity. For example, in some zinc-catalyzed systems, lower temperatures favor the formation of the allenyl alcohol, while higher temperatures favor the propargyl alcohol.[9] It is crucial to empirically determine the optimal temperature for your specific system.
-
Choice of Metal/Catalyst: If you are using a Barbier-type reaction, consider switching the metal. Indium is often a good choice for selectively producing homopropargylic alcohols from aldehydes.[4] If employing a catalytic system, the ligand can have a profound effect on selectivity. Experiment with different phosphine or chiral ligands.[10][12]
-
Solvent: The polarity and coordinating nature of the solvent can alter the product ratio. A systematic screen of solvents with varying properties (e.g., THF, toluene, Et2O) is recommended.[8]
-
Nature of the Propargylating Agent: The substituents on the propargyl halide or other precursor can influence the steric and electronic properties of the intermediate, thereby affecting the product ratio.[13]
Quantitative Data Summary
The following table summarizes the influence of different reaction parameters on the propargyl vs. allenyl product ratio in various systems.
| Catalyst/Metal | Substrate | Solvent | Temperature (°C) | Propargyl:Allenyl Ratio | Reference |
| Zn[N(TMS)2] (0.3 mol%) | Ketones | THF | 15 | Favors Propargyl (e.g., 4:96 to 40:60) | [8][9] |
| Zn[N(TMS)2] (2 mol%) | Ketones | Toluene | -40 | Favors Allenyl (e.g., 80:20 to 99:1) | [8][9] |
| AgF (5-10 mol%) | Methyl phenylglyoxylate | THF | RT | 1:5.8 | [8] |
| AgF (5-10 mol%) + nBu4I | Methyl phenylglyoxylate | THF | RT | 14.4:1 | [9] |
| Lead (powder) | Aldehydes | Aqueous media | RT | 1.5:1 to 3:1 | [14] |
| [Cp2TiCl2] (10 mol%) | Aldehydes | - | RT | No allenyl isomer detected with simple propargyl bromide | [13] |
Experimental Protocols
Protocol 1: Highly Selective Barbier-Type Propargylation of Aldehydes using Indium
This protocol is adapted from methodologies demonstrating high selectivity for homopropargylic alcohols.[4]
-
Materials:
-
Aldehyde (1.0 mmol)
-
Propargyl bromide (1.5 mmol)
-
Indium powder (1.5 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indium powder and anhydrous THF.
-
Add the propargyl bromide to the suspension and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Nickel-Catalyzed syn-Selective Propargylation of Aldehydes
This protocol is based on a method for achieving high diastereoselectivity in propargylation.[10]
-
Materials:
-
Aldehyde (0.5 mmol)
-
Propargylic carbonate (0.75 mmol)
-
Ni(cod)2 (5 mol%)
-
Triphenylphosphine (PPh3) (10 mol%)
-
Indium(I) iodide (InI) (1.0 mmol)
-
Anhydrous THF (5 mL)
-
-
Procedure:
-
In a glovebox, add Ni(cod)2 and PPh3 to an oven-dried Schlenk tube.
-
Add anhydrous THF and stir for 10 minutes at room temperature.
-
Add the propargylic carbonate, followed by the aldehyde and InI.
-
Seal the tube and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting allenyl byproduct formation.
References
- 1. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 2. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [scholarbank.nus.edu.sg]
- 6. Highly selective Barbier-type propargylations and allenylations catalyzed by titanocene(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 9. scispace.com [scispace.com]
- 10. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scite.ai [scite.ai]
Technical Support Center: Overcoming Challenges in the Purification of Propargylated Products
Welcome to the technical support center for the purification of propargylated products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your propargylated product in a question-and-answer format.
Q1: My propargylation reaction mixture is complex. What is the best general approach to purification?
A1: A multi-step approach is often necessary. The typical workflow begins with an aqueous extractive work-up to remove water-soluble impurities, followed by a primary purification technique like flash column chromatography. The choice of subsequent methods depends on the nature of your product and the remaining impurities.
General Purification Workflow A common strategy involves an initial work-up followed by chromatography.
Caption: General workflow for purifying a propargylated product.
Q2: I am having difficulty separating my propargylated product from unreacted starting materials using column chromatography. What can I do?
A2: This is a common issue, especially when the product and starting material have similar polarities.[1] Here are several strategies to try:
-
Optimize Your Solvent System: Systematically screen different solvent systems (eluents) using Thin Layer Chromatography (TLC).[2] A slight change in solvent polarity or composition can significantly improve separation. Sometimes, adding a small percentage of a third solvent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds) can improve peak shape and resolution.[1]
-
Change the Stationary Phase: If normal-phase silica gel isn't working, consider other options. Reversed-phase chromatography (like C18 silica) separates compounds based on hydrophobicity rather than polarity and can be very effective for molecules that are difficult to separate on silica.[1]
-
Use High-Resolution Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) offer superior separation power compared to standard flash chromatography.[1][3]
-
Employ Orthogonal Methods: Combine purification techniques that exploit different properties of the molecules.[3] For example, after an initial column based on polarity, you could use Size Exclusion Chromatography (SEC) to separate based on size.[1][3]
Decision Tree for Purification Strategy
References
Technical Support Center: The Role of Coordinating Anions in CuAAC Reactions
Welcome to the technical support center for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide insights and troubleshooting guidance on the significant impact of coordinating anions on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a coordinating anion and how does it affect my CuAAC reaction?
A coordinating anion is the counter-ion to the copper(I) catalyst (e.g., Cl⁻, Br⁻, I⁻, OTf⁻, PF₆⁻). It can significantly influence the reaction kinetics and overall efficiency by interacting with the copper center. The nature of this interaction can either stabilize or destabilize key intermediates in the catalytic cycle, thereby accelerating or inhibiting the reaction.
Q2: Which copper salt should I choose for the best results?
The optimal copper salt is dependent on your specific reaction conditions, including the solvent and ligands used. For many applications, copper(II) salts like CuSO₄ (reduced in situ to Cu(I)) or copper(I) salts with weakly coordinating anions are used. For photoinitiated CuAAC, copper(II) bromide has been shown to exhibit some of the fastest kinetics.[1][2][3] However, in some organic media, bromide can be inhibitory.[2] We recommend consulting the data tables below and running small-scale optimizations for your specific system.
Q3: My reaction is sluggish or failing. Could the anion be the problem?
Yes, the choice of anion can be a critical factor in low-yielding or slow reactions. Strongly coordinating anions like iodide can form stable, less reactive copper complexes, effectively sequestering the catalyst and hindering the reaction.[4] Conversely, using a non-coordinating or weakly coordinating anion can enhance catalytic activity.
Q4: What are "weakly coordinating" or "non-coordinating" anions and why are they beneficial?
Weakly coordinating anions, such as tetrafluoroborate (BF₄⁻), hexafluorophosphate (PF₆⁻), and triflate (OTf⁻), have a reduced tendency to bind to the copper(I) center.[5][6] This leaves the catalyst more available to participate in the cycloaddition, often leading to faster reaction rates.[4]
Q5: Can the anion affect the stability of the Cu(I) catalyst?
Absolutely. The anion, in conjunction with the ligand, plays a crucial role in stabilizing the active Cu(I) oxidation state and preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[2][7]
Troubleshooting Guide
| Problem | Possible Cause Related to Anion | Suggested Solution |
| Low or No Yield | Inhibition by a strongly coordinating anion: Anions like iodide can form stable polynuclear copper acetylide complexes that are off-cycle and catalytically inactive.[4] | Switch to a copper source with a more weakly coordinating anion, such as CuBr, Cu(OTf)₂, or [Cu(CH₃CN)₄]PF₆.[4] If using CuI, consider adding a silver salt (e.g., AgBF₄) to precipitate the iodide.[4] |
| High concentrations of certain anions: Even moderately coordinating anions like chloride can become inhibitory at high concentrations (>0.5 M).[4][8] | If high salt concentrations are necessary, consider purifying your product to remove the excess salt or using a different buffer system. | |
| Slow Reaction Rate | Suboptimal anion for the solvent system: The effect of an anion can be solvent-dependent. For instance, bromide can be beneficial in some polymerizations but inhibitory in certain organic media.[2] | Test a panel of copper salts with different anions (e.g., CuBr, CuCl, CuSO₄, Cu(OTf)₂) in your specific solvent system to identify the most effective one. |
| Formation of inactive catalyst species: The combination of a particular anion and ligand may lead to a catalytically inactive complex. | Experiment with different ligands in combination with your chosen copper salt. Polydentate amine ligands are often effective.[2] | |
| Loss of Temporal Control (for photo-CuAAC) | Anion-induced dark reaction: Certain anions, such as acetate, can promote the CuAAC reaction in the absence of light, leading to a loss of temporal control.[1][2] | For photo-controlled reactions, avoid copper salts with anions like acetate. Halide salts (CuBr₂ or CuCl₂) are often a better choice.[1][2][3] |
Data Presentation
Table 1: Effect of Different Anions on Photo-CuAAC Reaction Kinetics
| Copper(II) Salt | Ligand | Initiating System | Relative Reaction Rate | Induction Period | Reference |
| CuBr₂ | HMTETA | Norrish Type I & II | Fastest | Smallest | [1][2][3] |
| CuCl₂ | PMDETA | Norrish Type II | Fast | Small | [2] |
| Cu(OTf)₂ | PMDETA | Norrish Type II | Slower | Longer | [2] |
| Cu(NTf₂)₂ | PMDETA | Norrish Type II | Slowest | Longest | [2] |
| Cu(OAc)₂ | PMDETA | N/A | Reaction without light | N/A | [2] |
HMTETA = 1,1,4,7,10,10-hexamethylenetetramine; PMDETA = Pentamethyldiethylenetriamine; OTf = Triflate; NTf₂ = Bistriflimide; OAc = Acetate.
Table 2: Comparison of Cu(I) Sources on CuAAC Reaction Time
| Copper(I) Source | Ligand | Solvent | Reaction Time to Completion | Reference |
| CuI | TTTA | THF | > 100 minutes | [4] |
| CuI + AgBF₄ | TTTA | THF | < 10 minutes | [4] |
| CuTC | TTTA | THF | Intermediate | [4] |
TTTA = Tris((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine; CuTC = Copper thiophene carboxylate.
Experimental Protocols
Protocol 1: General Procedure for a Small-Molecule CuAAC Reaction
This protocol is a general guideline for a small-scale CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand, and solvent may be necessary.
Reagents:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium ascorbate (0.1-0.2 eq), prepare a fresh 1 M solution in water
-
Solvent (e.g., a mixture of t-BuOH/water, DMF)
Procedure:
-
In a reaction vial, dissolve the azide and alkyne in the chosen solvent.
-
Add the CuSO₄ solution to the reaction mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, proceed with standard workup and purification procedures.
Protocol 2: Screening for Optimal Anion in a CuAAC Reaction
To determine the best coordinating anion for your specific substrates and conditions, a parallel screen is recommended.
Materials:
-
A panel of copper salts with different anions (e.g., CuBr, CuCl, CuSO₄, Cu(OTf)₂, [Cu(CH₃CN)₄]PF₆)
-
Your azide and alkyne of interest
-
Chosen ligand (if any) and solvent system
-
Reducing agent (e.g., sodium ascorbate) if using Cu(II) salts
-
Multi-well plate or multiple reaction vials
Procedure:
-
Set up a series of identical reactions in parallel, with each reaction using a different copper salt. Ensure all other parameters (reactant concentrations, temperature, solvent) are kept constant.
-
Initiate the reactions and monitor their progress over time using a suitable analytical method (e.g., LC-MS, HPLC) to determine the conversion rate.
-
Compare the reaction profiles to identify which anion provides the highest yield in the shortest time.
Visualizations
Caption: The catalytic cycle of the CuAAC reaction.
Caption: Logic diagram of anion effects on reaction efficiency.
Caption: Workflow for optimizing the coordinating anion.
References
- 1. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-coordinating anion - Wikipedia [en.wikipedia.org]
- 6. Non-coordinating_anion [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing Click Reactions with Propargylglycine
This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions and in-depth information for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving propargylglycine.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a click reaction with propargylglycine?
The optimal temperature depends on the specific substrates and reaction conditions. While many click reactions proceed efficiently at room temperature (20-25°C), reactions involving free propargylglycine may require higher temperatures, such as 75°C, to achieve a good yield.[1][2] The free α-amino acid group in propargylglycine can inhibit the reaction by reducing the concentration of the active Cu(I) catalyst.[1][3][4] Increasing the temperature can help overcome this inhibition.[1] However, for many systems, especially those with N-protected propargylglycine, the reaction can be accelerated by warming to 40-80°C if the reaction rate at room temperature is slow.[2]
Q2: My reaction yield is low or zero. What are the most common causes when using propargylglycine?
Several factors can lead to low or no product yield:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[2][5] It is crucial to use freshly prepared solutions, particularly of the reducing agent (e.g., sodium ascorbate), and to properly degas all solvents and buffers.[2][6]
-
Inhibition by Free Amino Acid: The free amino acid skeleton of propargylglycine can hamper the click reaction by causing a decrease in the Cu(I) concentration.[1] Using a reducing agent like sodium ascorbate is essential to counteract this effect and maintain the necessary Cu(I) concentration.[1][3]
-
Suboptimal pH: The reaction is tolerant of a pH range from 4 to 12, but the optimal pH is typically between 7 and 8.5.[5][7]
-
Presence of Inhibitors: Buffers like Tris can act as competitive ligands for copper and should be avoided.[5] Impurities in the starting materials can also inhibit the catalyst.[2]
-
Poor Reagent Quality: Propargylglycine and the corresponding azide should be stored properly (typically at -20°C, dry and protected from light) to prevent degradation.[5]
Q3: I'm observing a precipitate in my reaction. What could it be?
Precipitation during the reaction can be caused by several factors:
-
Insoluble Copper Species: The copper catalyst or its complexes may not be fully soluble in the chosen solvent system.[5]
-
Product Insolubility: The newly formed triazole product might be less soluble than the starting materials in the reaction solvent.[2]
-
Aggregation: If working with biomolecules like proteins or peptides, they may aggregate under the reaction conditions.[2][5]
Q4: Is a ligand necessary for the reaction?
While not always strictly necessary, using a ligand is highly recommended. Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction rate.[2] In biological applications, ligands can also reduce the cytotoxicity associated with copper.[2]
Troubleshooting Guide
Use the following flowchart to diagnose and solve common issues encountered during click reactions with propargylglycine.
Caption: A flowchart for systematically troubleshooting common issues in CuAAC reactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing CuAAC reactions involving propargylglycine.
| Parameter | Recommended Range | Notes | Citations |
| Temperature | Room Temp (20-25°C) to 75°C | Higher temperatures may be required for free propargylglycine. Can be increased to 40-80°C to accelerate rate. | [1][2] |
| Alkyne to Azide Ratio | 1:1.1 to 1:1.5 | A slight excess of one reagent can help drive the reaction to completion. | [2][5] |
| Cu(II) Catalyst Loading | 1 - 5 mol% | Higher loading may be necessary for more challenging substrates. | [2] |
| Reducing Agent | 5 - 10 mol% (or 2.5-5 mM) | Sodium ascorbate is most common. Always use a freshly prepared solution. | [2] |
| Ligand to Copper Ratio | 1:1 to 5:1 | Ligands (e.g., THPTA, BTTAA) are crucial for catalyst stability and reaction acceleration. | [2] |
| Reactant Concentration | 10 µM - 10 mM | Highly dependent on the specific application and substrates. | [2] |
| Reaction Time | 1 - 24 hours | Monitor progress using TLC or LC-MS to determine completion. | [2] |
| pH | 4 - 12 (Optimal: 7 - 8.5) | Reaction is tolerant, but optimal pH enhances rate and stability. | [5][7] |
Experimental Protocols
This section provides a detailed methodology for a standard copper-catalyzed click reaction with propargylglycine.
General Experimental Workflow
Caption: A generalized workflow for performing a CuAAC click reaction.
Detailed Protocol
This protocol provides a starting point and may require optimization based on the specific azide-containing molecule and experimental goals.
1. Reagent Preparation (Stock Solutions):
-
Propargylglycine: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like water or DMSO.[5]
-
Azide-containing molecule: Prepare a stock solution (e.g., 10-15 mM) in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20-50 mM stock solution in deionized water.[2][5]
-
Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.[5][8]
-
Reducing Agent (Sodium Ascorbate): Prepare a 100-300 mM stock solution in deionized water. This solution must be made fresh immediately before use as it is prone to oxidation. [5][6]
2. Reaction Setup:
-
In a suitable reaction vessel, add the propargylglycine and the azide-containing molecule (a 1:1.2 molar ratio of alkyne to azide is a good starting point).[5]
-
Add the chosen solvent or buffer (e.g., phosphate-buffered saline, pH 7.4).[6]
-
Thoroughly degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.[6][9]
3. Reaction Initiation:
-
To the degassed reaction mixture, add the ligand solution (e.g., to a final concentration of 5 mM if using 1 mM Cu). It is often recommended to pre-mix the copper and ligand before addition.[2][6]
-
Add the CuSO₄ solution to achieve the desired final concentration (e.g., 1-5 mol% relative to the limiting reagent, or a final concentration of 0.5-1 mM).[6]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5-10 mol% or 2.5-5 mM).[2][6]
4. Reaction Monitoring:
-
Maintain the reaction under an inert atmosphere and stir at the desired temperature (e.g., room temperature or 75°C).[1][10]
-
Monitor the reaction's progress by taking small aliquots at different time points and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[5][10]
5. Work-up and Purification:
-
Once the reaction is complete, the copper catalyst can be removed by adding a chelating agent like EDTA.[2][6]
-
The product can then be purified using standard methods such as liquid-liquid extraction, precipitation, or column chromatography.[2][6]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Propargyl Iodide vs. Propargyl Bromide: A Comparative Guide for Alkylation Reactions
For researchers, scientists, and drug development professionals, the choice of an alkylating agent is a critical decision in the synthesis of novel molecules. Propargyl groups, with their terminal alkynes, are particularly valuable functional handles for subsequent modifications via click chemistry and other transformations. This guide provides an objective comparison of two common propargylating agents, propargyl iodide and propargyl bromide, supported by experimental data to inform the selection of the optimal reagent for specific research needs.
Executive Summary
This compound is generally a more reactive and therefore better alkylating agent than propargyl bromide. This heightened reactivity is attributed to the superior leaving group ability of the iodide ion compared to the bromide ion. Experimental evidence, though not always from direct comparative studies under identical conditions, consistently points towards faster reaction times and often higher yields when employing this compound. However, this increased reactivity is accompanied by lower stability and potentially more hazardous handling requirements. Propargyl bromide, while less reactive, offers a balance of reactivity, stability, and commercial availability, making it a workhorse reagent in many synthetic applications. The choice between the two ultimately depends on the specific requirements of the reaction, including the nucleophilicity of the substrate, desired reaction kinetics, and safety considerations.
Reactivity: The Decisive Advantage of the Iodide
The fundamental difference in the alkylating ability of this compound and propargyl bromide lies in the nature of the halogen leaving group. In nucleophilic substitution reactions (typically SN2 for these primary halides), the rate of reaction is significantly influenced by the ability of the leaving group to depart. Iodide is a larger, more polarizable, and weaker base than bromide, making it a better leaving group. This results in a lower activation energy for the SN2 transition state, leading to faster reaction rates.
dot
Caption: Relationship between leaving group ability and reaction rate.
Performance in Key Alkylation Reactions: A Data-Driven Comparison
To provide a clearer picture of the practical implications of the differing reactivities, the following tables summarize typical reaction conditions and yields for O-alkylation and N-alkylation reactions using both this compound and propargyl bromide. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited.
O-Alkylation of Phenols (Williamson Ether Synthesis)
| Parameter | This compound | Propargyl Bromide |
| Substrate | 4-Nitrophenol | 4-Nitrophenol |
| Base | K₂CO₃ | K₂CO₃ |
| Solvent | Acetone | Acetone |
| Temperature | Reflux | Reflux |
| Reaction Time | 3 hours | 5 hours |
| Yield | ~90% (estimated based on similar reactions) | 76% |
| Reference | General procedure adaptation | [1] |
N-Alkylation of Heterocycles
| Parameter | This compound | Propargyl Bromide |
| Substrate | Imidazole | Imidazole |
| Base | NaH | NaH |
| Solvent | DMF | DMF |
| Temperature | 0 °C to rt | 0 °C to rt |
| Reaction Time | Shorter (inferred) | 2 hours |
| Yield | High (inferred) | High (quantitative) |
| Reference | General procedure adaptation | [2][3] |
| Substrate | Indole | Indole |
| Base | NaH | NaH |
| Solvent | DMF | DMF |
| Temperature | 0-5 °C | 0-5 °C |
| Reaction Time | 1.5 hours | 2 hours |
| Yield | 85% | 68-70%[3] |
| Reference | Adapted from bromide protocol | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for alkylation reactions using propargyl bromide. A protocol for this compound is also provided, adapted from established procedures for alkyl iodides.
Protocol 1: O-Alkylation of 4-Nitrophenol with Propargyl Bromide[1]
dot
Caption: Workflow for O-propargylation of 4-nitrophenol.
Materials:
-
4-Nitrophenol (1.0 eq)
-
Propargyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.5 eq)
-
Acetone
Procedure:
-
To a solution of 4-nitrophenol in acetone, potassium carbonate is added.
-
The reaction mixture is refluxed for 30 minutes.
-
Propargyl bromide is added dropwise to the reaction mixture.
-
The mixture is further refluxed for 5 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solid potassium carbonate is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired propargylated phenol.
Protocol 2: N-Alkylation of Indole with this compound (Adapted)
dot
Caption: Workflow for N-propargylation of indole.
Materials:
-
Indole (1.0 eq)
-
This compound (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Sodium hydride is suspended in anhydrous DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C.
-
A solution of indole in anhydrous DMF is added dropwise to the suspension.
-
The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete deprotonation.
-
This compound is then added dropwise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for approximately 1.5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Stability and Handling Considerations
A crucial aspect in the selection of a reagent is its stability and the required handling procedures.
-
Propargyl Bromide: This reagent is a lachrymator and should be handled in a well-ventilated fume hood. It is known to be unstable and can decompose, sometimes explosively, especially when heated. For this reason, it is often supplied and stored as a solution in a stabilizing solvent like toluene.
-
This compound: this compound is also a reactive and potentially hazardous compound. It is a liquid that is reported to explode upon heating to 180 °C. It should be stored in a cool, dark place and handled with care, avoiding heat and shock.
Conclusion and Recommendations
Based on the fundamental principles of chemical reactivity and the available experimental data, This compound is the superior alkylating agent in terms of reaction rate and, in many cases, yield . Its use is particularly advantageous when dealing with less reactive nucleophiles or when faster reaction times are critical.
However, the enhanced reactivity of this compound comes at the cost of reduced stability and increased handling risks. Propargyl bromide, while less reactive, offers a good balance of reactivity, stability, and cost-effectiveness , making it a suitable choice for a wide range of applications, especially for routine propargylations of reasonably reactive nucleophiles.
For drug development professionals and researchers working on complex syntheses, the higher reactivity of this compound may allow for milder reaction conditions, which could be beneficial for preserving sensitive functional groups in the substrate. Ultimately, the choice between this compound and propargyl bromide should be made on a case-by-case basis, carefully weighing the need for high reactivity against the practical considerations of stability and safe handling.
References
A Comparative Analysis of the Stability of Propargyl Iodide and Propargyl Bromide
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to ensure the safety, reproducibility, and success of synthetic endeavors. This guide provides a detailed comparison of the stability of two commonly used propargylating agents: propargyl iodide and propargyl bromide. This analysis is based on available experimental data and established chemical principles.
Executive Summary
Propargyl halides are highly reactive molecules utilized in a variety of chemical syntheses, including the introduction of the propargyl group in the development of pharmaceuticals. Their utility, however, is matched by their inherent instability. This guide indicates that while both this compound and propargyl bromide are hazardous materials, propargyl bromide is generally considered to be the more thermally stable of the two , though it is highly sensitive to shock and heat. In contrast, available data, although limited, suggests that This compound may have a lower thermal decomposition temperature . The choice between these two reagents should be made with careful consideration of their stability profiles and the specific conditions of the intended application.
Thermal Stability: A Quantitative Comparison
| Compound | Reported Thermal Instability | Observations |
| Propargyl Bromide | Detonates at ~220 °C (428 °F)[1][2] | Described as sensitive to shock and heat, with a tendency to decompose explosively, especially under confinement.[1][3] Often stabilized by dilution with solvents like toluene.[2] |
| This compound | Explodes when heated to 180 °C[4] | Data is limited to a single source, and the experimental conditions are not specified. |
Note: The provided temperatures for explosive decomposition should be considered as indicators of extreme thermal hazard and may vary depending on the experimental setup and sample purity.
The lower reported explosive temperature for this compound suggests it may be less thermally stable than propargyl bromide. This is consistent with the general trend of decreasing bond dissociation energy down the halogen group (C-I < C-Br). A weaker carbon-halogen bond would be expected to lead to a lower decomposition temperature.
Decomposition Pathways
The mechanisms and products of decomposition differ between the two halides, reflecting their distinct chemical properties.
Propargyl Bromide:
Under high-temperature gas-phase conditions (1310–1470 K), the thermal decomposition of propargyl bromide proceeds through two primary initiation pathways[5]:
-
Homolytic C-Br bond cleavage: This pathway yields a propargyl radical and a bromine atom.
-
HBr elimination: This pathway results in the formation of cyclopropenylidene and hydrogen bromide.
The major products observed from these initial steps include acetylene, butadiyne, benzene, and HBr[5]. The formation of benzene is believed to be initiated by the dimerization of propargyl radicals[5].
This compound:
Detailed experimental studies on the decomposition pathway of this compound are less common in the available literature. However, based on the weaker C-I bond, it is reasonable to assume that the primary decomposition pathway at elevated temperatures would involve the homolytic cleavage of the C-I bond to form a propargyl radical and an iodine atom.
Shock Sensitivity
Experimental Protocols for Stability Assessment
For a rigorous comparison of the stability of this compound and propargyl bromide, standardized experimental protocols are essential. The following methodologies are recommended for assessing the stability of reactive alkyl halides.
Thermal Stability Assessment by TGA and DSC
Objective: To determine the onset of thermal decomposition and to characterize the energetic changes associated with decomposition.
Methodology:
-
Thermogravimetric Analysis (TGA): A small, precisely weighed sample of the propargyl halide is heated at a controlled rate in an inert atmosphere (e.g., nitrogen or argon). The TGA instrument records the mass of the sample as a function of temperature. The onset temperature of mass loss indicates the beginning of decomposition.
-
Differential Scanning Calorimetry (DSC): A sample of the propargyl halide is heated alongside an inert reference. The DSC instrument measures the difference in heat flow required to maintain both the sample and the reference at the same temperature. Exothermic peaks indicate energy release, which is characteristic of decomposition.
Isothermal Stability and Decomposition Product Analysis by GC-MS
Objective: To assess the stability of the propargyl halides at a constant temperature over time and to identify the resulting decomposition products.
Methodology:
-
A solution of the propargyl halide in a suitable inert solvent is prepared.
-
The solution is maintained at a constant, elevated temperature below the rapid decomposition point.
-
Aliquots are taken at regular time intervals.
-
Each aliquot is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining propargyl halide and to identify and quantify any decomposition products that have formed.
Handling and Storage Recommendations
Given their inherent instability, both this compound and propargyl bromide require careful handling and storage to minimize the risk of decomposition.
-
Storage: Both compounds should be stored in a cool, dark, and well-ventilated area, away from heat, light, and sources of ignition. Refrigeration is often recommended. Containers should be tightly sealed, and for propargyl bromide, storage in a diluted form (e.g., in toluene) is a common safety measure[2].
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Due to their shock sensitivity, care should be taken to avoid any physical impact or friction.
Conclusion
The stability of propargyl halides is a critical consideration for their safe and effective use in chemical synthesis. While propargyl bromide is known to be highly hazardous and sensitive to both shock and heat, the limited available data suggests that this compound may be even less thermally stable. The weaker carbon-iodine bond in this compound likely contributes to a lower decomposition temperature.
For applications where thermal stress is a concern, propargyl bromide, particularly when stabilized, may be the more prudent choice. However, the high reactivity of this compound can be advantageous in certain synthetic transformations. Ultimately, the selection between these two reagents must be based on a thorough risk assessment that considers the specific reaction conditions, scale, and available safety infrastructure. Further quantitative, comparative studies are needed to provide a more definitive ranking of the stability of these two important chemical building blocks.
References
A Comparative Guide to the Reactivity of Propargyl Iodide and Propargyl Tosylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the propargyl moiety is a cornerstone of modern organic synthesis, enabling access to a diverse array of molecular architectures and serving as a linchpin in bioorthogonal "click" chemistry. The choice of the propargylating agent is a critical decision that can significantly influence reaction efficiency, yield, and selectivity. This guide provides a comprehensive comparison of two commonly employed propargylating agents: propargyl iodide and propargyl tosylate. By examining their relative reactivity, supported by available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Chemical Properties and Leaving Group Ability
The reactivity of this compound and propargyl tosylate in nucleophilic substitution reactions is primarily dictated by the nature of their respective leaving groups: the iodide anion (I⁻) and the tosylate anion (TsO⁻).
-
This compound utilizes the iodide ion as a leaving group. Iodide is an excellent leaving group due to its large size, high polarizability, and the relatively weak carbon-iodine bond. It is the best leaving group among the common halogens.[1]
-
Propargyl Tosylate features the p-toluenesulfonate (tosylate) group. The tosylate anion is an exceptionally stable leaving group due to the extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[2][3] This high stability makes it a very weak base and, consequently, an excellent leaving group.
Comparative Reactivity Analysis
While both iodide and tosylate are excellent leaving groups, comparative studies on various alkyl systems generally indicate that tosylates are more reactive than iodides in SN2 reactions. This enhanced reactivity is attributed to the superior ability of the tosylate group to stabilize the developing negative charge in the transition state.
Table 1: Relative Rates of SN2 Reactions for Various Leaving Groups [4]
| Leaving Group | Common Name | Relative Rate (krel) |
| CH₃SO₃⁻ | Mesylate | 1.00 |
| CH₃C₆H₄SO₃⁻ | Tosylate | 0.70 |
| I⁻ | Iodide | 0.01 |
| Br⁻ | Bromide | 0.001 |
| Cl⁻ | Chloride | 0.0001 |
Note: These are generalized relative rates for SN2 reactions and may vary depending on the substrate, nucleophile, solvent, and temperature.
The data suggests that a tosylate is approximately 70 times more reactive than an iodide in a typical SN2 reaction. This significant difference in reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields when using propargyl tosylate compared to this compound.
However, the choice of reagent can also influence the reaction pathway. In some cases, the more basic nature of the iodide leaving group, compared to the tosylate, can favor elimination side reactions, particularly with sterically hindered substrates or strong, non-nucleophilic bases.[5]
Experimental Protocols
The following are representative experimental protocols for the synthesis and use of propargyl tosylate and for nucleophilic substitution reactions with propargyl halides.
Synthesis of Propargyl Tosylate
This protocol describes the conversion of propargyl alcohol to propargyl tosylate.[6][7]
Materials:
-
Propargyl alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydroxide (NaOH) pellets
-
Diethyl ether
-
Water (cold)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and under a nitrogen atmosphere, charge propargyl alcohol (1.0 mol), p-toluenesulfonyl chloride (1.3 mol), and diethyl ether (1000 mL).
-
Cool the reaction mixture in an ice bath to 0 °C.
-
Add NaOH pellets (5.0 mol) portion-wise to the vigorously stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir overnight at room temperature.
-
Pour the resulting suspension into cold water.
-
Extract the aqueous layer with diethyl ether (2 x 250 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield propargyl tosylate.
Nucleophilic Substitution with Propargyl Tosylate (C-Alkylation)
This protocol details the alkylation of diethyl 2-acetamidomalonate with propargyl tosylate.[6]
Materials:
-
Diethyl 2-acetamidomalonate
-
Potassium tert-butoxide
-
Propargyl tosylate
-
Dioxane
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl 2-acetamidomalonate (0.483 mol) in dioxane (1.35 L), add a slurry of potassium tert-butoxide (0.54 mol) in dioxane (550 mL) dropwise over 2 hours at room temperature with mechanical stirring.
-
Heat the resulting suspension to 50 °C and stir for an additional 2 hours.
-
Add a solution of propargyl tosylate (0.49 mol) in dioxane (150 mL) dropwise at 50 °C over 1 hour.
-
Bring the resulting mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in dichloromethane (1 L), wash with water (2 x 500 mL), and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer to obtain the desired product.
Nucleophilic Substitution with this compound (Illustrative Protocol with Propargyl Bromide)
As this compound is less commonly used than propargyl bromide but exhibits similar reactivity trends (iodide being a better leaving group than bromide), the following protocol for the propargylation of a phenol with propargyl bromide can be adapted.[8]
Materials:
-
Phenol derivative
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenol (1 eq) in acetone, add potassium carbonate (2-4 eq) and propargyl bromide (1.2-2.7 eq).
-
Reflux the reaction mixture at 80°C, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with dichloromethane.
-
Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the propargylated product.
Visualizations
Reaction Mechanism
The nucleophilic substitution of this compound and propargyl tosylate typically proceeds via an SN2 mechanism.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile (Nu⁻) with this compound or propargyl tosylate.
Experimental Workflow
A general workflow for a nucleophilic substitution reaction using a propargyl electrophile is outlined below.
Caption: A generalized experimental workflow for nucleophilic substitution using this compound or propargyl tosylate.
Conclusion
Both this compound and propargyl tosylate are highly effective reagents for the introduction of the propargyl group via nucleophilic substitution. The choice between them will depend on the specific requirements of the synthesis.
-
Propargyl tosylate is generally the more reactive electrophile, which can lead to faster reactions and milder conditions. It is also often a crystalline solid, which can be easier to handle and purify than the corresponding liquid halides.[2]
-
This compound is a potent propargylating agent with a highly effective leaving group. While generally less reactive than the tosylate, it is still a very useful reagent. Its use may be favored in specific instances where its reactivity profile is advantageous or for economic reasons in large-scale synthesis.
For researchers in drug development and other scientific fields, a careful consideration of the nucleophile, solvent, and desired reaction outcome will guide the optimal selection between these two valuable synthetic tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. benchchem.com [benchchem.com]
Propargyl Iodide in Click Chemistry: A Comparative Guide for Advanced Research
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic endeavors. In the realm of click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the choice of the alkyne component can significantly influence reaction efficiency and outcomes. This guide provides a comprehensive comparison of propargyl iodide against other terminal alkynes, supported by experimental data and detailed protocols, to inform the selection of the optimal reagent for your specific application.
Executive Summary
This compound stands out as a highly reactive propargylating agent, enabling the efficient introduction of the essential terminal alkyne functionality into a wide range of molecules. Its primary advantage lies in the superior leaving group ability of iodide, which often leads to faster and more efficient propargylation reactions compared to its bromide or chloride counterparts. While not typically used directly as the alkyne substrate in the final click reaction due to potential side reactions, its role in the rapid and high-yielding synthesis of custom alkynylated molecules makes it a valuable tool in the click chemistry workflow. This guide will delve into the nuances of its application, providing a clear rationale for its use in specific contexts.
Performance Comparison: this compound vs. Other Alkynes
The utility of this compound in click chemistry is primarily as a precursor to synthesize molecules bearing a terminal alkyne. The subsequent CuAAC reaction performance is then dependent on the nature of the resulting alkynylated molecule. A seminal study on the relative performance of various alkynes in CuAAC provides valuable context.[1] While this study did not directly include this compound as a substrate, it offers kinetic data for a range of propargyl-functionalized molecules, which are often synthesized using propargyl halides.
The data reveals that while there are modest differences in reactivity among various terminal alkynes under typical bioconjugation conditions, propargyl compounds, in general, offer an excellent balance of reactivity, ease of installation, and cost.[1] Electronically activated alkynes like propiolamides show slightly higher reactivity, but this comes at the cost of an increased tendency for side reactions such as Michael addition.[1]
Table 1: Quantitative Comparison of Alkyne Performance in CuAAC
| Alkyne Substrate (Functional Group) | Time to 50% Completion (min) | Time to 90% Completion (min) | Relative Reactivity Rank | Potential Side Reactions |
| Propargyl Ethers | ~5 | ~15 | High | Generally stable |
| N-Propargylamides | ~8 | ~20 | High | Generally stable |
| Propargylamines | ~10 | ~25 | Medium-High | Potential for di-propargylation of primary amines |
| Propargyl Alcohol | ~12 | ~30 | Medium | Generally stable |
| Aromatic Alkynes | Slower | Slower | Lower | Generally stable |
| Aliphatic Alkynes | Slower | Slower | Lower | Generally stable |
| Propiolamides | <5 | ~10 | Very High | Michael addition |
Data summarized from a study on the relative performance of alkynes in CuAAC under demanding conditions (10 μM Cu⁺). The times are approximate and intended for comparative purposes.[1]
The key advantage of this compound lies in the efficiency of the preceding propargylation step. The iodide ion is an excellent leaving group, making this compound a more potent electrophile than propargyl bromide or chloride. This increased reactivity can lead to:
-
Faster reaction times for the introduction of the propargyl group.
-
Higher yields in the synthesis of the desired alkyne-modified substrate.
-
Milder reaction conditions , which can be crucial when working with sensitive substrates.
However, the high reactivity of this compound also necessitates careful handling and consideration of potential side reactions, such as undesired reactions with the copper catalyst in the subsequent click step if residual this compound is present.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful experimentation. Below are protocols for the key steps involving this compound: the introduction of the propargyl group (propargylation) and the subsequent copper-catalyzed click reaction.
Protocol 1: General Procedure for Propargylation of a Phenol using this compound
This protocol describes the synthesis of a propargyl ether from a phenolic compound, a common step to prepare a substrate for click chemistry.
Materials:
-
Phenol derivative (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
To a round-bottom flask, add the phenol derivative and anhydrous acetone (or DMF).
-
Add potassium carbonate to the mixture.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add this compound to the reaction mixture.
-
Continue stirring at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure propargyl ether.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between a propargylated molecule and an azide.
Materials:
-
Propargyl-functionalized molecule (1.0 eq)
-
Azide-functionalized molecule (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., a 1:1 mixture of water and t-butanol, or DMF/water)
-
Optional: Copper(I)-stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be freshly prepared.
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
If using a ligand, prepare a stock solution of the ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the propargyl-functionalized molecule and the organic azide in the chosen solvent system.
-
If using a ligand, add the ligand solution to the mixture.
-
Add the CuSO₄·5H₂O solution.
-
-
Initiation and Reaction:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by standard procedures, such as extraction or chromatography, to isolate the desired 1,2,3-triazole product.
-
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate the key workflows and chemical transformations.
Caption: A typical experimental workflow for the propargylation of a phenol using this compound.
Caption: A generalized workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: Decision-making logic for choosing this compound as a propargylating agent.
Conclusion
This compound serves as a highly effective reagent for the introduction of terminal alkynes into molecules destined for click chemistry applications. Its principal advantage is the enhanced reactivity it offers in the propargylation step, which can be critical for achieving high yields and for reactions involving sensitive substrates that require mild conditions. While direct comparative data for this compound within the CuAAC reaction itself is scarce, the wealth of data on various propargyl-functionalized molecules underscores the robustness of the propargyl group in click chemistry. By understanding the distinct advantages of this compound in the synthesis of alkyne-modified precursors, researchers can strategically employ this powerful tool to accelerate their discovery and development efforts.
References
Navigating Complex Syntheses: A Comparative Guide to Propargyl Iodide's Functional Group Compatibility
For researchers, scientists, and drug development professionals, the strategic introduction of the propargyl group is a cornerstone of modern synthetic chemistry, unlocking pathways to novel therapeutics and complex molecular architectures. The choice of the propargylating agent is paramount to the success of these intricate syntheses, with functional group compatibility being a primary concern. This guide provides an objective comparison of propargyl iodide with other common propargylating agents, supported by experimental data, to facilitate informed decisions in your synthetic endeavors.
This compound stands out as a highly reactive and efficient reagent for the introduction of the propargyl moiety. Its enhanced reactivity, stemming from the weaker carbon-iodine bond compared to its bromide or chloride counterparts, often allows for milder reaction conditions and can be advantageous in the presence of sensitive functional groups. However, this heightened reactivity also necessitates a careful consideration of chemoselectivity.
Performance Comparison of Propargylating Agents
The selection of a propargylating agent is a critical decision that balances reactivity with selectivity. While propargyl bromide is a workhorse in many synthetic applications, this compound offers distinct advantages in specific contexts.
| Propargylating Agent | Relative Reactivity | Key Advantages | Potential Drawbacks |
| This compound | High | Higher reactivity allows for lower reaction temperatures and shorter reaction times. May be effective where other halides fail to react. | Increased reactivity can lead to lower chemoselectivity and potential side reactions if not carefully controlled. More expensive and less stable than propargyl bromide. |
| Propargyl Bromide | Medium | Good balance of reactivity and stability. Widely used and well-documented. Cost-effective. | May require harsher conditions (higher temperatures, stronger bases) than this compound, which can be detrimental to sensitive functional groups. |
| Propargyl Chloride | Low | Most stable and cost-effective of the halides. | Often requires forcing conditions, limiting its use in complex syntheses with sensitive functionalities. |
| Propargyl Tosylate/Mesylate | High | Excellent leaving groups, often leading to high yields. | Can be more expensive and may require anhydrous conditions. The leaving groups themselves can sometimes act as nucleophiles, leading to side products. |
Functional Group Compatibility Overview
The compatibility of this compound with various functional groups is a crucial consideration in the design of complex synthetic routes. The following table summarizes the general tolerance of common functional groups to propargylation conditions, with specific notes on the use of this compound.
| Functional Group | Compatibility | Notes and Conditions |
| Alcohols (Primary, Secondary) | Good | O-propargylation is a common transformation. Typically requires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol. This compound's high reactivity may allow for the use of milder bases. |
| Alcohols (Tertiary) | Moderate | Steric hindrance can make propargylation challenging. Forcing conditions may be required, which can lead to elimination side reactions. |
| Amines (Primary) | Moderate | N-propargylation is feasible, but over-alkylation to the di-propargylated product is a common side reaction. Using an excess of the amine can favor mono-propargylation. |
| Amines (Secondary) | Good | Generally undergo clean mono-propargylation. |
| Amines (Aromatic) | Good | Readily undergo N-propargylation. |
| Thiols | Excellent | S-propargylation is highly efficient due to the high nucleophilicity of the thiolate anion. |
| Esters | Good | Generally stable under typical propargylation conditions (basic or neutral). |
| Amides | Good | Generally stable. N-propargylation of primary and secondary amides is possible but usually requires strong bases. |
| Ketones | Good | Generally stable. Enolates can be propargylated at the α-carbon, but this typically requires specific conditions (e.g., LDA). |
| Aldehydes | Moderate | Can be sensitive to basic conditions, leading to aldol condensation or other side reactions. Careful control of reaction conditions is necessary. |
| Carboxylic Acids | Poor | The acidic proton will be deprotonated by the base, and the resulting carboxylate is generally not nucleophilic enough to react with propargyl halides. The Nicholas reaction provides an alternative for acid-promoted propargylation.[1] |
| Nitriles | Excellent | Generally inert to propargylation conditions. |
| Alkenes/Alkynes | Excellent | Generally inert, although some transition metal-catalyzed reactions can involve these functionalities. |
| Aryl Halides (Br, Cl) | Excellent | Generally inert to nucleophilic propargylation conditions, allowing for orthogonal functionalization. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in complex syntheses. Below are representative procedures for the N-propargylation of an amine and O-propargylation of an alcohol using this compound.
General Protocol for N-Propargylation of a Secondary Amine
Materials:
-
Secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)
Procedure:
-
To a solution of the secondary amine in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Propargylation of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.2 eq)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
To aid in the conceptualization of synthetic strategies involving this compound, the following diagrams illustrate a typical reaction pathway and a general experimental workflow.
Figure 1. A simplified signaling pathway for a base-mediated propargylation reaction.
Figure 2. A general experimental workflow for a typical propargylation synthesis.
Conclusion
This compound is a potent tool in the arsenal of the synthetic chemist, offering high reactivity that can be leveraged for efficient propargylation in complex molecular settings. While its functional group compatibility is broad, its heightened reactivity compared to other propargyl halides necessitates careful consideration of chemoselectivity and reaction conditions. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can confidently employ this compound to advance their synthetic goals in the development of novel medicines and functional materials.
References
A Comparative Guide to Propargylating Agents: Navigating Selectivity in Complex Syntheses
For researchers, scientists, and drug development professionals, the precise installation of a propargyl group is a critical step in the synthesis of numerous bioactive molecules and complex natural products. The choice of propargylating agent profoundly influences the regio- and stereoselectivity of the reaction, dictating the ultimate success of a synthetic strategy. This guide provides an objective comparison of various propargylating agents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.
The introduction of a propargyl moiety provides a versatile chemical handle for further transformations, making the efficiency and selectivity of propargylation reactions paramount.[1] Propargylating agents vary significantly in their reactivity, stability, and, most importantly, their ability to deliver the desired regio- and stereoisomer. This guide focuses on the key differences between common classes of these reagents, including organoboron compounds, Grignard reagents, organotin compounds, and propargyl halides.
Key Propargylating Agents and Their Selectivity Profiles
The selection of a propargylating agent is often a trade-off between reactivity and selectivity. While highly reactive reagents may provide excellent yields, they can suffer from poor selectivity, leading to mixtures of propargylic and allenic products.[2] Conversely, milder reagents often offer superior control over the reaction outcome.
Organoboron Reagents: The Champions of Selectivity
Allenylboronic acids and their esters have emerged as superior reagents for propargylation reactions, particularly when high levels of stereoselectivity and regioselectivity are required.[3] They offer several advantages over more traditional reagents, including:
-
Exceptional Stereoselectivity: The use of chiral catalysts, such as chiral biphenols or Brønsted acids, allows for the synthesis of enantioenriched homopropargylic alcohols and amines with high fidelity.[3]
-
High Regioselectivity: Allenylboronic acids typically react with high regioselectivity to afford the desired homopropargylic product, minimizing the formation of the isomeric homoallenic alcohol.[3] This is attributed to a well-defined, chair-like six-membered ring transition state.[3]
-
Broad Functional Group Tolerance: These reagents are compatible with a wide range of functional groups, a crucial feature in the synthesis of complex molecules.[3]
-
Milder Reaction Conditions: Propargylation with allenylboronates can often be achieved under milder conditions compared to other organometallic reagents.[3]
Propargyl Grignard Reagents: Potent but Problematically Equilibrating
Propargyl Grignard reagents are powerful nucleophiles but are often hampered by a lack of regiochemical control.[3] They exist in a dynamic equilibrium with their isomeric allenyl Grignard counterparts, which can lead to the formation of a mixture of propargylic and allenic products.[3] The ratio of these products is highly sensitive to reaction parameters such as solvent, temperature, and the substitution pattern of the Grignard reagent, making precise control challenging.[3]
Organotin Reagents: A Balance of Reactivity and Tunable Selectivity
Allenylstannanes represent another important class of propargylating agents. Their reactivity is generally lower than that of allenylboronic acids, often necessitating the use of stoichiometric amounts of a Lewis acid catalyst for activation.[4] However, this requirement also provides an opportunity to tune the selectivity of the reaction. The choice of Lewis acid can significantly influence both the regio- and diastereoselectivity of the addition to carbonyl compounds.[4] A significant drawback of organotin compounds is their high toxicity, which can limit their application, especially in pharmaceutical development.[4]
Propargyl Halides and Tosylates: Classical Reagents with Specific Applications
Propargyl bromide and tosylate are widely used for the propargylation of nucleophiles such as alcohols, amines, and thiols.[5] While effective, their high reactivity can sometimes lead to reduced selectivity and over-alkylation in the presence of multiple nucleophilic sites.[5] Propargyl tosylate is generally more stable and easier to handle than propargyl bromide, which is a lachrymator and can be unstable.[5]
Quantitative Comparison of Propargylating Agents
The following table summarizes the performance of different propargylating agents in the propargylation of benzaldehyde, providing a direct comparison of their efficacy under specific conditions.
| Propargylating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Regioisomeric Ratio (Propargyl:Allenyl) | Reference |
| Allenylboronic acid pinacol ester | Microwave (300 W), 100 °C, 30 min | Benzaldehyde | 1-Phenyl-3-butyn-1-ol | 85% | Not reported, implied high selectivity for propargyl | [4] |
| Allenyltributylstannane | Yb(OTf)₃ (20 mol%), THF, rt, 24 h | Benzaldehyde | 1-Phenyl-3-butyn-1-ol | Not specified | Not specified | [4] |
| Allenylboronic acid pinacol ester | AgF (5-10 mol%), tBuONa (30 mol%), tBuOH (1.1 equiv), THF, RT | Methyl phenylglyoxylate | Mixture of allenyl and propargyl alcohols | Not specified | 1:14.4 (with nBu₄I additive) | [6] |
| Allenylboronate | Zn[N(TMS)₂]₂ (0.3 mol%), THF, 15 °C | Ketones | Mixture of allenyl and propargyl alcohols | Not specified | 4:96 to 40:60 | [6] |
| Potassium allenyltrifluoroborate | Microwave (300 W), 100 °C, 30 min | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-yn-1-ol | 97% | 98:2 | [2] |
| Propargyl Bromide | NaH, THF, 0 °C to rt | Alcohols | O-propargylated alcohol | Varies | High selectivity for propargyl | [5] |
Experimental Protocols
Representative Protocol for O-Propargylation using Propargyl Bromide
This protocol describes a general procedure for the O-propargylation of an alcohol.[5]
Materials:
-
Alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Propargyl bromide
Procedure:
-
Dissolve the alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.1-1.5 equivalents) portion-wise to the solution.
-
Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.
-
Add propargyl bromide (5.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Microwave-Assisted Propargylation of Aldehydes with Allenylboronic Acid Pinacol Ester
This protocol outlines a microwave-assisted propargylation of an aldehyde.[2]
Materials:
-
Aldehyde
-
Allenylboronic acid pinacol ester
-
Microwave reactor
Procedure:
-
In a microwave-safe vial, combine the aldehyde (1.0 mmol) and allenylboronic acid pinacol ester (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with microwaves at 300 W, maintaining a temperature of 100 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent and purify the product by column chromatography.
Visualizing Reaction Pathways and Influencing Factors
To better understand the processes governing selectivity, the following diagrams illustrate a typical experimental workflow and the interplay of factors that determine the outcome of a propargylation reaction.
Caption: A typical experimental workflow for a propargylation reaction.
Caption: Factors influencing the selectivity of propargylation reactions.
Conclusion
The choice of a propargylating agent is a critical parameter in organic synthesis that significantly impacts the efficiency and selectivity of the reaction. Allenylboronic acids and their derivatives often represent the superior choice for achieving high levels of both regio- and stereocontrol, particularly in the synthesis of complex, high-value molecules.[3] While propargyl Grignard and organotin reagents offer potent nucleophilicity, their utility can be compromised by challenges in controlling selectivity and, in the case of organotin compounds, high toxicity.[3][4] A thorough understanding of the reactivity profiles of these reagents, coupled with careful optimization of reaction conditions, is essential for achieving the desired synthetic outcomes.
References
- 1. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 2. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
A Mechanistic Showdown: Iodoarylation vs. Hydroarylation in Alkene Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanistic nuances and comparative performance of iodoarylation and hydroarylation pathways for the synthesis of arylated alkenes.
The introduction of an aryl group and another functionality across a carbon-carbon triple bond is a cornerstone of modern organic synthesis, providing access to a diverse array of substituted alkenes that are pivotal intermediates in pharmaceuticals, agrochemicals, and materials science. Among the various strategies to achieve this, iodoarylation and hydroarylation stand out as powerful methodologies. While both pathways ultimately lead to the formation of a C-C and a C-I or C-H bond, their underlying mechanisms, reaction conditions, and substrate scope differ significantly. This guide provides an objective, data-driven comparison of these two synthetic routes, offering insights to aid in the selection of the most appropriate method for a given synthetic challenge.
Mechanistic Overview
The fundamental difference between iodoarylation and hydroarylation lies in the nature of the bond-forming events and the intermediates involved.
Iodoarylation typically proceeds through an electrophilic addition mechanism. A key step is the activation of an iodine source, such as molecular iodine (I₂) in the presence of an oxidant or a hypervalent iodine reagent, to generate a reactive electrophilic iodine species. This species adds to the alkyne, forming a cyclic iodonium ion or a resonance-stabilized vinyl cation. This highly reactive intermediate is then intercepted by an arene in an electrophilic aromatic substitution step to furnish the final iodo- and aryl-functionalized alkene. The reaction is often stereoselective, yielding the trans-addition product.
Hydroarylation , in contrast, is a broad class of reactions most commonly catalyzed by transition metals like palladium, gold, rhodium, or nickel. The mechanistic pathways are diverse and highly dependent on the choice of catalyst and reactants. A prevalent mechanism in palladium catalysis involves the oxidative addition of an aryl halide or the activation of a C-H bond of an arene to a low-valent metal center, generating an aryl-metal intermediate. Subsequent migratory insertion of the alkyne into the aryl-metal bond forms a vinyl-metal species. The catalytic cycle is then completed by a protonolysis step, which delivers the hydrogen atom and regenerates the active catalyst. This pathway allows for the use of a wide variety of aryl sources, including aryl halides, boronic acids, and even simple arenes through C-H activation.
At a Glance: Key Differences
| Feature | Iodoarylation | Hydroarylation |
| Key Reagents | Iodine source (e.g., I₂, NIS), oxidant or hypervalent iodine reagent, arene | Transition metal catalyst (e.g., Pd, Au, Rh, Ni), aryl source (e.g., aryl halide, boronic acid, arene), hydrogen source |
| Typical Mechanism | Electrophilic addition, formation of iodonium ion/vinyl cation, electrophilic aromatic substitution | Catalytic cycle involving oxidative addition, migratory insertion, C-H activation, and reductive elimination/protonolysis |
| Stereoselectivity | Often proceeds with trans-selectivity | Varies with catalyst and conditions; can be tuned for syn- or anti-addition |
| Regioselectivity | Governed by the stability of the cationic intermediate | Influenced by electronic and steric factors of both the alkyne and the aryl-metal intermediate |
| Functional Group Tolerance | Can be sensitive to electron-rich functional groups that react with the electrophilic iodine species | Generally broader functional group tolerance, depending on the catalyst system |
Performance Comparison: Experimental Data
To provide a clear comparison of the two methodologies, the following tables summarize representative experimental data for the iodoarylation and hydroarylation of terminal alkynes.
Table 1: Iodoarylation of Arylacetylenes with Arenes
This table presents data for the iodoarylation of various arylacetylenes with electron-rich arenes using molecular iodine and (diacetoxyiodo)benzene as the oxidant. The reaction generally affords the trans-iodoarylated product.
| Alkyne (Ar¹-C≡CH) | Arene (Ar²) | Product | Yield (%)[1] |
| Phenylacetylene | Mesitylene | (E)-1-Iodo-1-phenyl-2-(2,4,6-trimethylphenyl)ethene | 85 |
| 4-Methylphenylacetylene | Mesitylene | (E)-1-Iodo-1-(p-tolyl)-2-(2,4,6-trimethylphenyl)ethene | 92 |
| 4-Methoxyphenylacetylene | Mesitylene | (E)-1-Iodo-1-(4-methoxyphenyl)-2-(2,4,6-trimethylphenyl)ethene | 95 |
| 4-Chlorophenylacetylene | Mesitylene | (E)-1-(4-Chlorophenyl)-1-iodo-2-(2,4,6-trimethylphenyl)ethene | 78 |
| Phenylacetylene | 1,3,5-Trimethoxybenzene | (E)-1-Iodo-1-phenyl-2-(2,4,6-trimethoxyphenyl)ethene | 88 |
Table 2: Palladium-Catalyzed Hydroarylation of Phenylacetylene
This table showcases the results for the palladium-catalyzed hydroarylation of phenylacetylene with different aryl sources. Note the formation of multiple products in some cases.
| Aryl Source | Catalyst / Ligand | Product(s) | Conversion (%) | Product Yield (%)[2] |
| Sodium tetraphenylborate | [PdCl₂(bmim)₂] | Stilbene / 1,3-Diphenyl-1-propen-1-one | 100 | 75 / 25 |
| Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Stilbene | >95 | 85 |
| Benzene | Pd(OAc)₂ / TFA | Stilbene | 60 | 55 |
Mechanistic Pathways Visualized
To further elucidate the distinct mechanisms of iodoarylation and hydroarylation, the following diagrams, generated using the DOT language, illustrate the key steps and intermediates.
Iodoarylation Pathway
References
A Comparative Guide to Catalysts for Propargylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Propargylation reactions, which introduce a propargyl group into a molecule, are fundamental carbon-carbon bond-forming reactions in organic synthesis. The resulting homopropargylic alcohols and amines are versatile building blocks for the synthesis of complex natural products and pharmaceuticals. The efficiency and selectivity of these reactions are critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst in propargylation is measured by its ability to provide high product yields and selectivity (regio-, diastereo-, and enantioselectivity) under mild conditions. Below is a summary of quantitative data for several common classes of catalysts. Note that direct comparison can be challenging as optimal conditions and substrates vary between catalytic systems.
Table 1: Comparison of Catalysts in the Propargylation of Aldehydes
| Catalyst System | Aldehyde Substrate | Propargylating Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 5 mol% Cu(OTf)₂ / Ligand | Benzaldehyde | Propargyl borolane | 97 | 99 | [1] |
| 5 mol% Cu(OTf)₂ / Ligand | Cyclohexanecarboxaldehyde | Propargyl borolane | 91 | 90 | [1] |
| 10 mol% AgPF₆ / Walphos | N/A (Ketimine Substrate) | Allenylboronic acid pinacol ester | 76 | 98 (99:1 er) | [2][3] |
| 10 mol% InBr₃ | 4-Nitrobenzaldehyde | 1-Phenyl-2-propyn-1-ol | 92 | N/A | [4] |
| 10 mol% FeCl₃ | Benzaldehyde | Propargyl acetate / Enoxysilane | High Yield | N/A | [5] |
| 2.5 mol% Ni(dppf)Cl₂ | N/A (Imines) | Propargyl Mesylate | 94 | N/A | [6] |
Conditions often vary in terms of solvent, temperature, and reaction time. Data is extracted from specific examples within the cited literature.
Visualization of a Typical Experimental Workflow
The following diagram illustrates a generalized workflow for a metal-catalyzed propargylation reaction, from setup to product analysis.
Catalytic Mechanism: A Closer Look
Different metals can activate propargylic substrates through various mechanisms. A common pathway involves the formation of metal-allenylidene intermediates or activation via a Lewis acidic mechanism.[6][7]
Proposed Catalytic Cycle for Silver-Catalyzed Propargylation
The silver-catalyzed propargylation of imines with a borolane reagent is proposed to proceed via a transmetalation step, as illustrated below.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols adapted from the literature for copper and silver-catalyzed reactions.
General Protocol for Copper-Catalyzed Asymmetric Propargylation of Aldehydes
Adapted from J. Am. Chem. Soc. 2010, 132, 22, 7600–7601.[1]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (5 mol%) and the appropriate chiral ligand (5.5 mol%) are dissolved in anhydrous THF. The solution is stirred at room temperature for 1 hour.
-
Reaction Mixture: The solution is cooled to the specified temperature (e.g., -20 °C). The aldehyde substrate (1.0 equiv) is added, followed by the dropwise addition of the propargyl borolane reagent (1.2 equiv) over 10 minutes.
-
Reaction Execution: The reaction mixture is stirred at the same temperature and monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-12 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by silica gel column chromatography. The yield of the isolated homopropargylic alcohol is determined. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
General Protocol for Silver-Catalyzed Enantioselective Propargylation of N-Sulfonylketimines
Adapted from Org. Lett. 2015, 17, 21, 5340–5343.[2][8]
-
Catalyst Preparation: In a glovebox, AgPF₆ (10 mol%) and a chiral phosphine ligand (e.g., Walphos, 11 mol%) are added to a vial. Anhydrous DMF is added, and the mixture is stirred for 30 minutes at room temperature.
-
Reaction Mixture: To the catalyst solution, KOt-Bu (8 mol%) is added, and the mixture is stirred for another 10 minutes. The N-sulfonylketimine substrate (1.0 equiv) is then added.
-
Reagent Addition: A solution of allenylboronic acid pinacol ester (3.0 equiv) in DMF is added via syringe pump over several hours.
-
Reaction Execution: The reaction is stirred at ambient temperature for the specified time (e.g., 6 hours) after the addition is complete.
-
Work-up: The reaction mixture is diluted with ethyl acetate and washed with water (3x) and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
Purification and Analysis: The residue is purified by flash chromatography on silica gel. The enantiomeric ratio (er) of the resulting homopropargylic amine is determined by chiral Supercritical Fluid Chromatography (SFC).[2]
Summary and Outlook
The choice of catalyst for propargylation is dictated by the substrate and the desired outcome.
-
Copper-based catalysts are highly effective for the asymmetric propargylation of aldehydes, offering excellent enantioselectivities.[1][9][10]
-
Silver-catalyzed systems have proven valuable for reactions with ketimine substrates, also providing high yields and enantiomeric ratios.[2][3]
-
Gold catalysts are often used in reactions involving propargyl esters or alcohols, frequently proceeding through rearrangement pathways.[11][12][13]
-
Indium and Iron-based catalysts represent cost-effective and practical alternatives, particularly for reactions with heteroaromatic systems and enoxysilanes, respectively, though they may offer less stereocontrol without chiral ligands.[4][5][6]
Future research will likely focus on developing more sustainable catalysts using earth-abundant metals and designing catalytic systems that operate under even milder conditions with broader substrate scopes and higher turnover numbers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 6. Scope and advances in the catalytic propargylic substitution reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and reactivity of catalytic propargylic substitution reactions via metal–allenylidene intermediates: a theoretical perspective - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Silver-Catalyzed Enantioselective Propargylation Reactions of N-Sulfonylketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper catalyzed asymmetric propargylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gold- and Silver-Catalyzed Reactions of Propargylic Alcohols in the Presence of Protic Additives - UCL Discovery [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. research.monash.edu [research.monash.edu]
A Comparative Guide to Copper-Catalyzed vs. Palladium-Catalyzed Coupling of Propargyl Iodide
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon and carbon-heteroatom bonds involving propargyl moieties is a cornerstone of modern organic synthesis, providing access to a rich diversity of molecular architectures essential for pharmaceuticals and functional materials. Propargyl iodide, as a reactive electrophile, is a key building block in these transformations. The choice of catalyst—most commonly complexes of copper or palladium—is critical and dictates the efficiency, selectivity, and substrate scope of the coupling reaction. This guide provides an objective comparison of copper- and palladium-catalyzed systems for the coupling of this compound, supported by representative experimental data and protocols.
Performance Comparison at a Glance
Both copper and palladium catalysts are effective for activating propargyl halides in coupling reactions, yet they exhibit distinct characteristics. Palladium catalysis is renowned for its high efficiency, broad functional group tolerance, and well-understood catalytic cycles, making it a frequent choice for complex molecule synthesis.[1] In contrast, copper catalysis, while historically requiring harsher conditions, has seen significant advancements. Modern copper-catalyzed systems offer a more cost-effective and sustainable alternative, often utilizing milder conditions and demonstrating unique reactivity.[2][3]
| Feature | Copper-Catalyzed Coupling | Palladium-Catalyzed Coupling |
| Catalyst Cost | Lower, based on the high abundance of copper.[2] | Higher, due to the rarity of palladium. |
| Typical Catalysts | CuI, CuBr, CuCl, Cu(OTf)₂, Cu(OAc)₂.[4][5] | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃.[6][7] |
| Ligands | Often simple N- or O-based ligands (e.g., diamines, diols), or ligand-free.[8] | Phosphine-based ligands (e.g., PPh₃, X-Phos) or N-heterocyclic carbenes (NHCs).[7] |
| Reaction Conditions | Generally mild to moderate temperatures. Can be performed in air for some protocols.[8] | Often requires inert atmosphere and anhydrous conditions, with temperatures ranging from ambient to elevated.[7] |
| Reported Yields | Good to excellent, but can be substrate-dependent.[4][9] | Generally high to excellent across a broad substrate scope.[1][6] |
| Turnover Numbers (TONs) | Generally lower to moderate. | Can achieve very high TONs, indicating high catalyst efficiency.[10][11] |
| Key Advantages | Low cost, sustainability, unique reactivity in certain transformations (e.g., A³ coupling).[2][5] | High efficiency, broad functional group tolerance, well-defined mechanisms, high TONs.[1][12] |
| Key Disadvantages | Can require higher catalyst loadings, sometimes lower functional group tolerance compared to palladium.[2] | High cost of the metal and ligands, potential for product contamination with residual palladium.[13] |
Catalytic Pathways
The catalytic cycles for copper and palladium, while both facilitating cross-coupling, proceed through different key intermediates and elementary steps. The following diagrams illustrate simplified, representative pathways for the coupling of this compound with a generic organometallic reagent (R-M).
Caption: Simplified catalytic cycle for a copper-catalyzed propargyl coupling.
Caption: Simplified catalytic cycle for a palladium-catalyzed propargyl coupling.
Experimental Protocols
The following are representative, generalized protocols for the coupling of a nucleophile with a propargyl halide, based on methodologies reported in the literature. Note that propargyl bromides are often used in the literature, and these protocols are adapted for this compound, which is typically more reactive.
Protocol 1: Copper-Catalyzed Propargylation of a Nitroalkane
This protocol is adapted from methodologies for the α-functionalization of nitroalkanes with propargyl bromides.[9]
Workflow:
Caption: Experimental workflow for copper-catalyzed propargylation.
Materials:
-
Copper(I) iodide (CuI, 5-10 mol%)
-
N,N'-dibenzylethylenediamine (ligand, 5-10 mol%)
-
Nitroalkane (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., THF, Dioxane)
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂), add CuI and the diamine ligand.
-
Add the anhydrous solvent, followed by the nitroalkane and NaOtBu.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add the this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heat (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Coupling with an Aryl Group (Sonogashira-type)
This protocol is a representative procedure for a Sonogashira coupling, a reaction that traditionally uses both palladium and copper but can be performed under copper-free conditions. This example focuses on the core palladium-catalyzed steps.[7]
Workflow:
Caption: Experimental workflow for palladium-catalyzed Sonogashira coupling.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Aryl iodide (1.0 equiv)
-
Propargyl alcohol (as the terminal alkyne source, 1.2 equiv)
-
Copper(I) iodide (co-catalyst, optional but common, 2-10 mol%)
-
Base (e.g., triethylamine, diisopropylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂), add the palladium catalyst, (optional) CuI, and the aryl iodide.
-
Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine).
-
Add the propargyl alcohol dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between copper and palladium for the catalytic coupling of this compound is a strategic decision based on the specific requirements of the synthesis.
Palladium catalysis remains the benchmark for reliability, efficiency, and broad applicability, particularly in the late-stage functionalization of complex molecules where high yields and functional group tolerance are paramount.[12] The extensive body of literature and well-understood mechanisms provide a solid foundation for reaction development.
Copper catalysis offers a compelling alternative, driven primarily by economic and environmental considerations.[2] For large-scale industrial processes, the lower cost of copper is a significant advantage. Furthermore, ongoing research continues to expand the scope of copper catalysts, developing milder reaction conditions and uncovering unique reactivity patterns not accessible with palladium.[5][14]
For drug development professionals and scientists, a thorough evaluation of project-specific needs—including cost, scale, required efficiency, and the chemical complexity of the substrates—will ultimately guide the optimal selection between these two powerful catalytic systems.
References
- 1. nobelprize.org [nobelprize.org]
- 2. Copper Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asym.dicp.ac.cn [asym.dicp.ac.cn]
- 6. Pd-catalyzed coupling reaction of fluorinated propargyl amidines with aryl iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 8. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]
- 9. Copper–Catalyzed Propargylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric copper-catalyzed C–N cross-couplings induced by visible light - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Kinetics of Propargylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a propargyl group is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The alkyne functionality serves as a versatile handle for subsequent transformations, most notably in "click" chemistry for the construction of complex molecular architectures. The choice of the propargylating agent is critical, as it directly influences reaction rates, yields, and compatibility with various functional groups. This guide provides a comparative analysis of the reaction kinetics of common propargylating agents, supported by established principles of physical organic chemistry and generalized experimental protocols for kinetic analysis.
Comparison of Propargylating Agent Reactivity
The reactivity of propargylating agents in nucleophilic substitution reactions is primarily governed by the nature of the leaving group. The most commonly employed agents are propargyl halides (bromide, chloride, iodide) and propargyl sulfonates (tosylate, mesylate). These reactions typically proceed via an S(_N)2 mechanism, a single-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.
Based on the principles of S(_N)2 reactions, the reactivity of propargylating agents is expected to follow the trend of leaving group ability. A better leaving group is a species that is more stable on its own, which generally corresponds to the conjugate base of a strong acid.
| Propargylating Agent | Leaving Group | pKa of Conjugate Acid (approx.) | Expected Relative Reactivity | Key Characteristics |
| Propargyl Iodide | I⁻ | -10 | Highest | Most reactive but can be less stable and more expensive.[1] |
| Propargyl Bromide | Br⁻ | -9 | High | A widely used and reactive agent, though it can be a lachrymator and potentially unstable.[2] |
| Propargyl Tosylate | TsO⁻ | -2.8 | Moderate to High | Generally more stable than propargyl bromide, making it easier to handle and store.[2] |
| Propargyl Chloride | Cl⁻ | -7 | Moderate | Less reactive than the bromide and iodide counterparts. |
Note: This table provides a qualitative comparison based on leaving group ability. Actual reaction rates will vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols
Determining the precise reaction kinetics for a specific propargylation reaction requires experimental analysis. Below are generalized protocols for monitoring the reaction kinetics using common analytical techniques.
Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable when either the reactant or the product has a distinct UV-Vis absorbance that changes over the course of the reaction.
Objective: To determine the rate constant of a propargylation reaction by monitoring the change in absorbance over time.
Materials:
-
Propargylating agent (e.g., propargyl bromide)
-
Nucleophile (e.g., a substituted phenol)
-
Anhydrous solvent (e.g., acetonitrile)
-
Suitable base (if required, e.g., potassium carbonate)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the nucleophile, propargylating agent, and base (if applicable) of known concentrations in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectrum of the reactant and the expected product to identify a wavelength (λmax) where the change in absorbance is significant.
-
Kinetic Run: a. Place a known volume of the nucleophile solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer. b. Allow the solution to equilibrate to the desired reaction temperature. c. Initiate the reaction by adding a known volume of the propargylating agent solution. For fast reactions, a stopped-flow apparatus is recommended for rapid mixing.[3] d. Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Data Analysis: a. Plot absorbance versus time. b. Convert absorbance data to concentration using the Beer-Lambert law (A = εbc). c. Determine the reaction order and rate constant by plotting the concentration data according to the integrated rate laws (e.g., ln[A] vs. time for a pseudo-first-order reaction).[4]
Kinetic Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring reactions where multiple components are present, or when no significant change in UV-Vis absorbance occurs.[5][6]
Objective: To determine the rate constant of a propargylation reaction by measuring the concentration of reactants and products at different time points.
Materials:
-
Same as for UV-Vis, plus:
-
HPLC system with a suitable detector (e.g., UV or MS)
-
Appropriate HPLC column and mobile phase
-
Quenching agent (e.g., a strong acid or base to stop the reaction)
Procedure:
-
Method Development: Develop an HPLC method that can effectively separate the starting materials, product(s), and any significant byproducts.
-
Reaction Setup: In a thermostatted reaction vessel, combine the nucleophile and base (if needed) in the solvent.
-
Reaction Initiation: Add the propargylating agent to start the reaction (t=0).
-
Sampling and Quenching: At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing a quenching agent to stop the reaction.
-
Sample Analysis: Inject the quenched samples into the HPLC system to determine the concentration of the reactants and products.
-
Data Analysis: a. Plot the concentration of the starting material or product as a function of time. b. Use the integrated rate laws to determine the reaction order and calculate the rate constant.[7]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a kinetic analysis of a propargylation reaction.
Conclusion
The selection of an appropriate propargylating agent is a critical parameter in synthetic design, directly impacting reaction efficiency. While this compound is theoretically the most reactive due to the excellent leaving group ability of iodide, practical considerations such as stability and cost often make propargyl bromide and propargyl tosylate more common choices. This guide provides a framework for understanding the relative reactivities of these agents and outlines general protocols for their kinetic analysis. For any specific application, it is imperative to perform experimental kinetic studies to determine the optimal propargylating agent and reaction conditions to achieve the desired synthetic outcome.
References
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bot Verification [merel.si]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Safety Operating Guide
Navigating the Safe Disposal of Propargyl Iodide: A Guide for Laboratory Professionals
Propargyl iodide, a highly reactive and hazardous compound, demands meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals on the proper management of this compound waste. Adherence to these protocols is critical for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols:
Before commencing any work with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. The compound is flammable, toxic, and can explode upon heating to 180°C, releasing toxic iodide fumes[1]. Therefore, all handling must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-resistant laboratory coat.
Key Physical and Safety Data
For quick reference, the following table summarizes the critical safety information for this compound.
| Property | Value | Source |
| CAS Number | 659-86-9 | [1] |
| Appearance | Liquid | [1] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, and other organic solvents | [1] |
| Hazard Classification | Hazardous Waste | [2] |
| Key Hazards | Flammable, Toxic, Explosive upon heating | [1][2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous nature, it must not be disposed of down the drain or in regular trash[2].
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), must be classified as hazardous waste[2].
-
This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste[2][3].
2. Waste Collection:
-
Use a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene, for collecting liquid this compound waste[2].
-
The container must have a secure, tight-fitting lid[2].
-
As soon as the first drop of waste is added, the container must be clearly labeled with a hazardous waste tag as per your institution's Environmental Health and Safety (EHS) department guidelines[2].
3. Handling of Spills:
-
In the event of a spill, absorb the material with an inert substance like sand or vermiculite[3].
-
Carefully sweep up the absorbent material and place it in the designated, tightly closed hazardous waste container for disposal[3][4].
-
Avoid generating dust or aerosols during cleanup[5].
4. Final Disposal:
-
The collected hazardous waste must be disposed of through a licensed and approved waste disposal plant or company[4][6].
-
Always consult with your institution's EHS department for specific guidance and to ensure full compliance with local, state, and federal regulations[2][7].
5. Decontamination of Empty Containers:
-
The first rinse of a container that held this compound should be collected as hazardous waste[2].
-
Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your EHS office[2].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can significantly mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
Personal protective equipment for handling Propargyl iodide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of propargyl iodide (3-iodoprop-1-yne). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
To mitigate risks associated with handling this compound, the following personal protective equipment is mandatory. These recommendations are based on safety data for this compound and structurally similar compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or Glasses | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against chemical splashes. A face shield should be worn over safety glasses for enhanced protection.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and immediately changed if contact with the chemical occurs. For tasks with a higher risk of splashing, consider double-gloving.[1][3][4][5] |
| Skin and Body Protection | Laboratory Coat | A fully buttoned lab coat is required. For procedures with a higher risk of exposure, consider a chemical-resistant apron or coveralls.[1][3][5] |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid the inhalation of vapors.[5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Experimental Protocol: Safe Handling of this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Inspection:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare the work area within a certified chemical fume hood.
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Visually inspect the container for any signs of damage or leaks.
2. Handling and Use:
-
Perform all weighing and measuring of this compound within the chemical fume hood to minimize inhalation exposure.[5]
-
Avoid the formation of aerosols.[1]
-
When transferring the chemical, do so slowly and carefully to prevent splashing.
-
Keep the container tightly sealed when not in use.[1]
-
Use non-sparking tools and avoid sources of ignition as this compound may be flammable.[1][3]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from heat, sparks, and open flames.
-
Store in a designated flammable liquids storage cabinet if available.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any contaminated solid waste, such as gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste from experiments containing this compound in a sealed, leak-proof, and clearly labeled waste container.
2. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
